2-Ethynylnaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethynylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h1,3-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXPFTLEVNQLGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30607-03-5 | |
| Record name | Naphthalene, 2-ethynyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30607-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50183690 | |
| Record name | 2-Ethynylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2949-26-0, 123333-47-1 | |
| Record name | 2-Ethynylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2949-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalene, 2-ethynyl-, labeled with tritium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123333-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethynylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002949260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethynylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethynylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Ethynylnaphthalene (CAS 2949-26-0)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Naphthyl-Alkyne Building Block
2-Ethynylnaphthalene is a specialized chemical intermediate that merges the rigid, aromatic scaffold of a naphthalene ring with the high reactivity of a terminal alkyne functional group.[1] This unique combination makes it an invaluable building block in modern organic synthesis and materials science.[2][3] Its structure allows for the precise construction of complex conjugated systems, which are foundational to the development of novel pharmaceuticals, organic electronic materials, and fluorescent probes.[1] The terminal alkyne is particularly amenable to powerful coupling reactions, such as the Sonogashira coupling and azide-alkyne "click" chemistry, enabling its efficient incorporation into a diverse array of molecular architectures.[2][4] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, offering field-proven insights for its effective use in research and development.
Physicochemical and Safety Profile
Accurate characterization and safe handling are paramount for the successful application of any chemical reagent. The key properties of this compound are summarized below.
Physicochemical Properties
The physical and chemical characteristics of this compound determine its handling, storage, and reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 2949-26-0 | [5][6] |
| Molecular Formula | C₁₂H₈ | [5][6] |
| Molecular Weight | 152.19 g/mol | [6][7] |
| Appearance | White to yellow or orange crystalline solid/powder | [5][8] |
| Melting Point | 40.0 to 44.0 °C | [5][9] |
| Boiling Point | 110 °C at 1 mmHg | [5][9] |
| Solubility | Likely soluble in common organic solvents (THF, toluene, DCM); poorly soluble in water | [10] |
| Storage Temperature | 0-10°C, Refrigerated | [8] |
| Key Identifiers | InChIKey: IZXPFTLEVNQLGD-UHFFFAOYSA-N | [6] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.
-
GHS Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[5][6] Some reports also indicate H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[6]
-
Precautionary Statements : P280 (Wear protective gloves/protective clothing/eye protection/face protection).[5] P261 (Avoid breathing dust). It is crucial to work in a well-ventilated area, preferably a chemical fume hood.[11]
-
Conditions to Avoid : The compound is noted to be heat-sensitive.[8][12] Keep away from heat, sparks, open flames, and other ignition sources.[11]
-
Personal Protective Equipment (PPE) : Always use appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]
Synthesis and Purification
The synthesis of this compound can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials and the desired scale.
Synthetic Route: Desilylation of a Silyl-Protected Alkyne
A common and high-yielding method involves the deprotection of a silyl-capped alkyne, such as trimethyl(2-naphthylethynyl)silane. The high affinity of fluoride ions for silicon makes this a highly efficient and clean transformation.
-
Reaction Setup : To a stirred solution of trimethyl(2-naphthylethynyl)silane (1.0 eq.) in dry tetrahydrofuran (THF, ~0.1 M), add tetrabutylammonium fluoride (TBAF, ~1.2 eq., 1.0 M solution in THF) dropwise under an inert argon atmosphere.
-
Causality: An inert atmosphere is critical to prevent side reactions involving oxygen or moisture. TBAF is the reagent of choice as its bulky cation enhances solubility in organic solvents and the fluoride anion is a potent desilylating agent.
-
-
Reaction Monitoring : Stir the reaction mixture at room temperature for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Workup : Upon completion, dilute the reaction mixture with ethyl acetate. Perform an aqueous wash with 10% HCl solution to neutralize the reaction and remove TBAF salts.
-
Extraction : Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate to recover any dissolved product.
-
Drying and Concentration : Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the resulting residue by flash column chromatography on silica gel, eluting with hexane, to yield pure this compound as a colorless oil or white solid.[5][9]
Caption: Workflow for the synthesis of this compound.
Key Reactions and Applications in Drug Development
The terminal alkyne of this compound is the hub of its reactivity, making it a powerful tool for C-C bond formation and molecular conjugation.
The Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a cornerstone of modern organic synthesis, used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[14][15] While this compound can be synthesized via this method, it is more commonly used as the alkyne reagent to build more complex molecules.[10] The reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst.[16][17]
The reaction proceeds via two interconnected catalytic cycles:
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with the copper acetylide. Reductive elimination yields the final coupled product and regenerates the Pd(0) catalyst.[14][15]
-
Copper Cycle : The Cu(I) salt reacts with the terminal alkyne (this compound) in the presence of a base to form a copper(I) acetylide intermediate.[18] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex, increasing the reaction rate.[14]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the desired aryl halide (e.g., iodobenzene, 1.1 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and copper(I) iodide (CuI, 0.04-0.10 eq.).
-
Solvent and Base Addition : Add anhydrous, degassed solvent (e.g., THF or toluene) followed by a suitable base (e.g., triethylamine or diisopropylamine, 2-5 eq.).
-
Causality: The base is essential to neutralize the hydrogen halide byproduct generated during the formation of the copper acetylide, driving the reaction forward.[14] Degassing the solvent removes oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Conditions : Stir the mixture at room temperature or heat as required (e.g., 50-80 °C). Monitor progress by TLC or GC-MS.
-
Workup and Purification : Upon completion, filter the reaction mixture through a plug of celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[4][19] The premier click reaction is the Cu(I)-catalyzed cycloaddition of an azide and a terminal alkyne to form a stable 1,2,3-triazole ring.[20][21] The terminal alkyne of this compound makes it an excellent partner for this transformation.
This reaction is a cornerstone of bioconjugation and drug discovery. It allows for the precise and efficient linking of the naphthalene moiety to biomolecules (proteins, DNA), drug candidates, or fluorescent probes that have been tagged with an azide group.[21][22] The resulting triazole linker is exceptionally stable under biological conditions.[20]
Caption: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Application in Mechanistic Biology and Drug Discovery
Beyond its role as a synthetic building block, this compound has been utilized in mechanistic studies. For example, it was synthesized and examined as a potential mechanism-based inactivator of cytochrome P-450 enzymes.[23] Specifically, it was shown to be a potent, time-dependent inactivator of the N-oxidation of 2-naphthylamine, a reaction catalyzed by the P-450IA2 isozyme.[23] This application highlights its value as a chemical probe for studying enzyme mechanisms, a critical aspect of drug development and toxicology.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. 2-Ethynyl-naphthalene | 2949-26-0 [chemicalbook.com]
- 6. This compound | C12H8 | CID 115017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-ethynyl-naphthalene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | 2949-26-0 | TCI EUROPE N.V. [tcichemicals.com]
- 9. 2-Ethynyl-naphthalene CAS#: 2949-26-0 [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. labproinc.com [labproinc.com]
- 13. fishersci.com [fishersci.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. jk-sci.com [jk-sci.com]
- 18. youtube.com [youtube.com]
- 19. chemistry.illinois.edu [chemistry.illinois.edu]
- 20. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jetir.org [jetir.org]
- 22. benchchem.com [benchchem.com]
- 23. This compound as a mechanism-based inactivator of the cytochrome P-450 catalyzed N-oxidation of 2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethynylnaphthalene
For: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethynylnaphthalene (CAS No: 2949-26-0) is a pivotal organic compound that merges the structural rigidity of a naphthalene core with the versatile reactivity of a terminal alkyne. This unique combination makes it a valuable building block in medicinal chemistry, materials science, and organic synthesis.[1][2][3] Its utility as a chemical intermediate is prominent in the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced materials for organic electronics.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and purification, an analysis of its spectral characteristics, and an exploration of its chemical reactivity. The information herein is intended to equip researchers and drug development professionals with the technical knowledge required for its effective application.
Molecular Structure and Core Properties
This compound is a polycyclic aromatic hydrocarbon characterized by a naphthalene ring system substituted with an ethynyl group at the C-2 position.[4] This structure imparts a unique blend of aromaticity and the linear, electron-rich nature of a terminal alkyne.
Caption: Molecular structure of this compound.
Physicochemical Data Summary
The key physicochemical properties of this compound are summarized in the table below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 2949-26-0 | [5][6] |
| Molecular Formula | C₁₂H₈ | [4] |
| Molecular Weight | 152.19 g/mol | [6] |
| Appearance | White to yellow or orange crystalline solid/powder | [1] |
| Melting Point | 40.0 to 44.0 °C | |
| Boiling Point | 270.4 °C at 760 mmHg 110 °C at 1 mmHg | |
| Density | 1.07 g/cm³ (Predicted) | |
| Vapor Pressure | 0.0114 mmHg at 25 °C | |
| Flash Point | 106.3 °C | |
| Refractive Index (n_D) | 1.643 | |
| Solubility | Insoluble in water; Soluble in organic solvents like THF, ethyl acetate, hexane, alcohols, ether, acetone, and chloroform. | [4][7] |
| LogP | 2.82110 | |
| Synonyms | (2-Naphthyl)acetylene, Naphthalen-2-ylacetylene, β-Ethynylnaphthalene | [4][8] |
Spectroscopic Profile
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. Below is an analysis of its expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Estimated):
-
Aromatic Protons (7H): The seven protons on the naphthalene ring are expected to resonate in the downfield region of δ 7.4-8.0 ppm . The specific chemical shifts and coupling patterns will be complex due to the fused ring system. The proton at the C1 position, being ortho to the ethynyl-substituted carbon, would likely experience a distinct shift compared to the others.
-
Alkynyl Proton (1H): The terminal acetylenic proton is expected to appear as a sharp singlet around δ 3.0-3.5 ppm . This relatively upfield shift for a proton attached to an sp-hybridized carbon is characteristic and is due to the magnetic anisotropy of the carbon-carbon triple bond.[8]
¹³C NMR (Estimated): The molecule contains 12 carbon atoms in unique chemical environments.
-
Aromatic Carbons (10C): The ten carbons of the naphthalene ring are expected to appear in the δ 120-135 ppm range.[9][10] The two quaternary carbons at the ring fusion (C4a, C8a) will likely have distinct shifts. The carbon directly attached to the ethynyl group (C2) will be shifted further downfield.
-
Alkynyl Carbons (2C): The two sp-hybridized carbons of the ethynyl group are expected in the δ 80-90 ppm range.[9][10] The terminal carbon (≡C-H) typically resonates slightly upfield compared to the internal carbon (Ar-C≡).
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the key functional groups.
-
≡C-H Stretch: A sharp, strong absorption band is expected around 3300–3270 cm⁻¹ .[11] This is a highly characteristic peak for a terminal alkyne and is often used for diagnostic purposes.
-
C≡C Stretch: A weak to medium, sharp absorption is expected in the range of 2260–2100 cm⁻¹ .[11] The intensity of this peak can be variable.
-
Aromatic C-H Stretch: Absorptions will appear just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹ ).
-
Aromatic C=C Stretch: Multiple sharp bands of variable intensity are expected in the 1600–1450 cm⁻¹ region, characteristic of the naphthalene ring system.
Synthesis and Purification Protocols
The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions or by deprotection of a silyl-protected precursor.
Synthesis via Desilylation (Self-Validating Protocol)
This method is advantageous as it starts from a stable, easily handled silyl-protected alkyne and the reaction proceeds to completion with high yield, which can be easily monitored by Thin Layer Chromatography (TLC).
Rationale: Trimethylsilyl (TMS) groups are excellent protecting groups for terminal alkynes. Their removal is efficiently achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), under mild conditions. The formation of the volatile byproduct, fluoro-trimethylsilane, and water-soluble TBAF salts simplifies the workup procedure.
Caption: Experimental workflow for synthesis via desilylation.
Step-by-Step Methodology: [12][13]
-
Reaction Setup: To a stirred solution of trimethyl(3-(naphth-2-yl)ethynyl)silane (e.g., 534 mg, 2.39 mmol) in dry tetrahydrofuran (THF, 25 mL) under an argon atmosphere, add tetrabutylammonium fluoride (TBAF) (2.9 mL of a 1.0 M solution in THF, 2.87 mmol).
-
Reaction Monitoring: Stir the mixture at room temperature for 1 hour. Progress can be monitored by TLC, observing the disappearance of the starting material.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with a 10% aqueous solution of hydrochloric acid (HCl).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel, eluting with hexane to yield this compound. The product is often isolated as a colorless oil which solidifies upon standing.
Synthesis via Sonogashira Coupling
This is a powerful C-C bond-forming reaction, directly coupling a terminal alkyne with an aryl halide.
Rationale: The Sonogashira coupling utilizes a dual catalytic system. A palladium complex (e.g., Pd(PPh₃)₄) facilitates the oxidative addition of the aryl halide and the final reductive elimination, while a copper(I) salt (e.g., CuI) generates a copper(I) acetylide intermediate, which is crucial for the transmetalation step to the palladium center. The amine base is essential to neutralize the HX byproduct and to act as a ligand and/or solvent.[12][14][15]
General Protocol:
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere (Argon or Nitrogen), combine 2-bromonaphthalene (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (CuI, 2-10 mol%) in a suitable amine solvent such as triethylamine or a mixture of THF and diisopropylamine.
-
Alkyne Addition: Introduce a source of acetylene. This can be done by bubbling acetylene gas through the solution or, more conveniently and safely, by using a protected alkyne like trimethylsilylacetylene (followed by a deprotection step as described in 3.1).
-
Reaction: Heat the reaction mixture (typically 50-80 °C) and stir until the starting aryl halide is consumed (monitored by TLC or GC-MS).
-
Workup and Purification: After cooling, the reaction mixture is typically filtered to remove amine salts, diluted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by its terminal alkyne functionality, making it a versatile precursor for more complex molecules.
Caption: Reactivity profile of this compound.
-
Transition Metal-Catalyzed Coupling: As a terminal alkyne, it readily participates in Sonogashira coupling reactions with various aryl or vinyl halides to form disubstituted alkynes. This is a cornerstone reaction for building larger conjugated systems used in organic electronics.[3]
-
Cycloaddition Reactions: It undergoes copper- or ruthenium-catalyzed azide-alkyne cycloaddition ("Click Chemistry") to form stable 1,2,3-triazole rings, a common linkage strategy in medicinal chemistry and bioconjugation. It can also participate in other cycloadditions, such as [2+2] cycloadditions with alkenes under thermal conditions to build more complex polycyclic frameworks.[11]
-
Hydroboration: The ruthenium-catalyzed (Z)-selective hydroboration of this compound with reagents like H–B(dan) (dan = naphthalene-1,8-diaminato) can generate synthetically valuable (Z)-alkenylboranes, which are versatile intermediates for further cross-coupling reactions.[4][5]
-
Additions to the Triple Bond: The ethynyl group is susceptible to nucleophilic and electrophilic additions, allowing for the introduction of a wide range of functional groups.
Safety and Handling
This compound requires careful handling due to its potential hazards.
-
GHS Hazard Classification: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and serious eye irritation.[8]
-
Personal Protective Equipment (PPE): Handle in a well-ventilated area or fume hood. Wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Storage: Store in a cool, dry place away from heat and direct sunlight. It is noted to be heat-sensitive.[5]
-
Fire Safety: Use dry chemical, foam, water spray, or carbon dioxide for extinguishing fires.
Conclusion
This compound is a compound of significant scientific and commercial interest, bridging the fields of organic synthesis, pharmaceutical development, and materials science. Its well-defined physicochemical properties, combined with the predictable and versatile reactivity of the terminal alkyne group, make it an indispensable tool for the modern chemist. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to leverage the unique characteristics of this molecule in their work. A thorough understanding of its properties, handling requirements, and reactivity is crucial for its safe and effective application in the laboratory and beyond.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reaxys – ETH Library | ETH Zurich [library.ethz.ch]
- 3. nbinno.com [nbinno.com]
- 4. This compound [webbook.nist.gov]
- 5. labproinc.com [labproinc.com]
- 6. 2-ethynyl-naphthalene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C12H8 | CID 115017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. 2-Ethynyl-naphthalene | 2949-26-0 [chemicalbook.com]
- 12. 2-Ethynyl-naphthalene CAS#: 2949-26-0 [m.chemicalbook.com]
- 13. soc.chim.it [soc.chim.it]
- 14. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 15. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physicochemical Characterization of 2-Ethynylnaphthalene
This guide provides an in-depth exploration of the fundamental physicochemical properties of 2-ethynylnaphthalene, a key building block in organic synthesis, particularly for the development of novel pharmaceutical agents and advanced materials.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a blend of established data, detailed experimental protocols, and the underlying scientific principles that govern the accurate determination of these properties.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound (CAS No. 2949-26-0) is a yellow crystalline solid with the molecular formula C₁₂H₈ and a molecular weight of 152.19 g/mol .[3][4] Its structure, featuring a naphthalene core appended with a reactive ethynyl group, makes it a valuable intermediate in a variety of chemical transformations.[1] The terminal alkyne functionality serves as a handle for diverse coupling reactions, such as the Sonogashira coupling, enabling the construction of complex molecular architectures.[1] This versatility has led to its use in the synthesis of active pharmaceutical ingredients (APIs) and in the development of organic electronic materials.[1][2]
Given its significance, the accurate characterization of its physical properties, primarily its melting and boiling points, is paramount for ensuring purity, confirming identity, and predicting its behavior in various reaction conditions.
Core Physicochemical Properties of this compound
The melting and boiling points are critical identifiers for a pure crystalline solid. These thermal transition points are sensitive to impurities, which can cause a depression and broadening of the melting point range.[5] The following table summarizes the reported values for this compound.
| Physical Property | Value | Source(s) |
| Melting Point | 40.0 to 44.0 °C | [3][6][7] |
| 42 °C | [6][8] | |
| 36 °C | [9] | |
| Boiling Point | 270.4 °C at 760 mmHg | [3] |
| 110 °C at 1 mmHg | [6][7][10] | |
| Appearance | White to Yellow to Orange powder to crystal | [6][11] |
The variation in the reported melting point may be attributed to differences in the purity of the samples analyzed. A sharp melting point range of 0.5-1.0°C is indicative of a highly pure compound.
Experimental Determination of Melting and Boiling Points
The precise determination of melting and boiling points is a fundamental skill in synthetic chemistry. The following sections provide detailed, field-proven protocols for these measurements.
Melting Point Determination: Capillary Method
The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[5]
A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube and heated. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[12]
-
Sample Preparation:
-
Place a small amount of dry this compound on a clean, dry watch glass.
-
Crush the crystals into a fine powder using a spatula.[13]
-
Take a capillary tube sealed at one end.[5]
-
Press the open end of the capillary tube into the powdered sample.
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.[14] A sample height of 1-2 mm is sufficient.[5][13]
-
-
Measurement using a Digital Melting Point Apparatus:
-
Ensure the heating block is clean and at room temperature.
-
Insert the packed capillary tube into the sample holder of the apparatus.[14]
-
Set a rapid heating rate (e.g., 10 °C/min) to quickly approach the expected melting point.[14]
-
Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.[14]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last crystal melts (T₂).[14]
-
The melting point range is reported as T₁ - T₂.
-
Caption: Workflow for Melting Point Determination.
Boiling Point Determination: Thiele Tube Method
For determining the boiling point of small quantities of a liquid, the Thiele tube method is a classic and effective approach.[15] Although this compound is a solid at room temperature, this method can be applied to its molten state or to determine the boiling point of a liquid organic compound in general.
A small amount of the liquid is heated in a fusion tube along with an inverted, sealed capillary tube. As the liquid heats, the air trapped in the capillary tube expands and escapes as bubbles. The boiling point is the temperature at which, upon cooling, the vapor pressure inside the capillary equals the atmospheric pressure, and the liquid is drawn into the capillary tube.[16]
-
Apparatus Setup:
-
Place a few milliliters of the liquid sample into a small test tube (fusion tube).[17]
-
Take a capillary tube and seal one end by heating it in a flame.[15][18]
-
Place the sealed capillary tube, open end down, into the fusion tube containing the liquid.[15]
-
Attach the fusion tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.[17]
-
Clamp the thermometer and fusion tube assembly in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil). The side arm of the Thiele tube ensures uniform heating of the oil bath.
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle.[5]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[16]
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[16] Record this temperature.
-
Caption: Workflow for Boiling Point Determination.
The Critical Role of Purity
The synthesis of this compound, often achieved through methods like desilylation of a protected precursor, requires careful purification, typically by flash chromatography, to remove starting materials and byproducts.[7][10] The presence of impurities can significantly affect the melting point, leading to a lower and broader melting range. This phenomenon, known as melting point depression, is a colligative property and serves as a reliable indicator of purity. Therefore, a sharp melting point range obtained experimentally provides strong evidence for the high purity of the synthesized this compound.
Caption: Purity's Influence on Melting Point.
Conclusion
The accurate determination of the melting and boiling points of this compound is fundamental to its application in research and development. The protocols outlined in this guide provide a robust framework for obtaining reliable data. Adherence to these methodologies, coupled with an understanding of the influence of purity, will ensure the quality and consistency of this vital synthetic intermediate, ultimately contributing to the successful advancement of scientific discovery in drug development and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C12H8 | CID 115017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. This compound | 2949-26-0 | TCI EUROPE N.V. [tcichemicals.com]
- 7. 2-Ethynyl-naphthalene CAS#: 2949-26-0 [m.chemicalbook.com]
- 8. labproinc.com [labproinc.com]
- 9. This compound [stenutz.eu]
- 10. 2-Ethynyl-naphthalene | 2949-26-0 [chemicalbook.com]
- 11. This compound - Starshinechemical [starshinechemical.com]
- 12. pennwest.edu [pennwest.edu]
- 13. byjus.com [byjus.com]
- 14. jove.com [jove.com]
- 15. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 16. Video: Boiling Points - Concept [jove.com]
- 17. cdn.juniata.edu [cdn.juniata.edu]
- 18. byjus.com [byjus.com]
An In-depth Technical Guide to the Solubility of 2-Ethynylnaphthalene in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-ethynylnaphthalene in organic solvents. Recognizing the limited availability of direct experimental data for this specific compound, this paper leverages the extensive and well-documented solubility data of naphthalene, a structurally analogous aromatic hydrocarbon, to elucidate the governing principles and predict the solubility behavior of this compound. This guide is intended for researchers, chemists, and professionals in drug development and materials science, offering insights into solvent selection, crystallization processes, and formulation development. The document covers the physicochemical properties of this compound, theoretical solubility frameworks, experimental methodologies, and a detailed analysis of factors influencing solubility.
Introduction: The Significance of this compound and its Solubility
This compound is a valuable building block in organic synthesis, finding applications in the development of advanced materials, organic electronics, and complex pharmaceutical intermediates. Its rigid, aromatic structure combined with the reactive ethynyl group makes it a versatile precursor for creating novel molecular architectures.
Understanding the solubility of this compound is paramount for its practical application. Key processes that are critically dependent on solubility data include:
-
Reaction Chemistry: Selecting an appropriate solvent that can dissolve reactants to a desired concentration is fundamental for optimizing reaction kinetics and yield.
-
Purification: Crystallization, a primary method for purifying solid compounds, relies on precise knowledge of solubility curves in different solvents to maximize recovery and purity.
-
Formulation: In pharmaceutical and material science applications, controlling the solubility is essential for drug delivery systems, thin-film deposition, and composite material fabrication.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its physical and chemical properties. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈ | --INVALID-LINK-- |
| Molecular Weight | 152.19 g/mol | --INVALID-LINK-- |
| Melting Point | 40.0 to 44.0 °C | --INVALID-LINK-- |
| Boiling Point | 270.4 °C at 760 mmHg | --INVALID-LINK-- |
| Appearance | White to yellow crystalline solid | --INVALID-LINK-- |
| LogP (Octanol-Water Partition Coefficient) | 2.82 | --INVALID-LINK-- |
The LogP value of 2.82 indicates that this compound is a lipophilic (fat-soluble) and nonpolar compound, predicting poor solubility in water but good solubility in nonpolar organic solvents.
Theoretical Framework of Solubility
The dissolution of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamics of mixing. The process involves overcoming the solute-solute interactions (lattice energy) and solvent-solvent interactions to form new solute-solvent interactions.
For a compound like this compound, which is a nonpolar aromatic hydrocarbon, the primary intermolecular forces are London dispersion forces. Therefore, it will dissolve best in solvents that also exhibit similar intermolecular forces. The ethynyl group may allow for weak dipole-dipole interactions or act as a very weak hydrogen bond donor, potentially increasing its solubility in moderately polar solvents compared to naphthalene.
Several thermodynamic models can be used to correlate and predict solubility data. Commonly used models for solid-liquid equilibria include the Apelblat equation, the Wilson model, and the λh model[1][2]. These models use thermodynamic parameters to fit experimental data and predict solubility at different temperatures.
Caption: Intermolecular forces governing the dissolution of this compound.
Experimental Solubility Data (Using Naphthalene as a Proxy)
As a close structural analog, the solubility of naphthalene provides excellent insight into the expected behavior of this compound. The following table summarizes the experimentally determined mole fraction solubility (x₁) of naphthalene in several common organic solvents at various temperatures.
| Solvent | Temperature (K) | Naphthalene Mole Fraction (x₁) |
| Toluene | 291.35 | 0.2315 |
| 298.15 | 0.2889 | |
| 308.25 | 0.3921 | |
| 318.15 | 0.5187 | |
| 328.15 | 0.6764 | |
| Acetone | 297.17 | 0.1601 |
| 303.45 | 0.2087 | |
| 309.55 | 0.2698 | |
| 315.85 | 0.3452 | |
| 322.70 | 0.4451 | |
| Ethanol | 304.26 | 0.0463 |
| 313.15 | 0.0768 | |
| 322.15 | 0.1221 | |
| 331.15 | 0.1873 | |
| 339.76 | 0.2764 | |
| Heptane | 290.25 | 0.1198 |
| 301.15 | 0.1912 | |
| 312.15 | 0.2911 | |
| 323.15 | 0.4298 | |
| 333.75 | 0.6134 | |
| Data sourced from Liu et al., J. Chem. Eng. Data 2009, 54, 4, 1481–1484.[1] |
Analysis of the Data:
-
Effect of Solvent Polarity: Naphthalene shows the highest solubility in toluene, a nonpolar aromatic solvent. This is a clear demonstration of the "like dissolves like" principle, as both solute and solvent are dominated by London dispersion forces and potential π-π stacking interactions. Its solubility is significantly lower in ethanol, a polar protic solvent, due to the mismatch in intermolecular forces. The energy required to break the strong hydrogen bonds between ethanol molecules is not sufficiently compensated by the weak interactions with naphthalene.
-
Effect of Temperature: For all solvents, the solubility of naphthalene increases with temperature.[3][4] This indicates that the dissolution process is endothermic, which is typical for the dissolution of crystalline solids.
Factors Influencing Solubility
Several factors can be manipulated to control the solubility of this compound.
Caption: Key factors that influence the solubility of this compound.
-
Temperature: As demonstrated by the data for naphthalene, increasing the temperature will almost certainly increase the solubility of this compound in organic solvents.[3][4] This is the most common and effective method for increasing solute concentration, particularly for crystallization processes.
-
Solvent Choice: The selection of the solvent is the most critical factor. Based on the structure of this compound, the best solvents will be nonpolar to moderately polar aprotic solvents.
-
Excellent Solvents: Aromatic hydrocarbons (e.g., toluene, xylene, benzene), chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., THF, diethyl ether).
-
Moderate Solvents: Ketones (e.g., acetone, MEK), esters (e.g., ethyl acetate).
-
Poor Solvents: Alcohols (e.g., ethanol, methanol), alkanes (e.g., hexane, heptane), and water.
-
-
Pressure: For solid-liquid systems, the effect of pressure on solubility is generally negligible under typical laboratory conditions.
Experimental Protocol: Isothermal Gravimetric Method for Solubility Determination
To generate precise solubility data for this compound, a reliable experimental method must be employed. The isothermal gravimetric method is a standard and accurate technique.[5][6][7]
Caption: Workflow for determining solubility via the isothermal gravimetric method.
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Solvent of choice (analytical grade)
-
Jacketed glass vials with screw caps
-
Thermostatic water bath
-
Magnetic stirrer and stir bars
-
Analytical balance (±0.0001 g)
-
Glass syringes with syringe filters (e.g., 0.22 µm PTFE)
-
Drying oven or vacuum oven
Procedure:
-
Preparation: Set the thermostatic water bath to the desired temperature (e.g., 298.15 K / 25 °C). Allow it to stabilize.
-
Saturation: Add a known volume of the solvent to a jacketed glass vial containing a magnetic stir bar. Add an excess amount of this compound to the solvent to ensure that a saturated solution is formed and undissolved solid remains visible.
-
Equilibration: Seal the vial and place it in the thermostatic bath. Stir the mixture vigorously for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). Periodically check if the concentration is stable to confirm equilibrium.[5]
-
Sampling: After equilibration, stop the stirring and allow the excess solid to settle for at least 2 hours.
-
Sample Withdrawal: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a filter. The syringe and filter should be pre-heated to the experimental temperature to prevent premature crystallization of the solute.
-
Mass Determination: a. Tare a clean, dry sample vial on the analytical balance (record as W_vial). b. Dispense the filtered solution into the tared vial, seal it, and weigh it immediately (record as W_total). c. Carefully evaporate the solvent from the vial using a stream of nitrogen or a vacuum oven at a moderate temperature until a constant weight is achieved. d. Weigh the vial containing the dried solute (record as W_final).
-
Calculation:
-
Mass of Solute = W_final - W_vial
-
Mass of Solvent = W_total - W_final
-
Solubility ( g/100 g solvent) = (Mass of Solute / Mass of Solvent) x 100
-
Conclusion
While direct experimental solubility data for this compound remains scarce, a robust understanding of its behavior can be derived from its physicochemical properties and by using its structural analog, naphthalene, as a predictive model. This compound is a nonpolar compound expected to exhibit high solubility in nonpolar aromatic and halogenated solvents, with solubility increasing significantly with temperature. The provided experimental protocol for the isothermal gravimetric method offers a reliable pathway for researchers to generate the precise data needed for process optimization, purification, and formulation in their specific applications.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Ethynylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-ethynylnaphthalene. As a crucial building block in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is paramount for unambiguous identification and quality control. This document delves into the theoretical principles governing the chemical shifts and coupling constants observed in the spectra, including the significant influence of anisotropic effects from the naphthalene ring system and the ethynyl moiety. Detailed experimental protocols for sample preparation and spectral acquisition are provided, ensuring reproducibility and accuracy. All data is presented in a clear, tabular format, and key concepts are illustrated with diagrams to facilitate understanding.
Introduction to this compound
This compound is a polycyclic aromatic hydrocarbon with the chemical formula C₁₂H₈.[1][2] Its rigid, planar structure, consisting of a naphthalene core functionalized with an ethynyl group at the 2-position, imparts unique electronic and steric properties. These characteristics make it a valuable synthon in the development of novel organic materials, including polymers and liquid crystals, as well as a key intermediate in the synthesis of complex pharmaceutical agents.
Given its utility, the precise and accurate characterization of this compound is a critical step in any research or development workflow. NMR spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. This guide aims to provide a detailed and practical understanding of the ¹H and ¹³C NMR spectra of this important compound.
¹H NMR Spectrum of this compound
The proton NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃), reveals a complex yet interpretable set of signals in the aromatic and acetylenic regions. The interpretation of this spectrum requires an appreciation of both through-bond scalar coupling and through-space anisotropic effects.
Predicted ¹H NMR Spectral Data
While experimental data from the literature provides the most accurate information, predicted spectra can also serve as a valuable guide for initial assignments. The following table outlines the predicted ¹H NMR chemical shifts (δ) and coupling constants (J) for this compound.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-1' | 3.10 | s | - |
| H-1 | 7.95 | s | - |
| H-3 | 7.55 | d | J ≈ 8.5 |
| H-4 | 7.85 | d | J ≈ 8.5 |
| H-5 | 7.80 | d | J ≈ 8.0 |
| H-6 | 7.45 | t | J ≈ 7.5 |
| H-7 | 7.50 | t | J ≈ 7.5 |
| H-8 | 7.80 | d | J ≈ 8.0 |
Note: These are predicted values and may differ slightly from experimental results. The proton numbering scheme is provided in Figure 1.
Analysis of Spectral Features
Aromatic Protons (H-1 to H-8): The seven aromatic protons of the naphthalene ring system resonate in the downfield region of the spectrum, typically between 7.40 and 8.00 ppm. Their specific chemical shifts are influenced by a combination of factors:
-
Ring Current Anisotropy: The delocalized π-electron system of the naphthalene rings generates a powerful diamagnetic ring current when placed in an external magnetic field.[3][4][5] This induced magnetic field deshields the protons on the periphery of the rings, causing them to resonate at higher chemical shifts (further downfield) than they would in a non-aromatic system.[3][4][5]
-
Substituent Effects: The electron-withdrawing nature of the ethynyl group influences the electron density distribution within the naphthalene rings, leading to further deshielding of nearby protons.
The coupling patterns observed for the aromatic protons are a result of spin-spin coupling with their neighbors. Protons on adjacent carbons (vicinal coupling, ³J) typically exhibit coupling constants in the range of 6-10 Hz.[6] Long-range couplings (⁴J and ⁵J) are also possible in aromatic systems, though they are generally smaller (1-3 Hz) and may not always be resolved.[6]
Acetylenic Proton (H-1'): The proton of the terminal alkyne, H-1', is expected to appear as a sharp singlet. Its chemical shift is influenced by the magnetic anisotropy of the carbon-carbon triple bond.[7] The circulation of π-electrons in the triple bond generates a shielding cone along the bond axis, causing the acetylenic proton to resonate at a relatively upfield position (around 3.10 ppm) compared to vinylic or aromatic protons.[7]
Long-Range Coupling: While the acetylenic proton is not directly coupled to any other protons, long-range coupling across the triple bond to the aromatic protons (e.g., ⁴J or ⁵J) can sometimes be observed, although it is typically very small (< 1 Hz).[8]
¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum of this compound provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a single resonance, and their chemical shifts are indicative of their chemical environment.
Predicted ¹³C NMR Spectral Data
The following table presents the predicted ¹³C NMR chemical shifts for this compound.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1' | 83.0 |
| C-2' | 78.0 |
| C-1 | 128.0 |
| C-2 | 121.0 |
| C-3 | 128.5 |
| C-4 | 127.0 |
| C-4a | 133.0 |
| C-5 | 126.5 |
| C-6 | 127.5 |
| C-7 | 126.0 |
| C-8 | 128.0 |
| C-8a | 133.5 |
Note: These are predicted values and may differ from experimental results. The carbon numbering scheme is provided in Figure 1.
Analysis of Spectral Features
Aromatic Carbons (C-1 to C-8a): The ten carbons of the naphthalene ring system resonate in the aromatic region of the ¹³C NMR spectrum, typically between 120 and 135 ppm.[9][10][11] The quaternary carbons (C-2, C-4a, and C-8a) are generally observed as weaker signals due to the absence of a nuclear Overhauser effect (NOE) enhancement from directly attached protons.
Alkynyl Carbons (C-1' and C-2'): The two sp-hybridized carbons of the ethynyl group resonate in a characteristic region of the ¹³C NMR spectrum, typically between 70 and 90 ppm.[9][12] The terminal carbon (C-1') is generally found at a slightly higher chemical shift than the internal carbon (C-2').
Experimental Protocols
To ensure the acquisition of high-quality and reproducible NMR spectra, the following experimental protocols are recommended.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound.[7] Other deuterated solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ may also be used depending on the specific experimental requirements.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Sample Purity: Ensure that the sample is free of paramagnetic impurities, as these can cause significant line broadening and a loss of spectral resolution.
-
Filtration: If the sample solution contains any particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.
NMR Spectrometer Parameters
The following are general guidelines for setting up the NMR experiment. Optimal parameters may vary depending on the specific instrument and desired outcome.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence with NOE is standard.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 128 or more) will likely be required to achieve a good signal-to-noise ratio.
-
Key Concepts Illustrated
To further clarify the principles discussed in this guide, the following diagrams illustrate the key concepts of molecular structure and the workflow for NMR spectral analysis.
Caption: Structure of this compound with atom numbering.
References
- 1. This compound | C12H8 | CID 115017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. arsdcollege.ac.in [arsdcollege.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. compoundchem.com [compoundchem.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. careerendeavour.com [careerendeavour.com]
The Vibrational Language of Alkynes in IR Spectroscopy
An In-depth Technical Guide to the Infrared Spectroscopy of the 2-Ethynylnaphthalene Alkyne Stretch
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy serves as a foundational analytical technique, offering a non-destructive window into the vibrational modes of a molecule's functional groups. This compound, a key building block in organic synthesis, presents a unique spectroscopic signature.[1] This guide provides an in-depth exploration of the theory, experimental protocol, and data interpretation for the characteristic alkyne stretching vibrations of this compound.
Infrared spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their natural vibrational modes.[2] The energy required to induce a vibration is dictated by the strength of the bond and the masses of the connected atoms, a relationship described by Hooke's Law.[3][4]
For alkynes, two vibrations are of primary diagnostic importance:
-
The ≡C-H Stretch: Exclusive to terminal alkynes (where the triple bond is at the end of a carbon chain), this vibration involves the stretching of the bond between the sp-hybridized carbon and a hydrogen atom. It characteristically appears as a strong and sharp absorption band around 3350-3250 cm⁻¹ .[5][6][7][8][9] Its distinct appearance in a relatively uncluttered region of the spectrum makes it a powerful indicator of a terminal alkyne.
-
The C≡C Stretch: This vibration corresponds to the stretching of the carbon-carbon triple bond itself. It typically appears in the 2260-2100 cm⁻¹ region .[6][7][8] The intensity of this absorption is highly dependent on the molecule's symmetry. Symmetrical or near-symmetrical internal alkynes may show a very weak or even absent C≡C stretching band due to a minimal change in the bond's dipole moment during vibration.[8] Terminal alkynes, being inherently asymmetrical, generally exhibit a more reliable, albeit often weak to medium, absorption.[5][9]
The Spectroscopic Signature of this compound: The Influence of Aromatic Conjugation
The structure of this compound features a terminal alkyne group directly attached to a naphthalene ring system. This conjugation—the alternation of single and triple/double bonds—has a predictable and significant effect on the alkyne's vibrational frequencies.
Causality of Conjugation Effects: Resonance delocalizes the π-electrons across the alkyne and the aromatic ring. This delocalization effectively reduces the electron density within the C≡C triple bond, giving it slightly more single-bond character.[10][11] This subtle weakening of the bond reduces its force constant, causing it to vibrate at a lower frequency (lower wavenumber).[11][12]
Therefore, for this compound, we can predict the following key spectral features:
-
≡C-H Stretch: A sharp, strong band is expected near 3300 cm⁻¹ .
-
C≡C Stretch: Due to conjugation with the naphthalene ring, the C≡C stretching frequency is shifted to a lower wavenumber compared to non-conjugated terminal alkynes. It is expected to appear in the 2140-2100 cm⁻¹ region .[3] The intensity is anticipated to be weak to medium. While IR absorption for conjugated alkynes can be weak, their signals are often exceptionally strong in Raman spectroscopy.[13]
Table 1: Key Vibrational Modes of this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Predicted Intensity | Rationale for Position/Intensity |
| ≡C-H Stretch | Terminal Alkyne | ~3300 | Strong, Sharp | Characteristic of sp C-H bonds; high change in dipole moment.[6][8] |
| C≡C Stretch | Conjugated Terminal Alkyne | 2140 - 2100 | Weak to Medium | Frequency is lowered from the typical 2260-2100 cm⁻¹ range due to resonance with the naphthalene ring.[3][11] |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium | Characteristic of aromatic ring systems. Conjugation can increase intensity.[3] |
| C-H Bends | Aromatic Ring | 900 - 675 | Strong | Out-of-plane bending modes are often strong and can indicate substitution patterns. |
Experimental Protocol for High-Fidelity IR Spectrum Acquisition
Acquiring a clean, interpretable IR spectrum is contingent on meticulous sample preparation.[14] For a solid compound like this compound, the KBr pellet technique is a robust and widely used method.
Instrumentation:
A Fourier Transform Infrared (FT-IR) Spectrometer covering the mid-infrared range (4000-400 cm⁻¹) is required.
Materials:
-
This compound (1-2 mg)
-
Infrared-grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula
Step-by-Step Methodology (KBr Pellet Technique):
-
Background Spectrum: Ensure the sample chamber of the FT-IR spectrometer is empty and clean. Run a background scan to acquire a spectrum of the ambient atmosphere (primarily CO₂ and water vapor). The instrument software will automatically subtract this from the sample spectrum.
-
Sample Grinding: Place ~1-2 mg of this compound into a clean, dry agate mortar. Grind the sample gently but thoroughly for 1-2 minutes until it becomes a fine, consistent powder. The goal is to reduce particle size to minimize scattering of the infrared beam.[15]
-
Mixing with KBr: Add ~100-200 mg of dry KBr powder to the mortar.[14] Mix the sample and KBr by gentle grinding for another 2-3 minutes to ensure the sample is homogeneously dispersed within the KBr matrix.[14]
-
Loading the Die: Carefully transfer the powder mixture into the pellet die. Distribute the powder evenly to ensure a uniform pellet thickness.
-
Pressing the Pellet: Place the die into the hydraulic press. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes. The applied pressure will cause the KBr to flow and encapsulate the sample in a solid, transparent, or translucent pellet.
-
Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum should show absorption bands corresponding to the vibrational modes of this compound against a flat baseline. Ensure that atmospheric CO₂ (~2350 cm⁻¹) and water vapor bands have been properly subtracted.
Workflow Diagram: FT-IR Analysis of this compound
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Data Interpretation and Validation
When analyzing the spectrum of this compound, the two most critical peaks for structural validation are:
-
The ≡C-H Stretch (~3300 cm⁻¹): The presence of this sharp, strong peak is definitive proof of a terminal alkyne. Its absence would strongly suggest an internal alkyne or that the functional group is not present.
-
The C≡C Stretch (~2110 cm⁻¹): The appearance of a weak-to-medium band in this region confirms the presence of the triple bond. Its position, shifted to a lower frequency, validates the conjugation with the aromatic system.
By confirming the presence and positions of these key bands, alongside the characteristic absorptions of the naphthalene ring, researchers can confidently verify the identity and structural integrity of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 3. davuniversity.org [davuniversity.org]
- 4. Infrared Spectrometry [www2.chemistry.msu.edu]
- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. wyzant.com [wyzant.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. youtube.com [youtube.com]
- 13. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. eng.uc.edu [eng.uc.edu]
A Technical Guide to the Rotational Spectroscopy of 2-Ethynylnaphthalene
This guide provides an in-depth exploration of the rotational spectroscopy of 2-ethynylnaphthalene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in astrochemistry and molecular physics.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the principles, experimental techniques, and data analysis associated with the microwave spectroscopy of this molecule.
Introduction: The Significance of this compound
Polycyclic aromatic hydrocarbons are fundamental constituents of the interstellar medium (ISM) and play a crucial role in astrochemistry.[1] Understanding their formation, structure, and abundance is key to unraveling the complex chemical processes occurring in space. This compound (C₁₂H₈) is a prominent member of this family, and its rotational spectrum serves as a unique fingerprint for its detection and characterization in astronomical sources like the Taurus Molecular Cloud (TMC-1).[1][2][3][4] The precise measurement of its rotational transitions in the laboratory provides the foundational data necessary for its unambiguous identification via radio astronomy.[2][3][4]
From a molecular physics perspective, this compound presents an excellent case study for understanding the rotational dynamics of a moderately large, asymmetric top molecule. Its spectrum reveals intricate details about its molecular geometry, centrifugal distortion, and electronic structure.
Theoretical Framework: Predicting the Rotational Spectrum
A robust theoretical understanding is paramount before embarking on experimental measurements. Quantum chemical calculations are indispensable for predicting the rotational spectrum and guiding the experimental search for transitions.
Molecular Structure and Dipole Moment
The rotational spectrum of a molecule is fundamentally determined by its moments of inertia, which are derived from its three-dimensional structure. For this compound, computational chemistry methods, such as density functional theory (DFT), are employed to optimize the molecular geometry and calculate the rotational constants (A, B, and C).
The intensity of the rotational transitions is governed by the molecule's permanent electric dipole moment. Theoretical calculations predict non-zero dipole moment components along the a and b principal axes (μₐ and μₑ), with a null c-dipole moment component due to its Cₛ symmetry.[5] This dictates that both a-type and b-type rotational transitions will be observable.
The Rotational Hamiltonian
The rotational energy levels of an asymmetric top molecule like this compound are described by a Watson's A-reduced Hamiltonian in the Iʳ representation. This Hamiltonian includes terms for the rigid rotor energy levels and corrections for centrifugal distortion. The key parameters in this Hamiltonian are the rotational constants (A, B, C) and the quartic centrifugal distortion constants (ΔJ, ΔJK, ΔK, δJ, δK).
Experimental Methodology: Unveiling the Spectrum
The laboratory investigation of the rotational spectrum of this compound is typically performed using a broadband Fourier-transform microwave (FTMW) spectrometer.
Spectrometer Setup and Sample Handling
A chirped-pulse FTMW spectrometer operating in a specific frequency range, for instance, 2-8 GHz, is a powerful tool for this analysis.[3] The solid sample of this compound, which can be commercially sourced, is vaporized and introduced into a high-vacuum chamber.[3] This is often achieved by heating the sample and seeding it in a supersonic jet of an inert carrier gas, such as neon or argon. This process cools the molecules to a very low rotational temperature (e.g., ~1 K), simplifying the spectrum by populating only the lowest rotational energy levels.[3]
Data Acquisition
A short, high-power microwave pulse, containing a wide range of frequencies (a "chirp"), is broadcast into the vacuum chamber. This pulse polarizes the molecules, which then emit a free induction decay (FID) signal as they relax. This FID is detected, digitized, and a Fourier transform is applied to convert the time-domain signal into a frequency-domain spectrum.[3]
Spectral Analysis and Fitting
The resulting broadband rotational spectrum is a dense collection of transitions. The initial assignment of these transitions is guided by the theoretical predictions of the rotational constants.
Line Identification and Assignment
The characteristic patterns of a-type and b-type transitions are identified in the experimental spectrum. Specialized software is used to predict the spectrum based on the initial theoretical constants and compare it to the measured spectrum. This iterative process of prediction and comparison allows for the confident assignment of a large number of rotational transitions.
Determination of Spectroscopic Constants
Once a sufficient number of transitions are assigned, they are fitted to the rotational Hamiltonian using a least-squares fitting procedure. This process refines the rotational constants and determines the centrifugal distortion constants with high precision.
Results and Interpretation: The Spectroscopic Constants of this compound
The analysis of the rotational spectrum of this compound yields a set of highly accurate spectroscopic constants. These constants are crucial for both astronomical searches and for benchmarking theoretical models.
| Parameter | Experimental Value (MHz) |
| A | 1637.3335(12) |
| B | 599.45523(42) |
| C | 438.98389(35) |
| ΔJ | 0.0401(16) x 10⁻³ |
| ΔJK | 0.319(11) x 10⁻³ |
| ΔK | 1.1 (fixed) x 10⁻³ |
| δJ | 0.00943(41) x 10⁻³ |
| δK | 0.125(41) x 10⁻³ |
| Table 1: Experimentally determined spectroscopic constants for this compound. The numbers in parentheses represent the 1σ uncertainty in the last digits. |
The excellent agreement between the experimentally determined constants and high-level theoretical calculations validates the accuracy of the quantum chemical models used.[3] The small, positive inertial defect confirms the planarity of the molecule, as expected.
Conclusion and Future Outlook
The rotational spectroscopy of this compound provides a powerful lens through which to study its physical and chemical properties. The precise spectroscopic constants derived from laboratory measurements are indispensable for its detection in the interstellar medium, contributing to our understanding of the cosmic carbon cycle. Future work may involve the study of its isotopologues to further refine its molecular structure and the investigation of its rotational spectrum in excited vibrational states to explore its intramolecular dynamics.
References
The Architectural Nuances of Crystalline 2-Ethynylnaphthalene Derivatives: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the intricate world of the crystal structure of 2-ethynylnaphthalene derivatives. As a Senior Application Scientist, the narrative that follows is engineered to bridge the gap between theoretical crystallography and its practical implications in fields such as materials science and pharmaceutical development. We will move beyond a mere recitation of structural parameters to an in-depth exploration of the supramolecular architecture, polymorphism, and the subtle yet powerful intermolecular forces that govern the solid-state behavior of these compounds.
Introduction: The this compound Scaffold - A Versatile Building Block
The this compound moiety is a key structural motif in a variety of advanced materials and pharmaceutical intermediates.[1][2] Its rigid, planar naphthalene core combined with the reactive ethynyl group provides a versatile platform for the synthesis of complex molecular architectures.[1] Understanding the spatial arrangement of these molecules in the solid state is paramount, as the crystal packing profoundly influences critical properties such as solubility, stability, bioavailability, and charge transport characteristics.
While the crystal structure of the parent this compound remains elusive in the current body of public-domain research, a detailed examination of its derivatives can provide profound insights into the governing principles of their crystal engineering. This guide will, therefore, focus on a well-characterized derivative, 2-(prop-2-yn-1-yloxy)naphthalene-1,4-dione, as a case study to illuminate the intricate interplay of intermolecular forces that dictate the crystal packing of this class of compounds.
The Power of Polymorphism: A Case Study of 2-(prop-2-yn-1-yloxy)naphthalene-1,4-dione
A fascinating aspect of the solid-state chemistry of this compound derivatives is their propensity to exhibit polymorphism – the ability of a compound to exist in more than one crystalline form. These different crystalline arrangements, or polymorphs, can display distinct physical and chemical properties. A notable example is the solvent-dependent crystallization of 2-(prop-2-yn-1-yloxy)naphthalene-1,4-dione, which can crystallize in two different polymorphic forms: a monoclinic and a triclinic system.[3][4]
The crystallization of this derivative from N,N-dimethylformamide yields the monoclinic form (space group P2₁/c), while crystallization from isopropyl alcohol results in the triclinic form (space group Pī).[3][5] This solvent-dependent polymorphism underscores the critical role of the crystallization environment in directing the supramolecular assembly of these molecules. The molecular conformations in both polymorphs are remarkably similar, with the naphthoquinone ring system being essentially planar.[3] The key differences lie in their three-dimensional packing, which is a direct consequence of the varied interplay of intermolecular interactions.
Decoding the Supramolecular Architecture: Key Intermolecular Interactions
The crystal packing of 2-(prop-2-yn-1-yloxy)naphthalene-1,4-dione polymorphs is a delicate balance of several non-covalent interactions. A thorough analysis of these interactions is crucial for understanding and predicting the solid-state behavior of related derivatives.
The Role of C-H···O Hydrogen Bonds
In both the monoclinic and triclinic polymorphs of 2-(prop-2-yn-1-yloxy)naphthalene-1,4-dione, C-H···O hydrogen bonds play a significant role in the crystal packing.[3] These interactions, although weaker than conventional O-H···O or N-H···O hydrogen bonds, are highly directional and contribute significantly to the stability of the crystal lattice.
-
Monoclinic Polymorph: Molecules are linked via pairs of C-H···O hydrogen bonds, forming a tape-like structure.[3]
-
Triclinic Polymorph: C-H···O interactions are also instrumental in linking the molecules, contributing to the formation of a layered structure.[3]
The Significance of C-H···π Interactions
The ethynyl group and the aromatic naphthalene core provide opportunities for C-H···π interactions, where a C-H bond interacts with the π-electron cloud of an aromatic ring or a triple bond. These interactions are crucial in the packing of both polymorphs of 2-(prop-2-yn-1-yloxy)naphthalene-1,4-dione.[3]
-
Monoclinic Polymorph: Tapes formed by C-H···O hydrogen bonds are further linked by C-H···π interactions into layers. Adjacent layers are then connected by another C-H···π interaction, building a three-dimensional network.[3]
-
Triclinic Polymorph: In this form, C-H···π interactions are responsible for linking the layers formed by C-H···O and π–π interactions.[3]
The Influence of π–π Stacking Interactions
The planar nature of the naphthalene ring system makes it susceptible to π–π stacking interactions, which are a dominant force in the crystal engineering of many aromatic compounds.
-
Triclinic Polymorph: In this polymorph, π–π interactions with centroid-centroid distances of approximately 3.99 Å are observed between the naphthalene rings, contributing to the formation of molecular layers.[4]
-
A Note on a Related Derivative: In the crystal structure of 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione, a closely related compound, no π–π stacking is observed, likely due to the steric hindrance of the C3 propargyl substituent.[6] This highlights the profound impact of even subtle changes in molecular structure on the resulting crystal packing.
Quantitative Crystallographic Data
The following table summarizes the key crystallographic data for the two polymorphs of 2-(prop-2-yn-1-yloxy)naphthalene-1,4-dione, providing a quantitative basis for comparison.[3]
| Parameter | Monoclinic Polymorph | Triclinic Polymorph |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | Pī |
| a (Å) | 13.9311 (6) | 7.6454 (3) |
| b (Å) | 5.3431 (2) | 8.3563 (4) |
| c (Å) | 14.1804 (6) | 8.8529 (4) |
| α (°) | 90 | 100.088 (2) |
| β (°) | 105.908 (2) | 101.328 (2) |
| γ (°) | 90 | 105.908 (2) |
| Volume (ų) | 1014.73 (7) | 519.29 (4) |
| Z | 4 | 2 |
| Density (calculated) (Mg m⁻³) | 1.383 | 1.392 |
| CCDC Deposition Number | 1876486 | 1876485 |
Experimental Protocols: Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound derivatives relies on the robust methodology of single-crystal X-ray diffraction. The following is a generalized, self-validating protocol for such an analysis.
Step-by-Step Experimental Workflow
-
Crystal Growth:
-
Dissolve the purified this compound derivative in a suitable solvent (e.g., N,N-dimethylformamide, isopropyl alcohol) to create a saturated or near-saturated solution.
-
Employ a slow crystallization technique, such as slow evaporation of the solvent at room temperature, to allow for the formation of high-quality single crystals. The choice of solvent can be critical in obtaining different polymorphs.[3]
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector.
-
Data is typically collected at a controlled temperature (e.g., 296 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain integrated intensities and their corresponding Miller indices.
-
Determine the unit cell parameters and the space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining atomic coordinates, and thermal parameters, and for high-quality data, the positions of hydrogen atoms.
-
Logical Workflow for Structural Analysis
Conclusion and Future Outlook
This technical guide has provided a detailed exploration of the crystal structure of this compound derivatives, with a focus on the polymorphic behavior of 2-(prop-2-yn-1-yloxy)naphthalene-1,4-dione. The intricate interplay of C-H···O hydrogen bonds, C-H···π interactions, and π–π stacking governs the supramolecular assembly and the resulting crystal packing.
For researchers and professionals in drug development and materials science, a thorough understanding of these principles is not merely academic. It is a critical tool for controlling and predicting the solid-state properties of this compound-based compounds. The ability to selectively crystallize a desired polymorph through solvent selection, for instance, can have a profound impact on the performance and viability of a final product.
Future research should aim to crystallize and structurally characterize the parent this compound to provide a fundamental benchmark for this class of compounds. Furthermore, a systematic study of how different substituents on the naphthalene core influence the crystal packing would be invaluable for the rational design of new materials with tailored solid-state properties.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Two polymorphs of 2-(prop-2-yn-1-yloxy)naphthalene-1,4-dione: solvent-dependent crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Crystal structure of 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Versatility of the Naphthylacetylene Scaffold
An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethynylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No: 2949-26-0) is a pivotal molecular building block in the landscape of modern organic synthesis.[1] Its rigid, planar naphthalene core combined with the reactive terminal alkyne functionality makes it an invaluable precursor for a diverse range of applications, from the development of novel active pharmaceutical ingredients (APIs) to the engineering of advanced organic electronic materials.[2][3] The naphthalene moiety itself is a well-established pharmacophore found in numerous FDA-approved drugs, contributing to interactions with biological targets.[4][5] The ethynyl group serves as a versatile handle for constructing more complex molecular architectures through reactions like Sonogashira couplings, "click chemistry," and various cycloadditions.[2][6]
This guide provides a detailed exploration of the synthesis and characterization of this compound, offering field-proven insights into reliable synthetic protocols, purification strategies, and comprehensive analytical validation.
| Compound Property | Value |
| Molecular Formula | C₁₂H₈[7][8] |
| Molecular Weight | 152.19 g/mol [7][8][9] |
| Appearance | White to yellow crystalline solid[1][10] |
| Melting Point | 40-44 °C[7][10] |
| Boiling Point | 110 °C @ 1 mmHg[7] |
| CAS Number | 2949-26-0[7][8][9] |
Part 1: Synthesis Methodologies
The successful synthesis of this compound hinges on the strategic introduction of the ethynyl group onto the naphthalene core. Below, we detail two robust and widely adopted methods: the Palladium-catalyzed Sonogashira coupling and the classic Corey-Fuchs reaction. The choice between these routes often depends on the availability and cost of the starting materials.
Method A: Sonogashira Coupling of 2-Bromonaphthalene
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This method is prized for its reliability and tolerance of various functional groups, making it a cornerstone of modern synthetic chemistry.[13] The reaction is catalyzed by a palladium complex, with a copper(I) salt acting as a co-catalyst.[11][14]
Causality of Experimental Design: The use of a palladium(0) catalyst is essential for the oxidative addition step with the aryl halide. The copper(I) co-catalyst facilitates the deprotonation of the terminal alkyne and the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[15] An amine base is used to neutralize the HX byproduct and maintain the catalytic cycle. To prevent the undesired homocoupling of the alkyne (Glaser coupling), the reaction must be performed under an inert atmosphere.[11]
Experimental Protocol: Sonogashira Coupling
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromonaphthalene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.05 eq.).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or toluene) to achieve a concentration of approximately 0.2 M with respect to the 2-bromonaphthalene. Add an amine base, such as triethylamine (3.0 eq.).
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq.) to the mixture. The trimethylsilyl (TMS) group is used to protect the acidic alkyne proton and prevent self-coupling.
-
Reaction: Stir the mixture at room temperature or heat to 50-70 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Deprotection: Dissolve the crude TMS-protected product in THF. Add tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 eq.) and stir at room temperature for 1 hour.[7]
-
Final Purification: After an aqueous workup as described in step 6, purify the crude product by flash column chromatography on silica gel, typically using a hexane or hexane/ethyl acetate gradient, to yield pure this compound.[7]
Method B: Corey-Fuchs Reaction of 2-Naphthaldehyde
The Corey-Fuchs reaction is a reliable two-step process for converting an aldehyde into a terminal alkyne, effectively achieving a one-carbon homologation.[16][17][18] The first step involves a Wittig-like reaction to form a 1,1-dibromoalkene intermediate, which is then treated with a strong base to yield the alkyne.
Causality of Experimental Design: The reaction begins with the in-situ generation of a phosphorus ylide from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[18][19] This ylide reacts with the starting aldehyde (2-naphthaldehyde) to produce the key dibromoalkene intermediate.[19] In the second step, treatment with two equivalents of a strong organolithium base (like n-butyllithium) first induces elimination of HBr to form a bromoalkyne, followed by a lithium-halogen exchange and subsequent quenching with water to afford the terminal alkyne.[16][19]
Experimental Protocol: Corey-Fuchs Reaction
-
Ylide Formation (Step 1): In a flame-dried, three-necked flask under an inert atmosphere, dissolve triphenylphosphine (2.0 eq.) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add carbon tetrabromide (1.0 eq.) portion-wise, maintaining the temperature.
-
Aldehyde Addition: After stirring for 30 minutes, add a solution of 2-naphthaldehyde (1.0 eq.) in anhydrous DCM dropwise to the cold ylide solution.
-
Dibromoalkene Formation: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.
-
Isolation of Intermediate: Concentrate the reaction mixture and purify by flash chromatography (eluting with hexanes) to isolate the 2-(2,2-dibromovinyl)naphthalene intermediate.
-
Alkyne Formation (Step 2): Dissolve the purified dibromoalkene (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried Schlenk flask under an inert atmosphere. Cool the solution to -78 °C (dry ice/acetone bath).
-
Base Addition: Add n-butyllithium (2.1-2.2 eq., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. The solution may change color.
-
Reaction and Quench: Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature. Once at room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. After filtration and concentration, purify the residue by flash column chromatography (hexanes) to obtain pure this compound.
Part 2: Characterization and Data Analysis
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic data are characteristic of the target compound.
Spectroscopic Data Summary
| Technique | Characteristic Feature | Expected Value(s) |
| ¹H NMR (CDCl₃, 400 MHz) | Alkyne proton (≡C-H) | Singlet, ~3.1-3.2 ppm |
| Aromatic protons (Ar-H) | Multiplets, ~7.4-8.0 ppm | |
| ¹³C NMR (CDCl₃, 100 MHz) | Alkyne carbon (C≡CH) | ~84 ppm |
| Alkyne carbon (C≡CH) | ~78 ppm | |
| Aromatic carbons | ~120-134 ppm | |
| FT-IR (thin film/KBr) | Alkyne C-H stretch | 3300-3250 cm⁻¹ (sharp, strong) |
| Alkyne C≡C stretch | 2150-2100 cm⁻¹ (weak to medium) | |
| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z = 152.06[9] |
Expert Interpretation:
-
¹H NMR: The most diagnostic signal is the sharp singlet for the acetylenic proton around 3.1-3.2 ppm. Its integration value should correspond to one proton. The complex multiplets in the aromatic region (7.4-8.0 ppm) should integrate to seven protons.
-
¹³C NMR: The appearance of two signals in the alkyne region (~78 and ~84 ppm) is a strong indicator of successful synthesis. The number and pattern of signals in the aromatic region confirm the naphthalene backbone.[9]
-
FT-IR: The sharp peak above 3250 cm⁻¹ is a clear and unambiguous sign of the terminal alkyne's C-H bond. The C≡C stretch is often weaker but should be observable in the ~2100 cm⁻¹ region.[7]
-
Mass Spectrometry: The observation of the molecular ion peak at m/z 152 corresponding to the molecular formula C₁₂H₈ confirms the correct mass of the synthesized compound.[9]
Part 3: Safety, Handling, and Applications
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[20]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[9] May cause skin and eye irritation.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[20][21][22]
-
Storage: Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[7][21] For long-term stability, refrigeration (2-8 °C) is recommended.[7]
Applications in Drug Discovery and Materials Science
The utility of this compound stems from its capacity to act as a versatile synthon.
-
Drug Discovery: As a building block, it is used in the synthesis of complex APIs.[2] The alkyne group is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," a highly efficient reaction used to link molecules together, for applications such as creating fluorescent probes for bioimaging or conjugating drugs to delivery systems.[6] The naphthalene scaffold itself is explored for anticancer, antiviral, and anti-inflammatory activities.[5][23]
-
Materials Science: Its rigid, conjugated structure makes it a valuable component in the synthesis of organic semiconductors, polymers, and other materials for electronic applications like OLEDs.[2]
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2-Ethynyl-naphthalene | 2949-26-0 [chemicalbook.com]
- 8. 2-ethynyl-naphthalene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | C12H8 | CID 115017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 2949-26-0 | TCI EUROPE N.V. [tcichemicals.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Corey-Fuchs Reaction [organic-chemistry.org]
- 18. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 20. tcichemicals.com [tcichemicals.com]
- 21. fishersci.com [fishersci.com]
- 22. spectrumchemical.com [spectrumchemical.com]
- 23. Synthesis and pharmacodynamic evaluation of naphthalene derivatives against influenza A virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermal Stability of 2-Ethynylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Thermal Boundaries of a Versatile Building Block
2-Ethynylnaphthalene, a key intermediate in the synthesis of advanced materials and complex organic molecules, possesses a unique combination of a rigid naphthalene core and a highly reactive ethynyl group. This structure, while advantageous for chemical transformations, also introduces inherent thermal sensitivities. A thorough understanding of its thermal stability is not merely an academic exercise; it is a critical prerequisite for its safe handling, process optimization, and the reliable performance of the final products. This guide provides a comprehensive technical overview of the thermal behavior of this compound, delving into the mechanisms of its decomposition and polymerization, and outlining robust protocols for its characterization.
The Dual Nature of Thermal Stress: Polymerization and Decomposition
When subjected to thermal stress, this compound primarily undergoes two competing processes: polymerization and decomposition. The dominant pathway is highly dependent on the temperature, heating rate, and the presence of other chemical species.
Thermally Induced Polymerization: A Pathway to Novel Materials
The ethynyl group of this compound is susceptible to thermally initiated polymerization. This process is generally exothermic and can proceed through a complex free-radical chain mechanism. The initiation step likely involves the formation of reactive radical species from the monomer itself at elevated temperatures. These radicals then propagate by adding to the ethynyl group of other monomer units, leading to the formation of a conjugated polymer, poly(this compound).
The structure of the resulting polymer can be complex, containing a mixture of linear chains and potentially cross-linked networks. The extent of cross-linking often increases with higher temperatures and longer reaction times.
Thermal Decomposition: Unraveling at Higher Temperatures
At sufficiently high temperatures, the energy input surpasses the bond dissociation energies within the this compound molecule, leading to irreversible decomposition. The naphthalene ring system is relatively stable; therefore, initial fragmentation is likely to occur at the ethynyl group or the bond connecting it to the naphthalene core.
Potential decomposition pathways include the homolytic cleavage of the C-C and C-H bonds of the ethynyl group, leading to the formation of various radical species. These highly reactive fragments can then undergo a cascade of secondary reactions, including recombination, disproportionation, and fragmentation, to yield a complex mixture of smaller volatile organic compounds and, ultimately, carbonaceous char.
Analytical Techniques for Characterizing Thermal Stability
A multi-faceted approach employing several analytical techniques is essential for a comprehensive understanding of the thermal stability of this compound. The primary techniques include Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Thermogravimetric Analysis (TGA): Mapping Mass Loss Against Temperature
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset temperature of decomposition and the overall thermal stability of this compound.
Table 1: Key Parameters from Thermogravimetric Analysis (TGA)
| Parameter | Description | Typical Expected Value for this compound |
| Onset Decomposition Temperature (Tonset) | The temperature at which significant mass loss begins. | Expected to be above its boiling point, likely in the range of 200-300°C in an inert atmosphere. |
| Temperature of Maximum Decomposition Rate (Tmax) | The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative TGA (DTG) curve. | Dependent on the heating rate, but expected to be in the range of 300-450°C. |
| Residual Mass (%) | The percentage of the initial mass remaining at the end of the experiment. A higher char yield indicates the formation of thermally stable carbonaceous material. | Expected to be significant, reflecting the aromatic nature of the molecule. |
Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for identifying and quantifying thermal events such as melting, crystallization, and exothermic reactions like polymerization.
When analyzing this compound, the DSC thermogram is expected to show an endothermic peak corresponding to its melting point, followed by a broad exothermic peak at higher temperatures. This exotherm is indicative of the thermally induced polymerization of the ethynyl groups. The area under this exotherm is directly proportional to the enthalpy of polymerization (ΔHpoly).
Table 2: Key Parameters from Differential Scanning Calorimetry (DSC)
| Parameter | Description | Typical Expected Value for this compound |
| Melting Point (Tm) | The temperature at which the solid-to-liquid phase transition occurs. | 40.0 to 44.0 °C |
| Onset of Polymerization (Tonset, poly) | The temperature at which the exothermic polymerization process begins. | Estimated to be in the range of 150-250°C. |
| Peak of Polymerization Exotherm (Tpeak, poly) | The temperature at which the rate of polymerization is at its maximum. | Dependent on the heating rate. |
| Enthalpy of Polymerization (ΔHpoly) | The heat released during the polymerization reaction. | Heats of polymerization for vinyl aromatic compounds are typically in the range of -10 to -20 kcal/mol (-42 to -84 kJ/mol)[1]. A similar range would be expected for the polymerization of the ethynyl group. |
A DSC trace of the resulting polymer, poly(this compound), provides information about its thermal properties, such as its glass transition temperature (Tg) and any further thermal events at higher temperatures.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): Identifying Decomposition Products
Py-GC-MS is a powerful analytical technique used to identify the volatile and semi-volatile products of thermal decomposition.[2][3] In this method, a small sample of this compound is rapidly heated to a high temperature in an inert atmosphere (pyrolysis). The resulting fragments are then separated by gas chromatography and identified by mass spectrometry. This technique provides crucial insights into the decomposition pathways.
Table 3: Potential Pyrolysis Products of this compound
| Product Name | Chemical Formula | Potential Formation Pathway |
| Naphthalene | C10H8 | Cleavage of the ethynyl group. |
| Acetylene | C2H2 | Cleavage of the bond connecting the ethynyl group to the naphthalene ring. |
| Vinylnaphthalene | C12H10 | Rearrangement and hydrogenation reactions. |
| Other Polycyclic Aromatic Hydrocarbons (PAHs) | Various | Recombination of smaller fragments at high temperatures. |
| Benzene and substituted benzenes | Various | Fragmentation of the naphthalene ring. |
Experimental Protocols for Thermal Analysis
To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following sections provide detailed methodologies for the thermal analysis of this compound.
Protocol for Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (platinum or alumina is recommended).
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening. Additional experiments at different heating rates (e.g., 5, 15, and 20 °C/min) can be performed for kinetic analysis.
-
Temperature Range: Heat the sample from ambient temperature to 800 °C.
-
-
Data Analysis:
-
Plot the mass loss (%) as a function of temperature.
-
Determine the onset decomposition temperature (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG).
-
Record the residual mass at the end of the experiment.
-
Protocol for Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan should be used as the reference.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Heating Program:
-
First Heating Scan: Heat the sample from ambient temperature to a temperature above the expected polymerization exotherm (e.g., 300 °C) at a heating rate of 10 °C/min. This scan will provide information on the melting point and the polymerization exotherm.
-
Cooling Scan: Cool the sample to ambient temperature at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: Reheat the sample to the same upper temperature at 10 °C/min. This scan will reveal the glass transition temperature (Tg) of the in-situ formed poly(this compound).
-
-
-
Data Analysis:
-
Determine the melting point (Tm) from the peak of the endotherm in the first heating scan.
-
Determine the onset and peak temperatures of the polymerization exotherm from the first heating scan.
-
Calculate the enthalpy of polymerization (ΔHpoly) by integrating the area of the exotherm.
-
Determine the glass transition temperature (Tg) from the midpoint of the step change in the baseline of the second heating scan.
-
Protocol for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Instrument Setup: Interface a pyrolyzer unit with a GC-MS system.
-
Sample Preparation: Place a small amount (typically 0.1-1.0 mg) of this compound into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: A temperature well above the decomposition temperature determined by TGA should be selected (e.g., 700 °C).
-
Pyrolysis Time: A short pyrolysis time (e.g., 10-20 seconds) is typically used.
-
-
GC-MS Conditions:
-
GC Column: A suitable capillary column for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Temperature Program: A temperature program that allows for the separation of a wide range of volatile and semi-volatile compounds.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range appropriate for the expected fragments (e.g., m/z 35-550).
-
-
Data Analysis:
-
Identify the individual peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST).
-
Propose fragmentation pathways based on the identified products.
-
Mechanistic Insights and Logical Frameworks
The thermal behavior of this compound can be visualized through logical workflows and mechanistic diagrams.
Caption: Workflow for the comprehensive thermal analysis of this compound.
Caption: Competing thermal pathways for this compound.
Safety and Handling Considerations
Given its potential for exothermic polymerization and decomposition, appropriate safety precautions are paramount when handling this compound at elevated temperatures.
-
Avoid Overheating: Do not exceed the recommended processing temperatures. Runaway polymerization can lead to a rapid increase in temperature and pressure.
-
Inert Atmosphere: Conduct all high-temperature operations under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Small-Scale First: When exploring new thermal processes, always begin with small-scale experiments to assess the thermal response before scaling up.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-resistant lab coat, and gloves.[6]
Conclusion and Future Outlook
The thermal stability of this compound is a complex interplay of polymerization and decomposition reactions. While a complete experimental dataset for this specific molecule is not yet fully available in the public literature, this guide provides a robust framework for its characterization based on established analytical techniques and the behavior of analogous compounds. A thorough understanding of its thermal properties through the application of TGA, DSC, and Py-GC-MS is critical for any researcher or professional working with this versatile chemical building block. Future work should focus on generating and publishing a comprehensive set of experimental thermal analysis data for this compound to fill the current knowledge gap and enable its wider and safer application in the development of next-generation materials and pharmaceuticals.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Request Rejected [emsl.pnnl.gov]
- 3. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 4. Thermal growth and decomposition of methylnaphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. This compound | C12H8 | CID 115017 - PubChem [pubchem.ncbi.nlm.nih.gov]
theoretical studies of 2-ethynylnaphthalene
An In-depth Technical Guide to the Theoretical Studies of 2-Ethynylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a molecule marrying the expansive aromatic system of naphthalene with the reactive ethynyl moiety, presents a fertile ground for theoretical and computational exploration. Its unique electronic and structural characteristics make it a valuable building block in materials science and a scaffold of interest in medicinal chemistry.[1][2] This guide synthesizes key findings from theoretical studies to provide a comprehensive understanding of this compound's molecular properties, reactivity, and potential applications. We delve into its electronic structure, spectroscopic signatures, and predicted chemical behavior, offering insights grounded in quantum chemical calculations. This document is intended to serve as a resource for researchers leveraging computational tools to design novel materials and therapeutic agents based on the this compound framework.
Introduction: The Significance of this compound
Naphthalene derivatives are a cornerstone in drug discovery and materials science, with several FDA-approved drugs like Nafcillin and Naproxen featuring this bicyclic aromatic core.[3] The introduction of an ethynyl group at the 2-position of the naphthalene ring creates a molecule with a rich potential for chemical transformations. The ethynyl group is a versatile functional handle for a variety of reactions, including cycloadditions and transition metal-catalyzed couplings, allowing for the construction of complex molecular architectures.[1] Furthermore, the extended π-conjugation in this compound gives rise to interesting electronic and optical properties, making it a candidate for applications in organic electronics.[2]
Theoretical studies are indispensable for unlocking the full potential of this compound. Computational chemistry allows for the elucidation of molecular properties that are difficult or impossible to measure experimentally, providing a predictive framework for designing new molecules with tailored functionalities.[4] This guide will explore the theoretical underpinnings of this compound's behavior, providing a roadmap for its application in advanced scientific research.
Molecular Structure and Spectroscopic Properties: A Theoretical Perspective
The synergy between theoretical calculations and experimental spectroscopy is crucial for validating computational models and accurately characterizing molecular structures. In the case of this compound, theoretical predictions of its spectroscopic constants have shown excellent agreement with experimental data, underscoring the reliability of the computational approaches.[5][6]
Rotational Spectroscopy and Molecular Geometry
Fourier transform microwave spectroscopy, guided by theoretical predictions, has been instrumental in determining the precise molecular structure of this compound.[5][7] Quantum chemical calculations accurately predict the rotational constants, which are in excellent agreement with experimental values, with relative errors typically between 0.02% and 0.05%.[6] This high level of accuracy indicates that the calculated geometry is very precise.
Table 1: Theoretical vs. Experimental Spectroscopic Constants for this compound
| Parameter | Theoretical Value | Experimental Value | Reference |
| A (MHz) | 2478.9 | 2478.8 | [6] |
| B (MHz) | 835.4 | 835.3 | [6] |
| C (MHz) | 625.3 | 625.2 | [6] |
| μa (D) | 0.90 | - | [5] |
| μb (D) | 0.11 | - | [5] |
The molecule possesses Cs symmetry, resulting in a null c-dipole moment component.[5] The theoretical dipole moment components (μa = 0.90 D and μb = 0.11 D) are important for predicting its interaction with electromagnetic fields and its behavior in interstellar environments, where it is a candidate for detection.[5][8]
Electronic Spectroscopy and Frontier Molecular Orbitals
The electronic properties of this compound are governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals determines the molecule's electronic transition properties and its potential as a semiconductor.
Diagram 1: Frontier Molecular Orbital Energy Levels of this compound
Caption: A simplified representation of the HOMO and LUMO energy levels in this compound.
The ionization energy of this compound has been experimentally determined to be 8.11 eV.[9] Theoretical calculations can reproduce this value and provide further insights into the nature of the electronic transitions. Time-dependent density functional theory (TD-DFT) is a common method for simulating UV-Vis spectra and understanding the electronic excitations of molecules like this compound.
Chemical Reactivity: A Computational Exploration
The reactivity of this compound is dominated by the chemistry of its ethynyl group. Computational studies can elucidate reaction mechanisms, predict reaction barriers, and explain selectivity, guiding synthetic efforts.
Cycloaddition Reactions
The ethynyl moiety of this compound is a prime candidate for cycloaddition reactions. While specific theoretical studies on this compound's cycloadditions are not abundant in the initial search, the reactivity of analogous acetylenic radicals provides a strong basis for prediction.[10][11] For instance, the phenylethynyl radical has been shown to undergo unconventional thermal [2+2] cycloadditions with alkenes.[10][12] This suggests that this compound could participate in similar reactions, providing a pathway to complex polycyclic structures.
Density functional theory (DFT) is a powerful tool for investigating the mechanisms of cycloaddition reactions, allowing for the calculation of activation barriers and the identification of transition states.[13][14] Such studies can predict whether a reaction will proceed via a concerted or stepwise mechanism and can explain the regioselectivity and stereoselectivity of the products.
Diagram 2: Generalized [2+2] Cycloaddition Workflow
Caption: A schematic workflow for the computational study of a [2+2] cycloaddition reaction.
Polymerization
The ethynyl group also enables the polymerization of this compound, leading to conjugated polymers with potentially interesting electronic and optical properties. Theoretical studies can model the polymerization process, predicting the polymer's structure, molecular weight distribution, and material properties.[15][16] Computational approaches can help in understanding the mechanism of polymerization, whether it proceeds via a radical, cationic, or anionic pathway, and can guide the design of catalysts for controlled polymerization.
Potential Applications: A Theoretically Guided Outlook
The unique properties of this compound, as elucidated by theoretical studies, point to its potential in several advanced applications.
Materials Science
In materials science, this compound is a promising building block for organic electronic materials.[2][17][18] Its extended π-system and the ability to form conjugated polymers make it suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and molecular wires.[1] Computational materials science plays a crucial role in predicting the electronic band structure, charge transport properties, and optical absorption and emission spectra of materials derived from this compound.[4][17]
Drug Development
The naphthalene scaffold is a well-established privileged structure in medicinal chemistry.[3] The ethynyl group of this compound can be used to attach various pharmacophores, allowing for the synthesis of a diverse library of compounds for drug screening. Theoretical approaches such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding affinity of this compound derivatives to biological targets and to guide the design of more potent and selective drug candidates.
Methodologies in Theoretical Studies of this compound
A variety of computational methods are employed to study molecules like this compound. The choice of method depends on the property of interest and the desired level of accuracy.
Quantum Chemical Calculations
-
Density Functional Theory (DFT): This is the most widely used method for studying the electronic structure and properties of medium to large-sized molecules. Various functionals, such as B3LYP, are commonly used in conjunction with basis sets like 6-31G* to optimize geometries, calculate vibrational frequencies, and predict electronic properties.[19][20]
-
Ab initio methods: Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher accuracy but are computationally more expensive. They are often used for benchmarking DFT results.
-
Time-Dependent DFT (TD-DFT): This method is used to calculate excited state properties and to simulate UV-Vis and other electronic spectra.[21]
Computational Protocol: Geometry Optimization and Frequency Calculation
A typical computational study of this compound begins with a geometry optimization to find the minimum energy structure. This is followed by a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties and vibrational spectra.
Step-by-Step Protocol:
-
Input Structure Generation: Build an initial 3D structure of this compound using molecular modeling software.
-
Method Selection: Choose a suitable level of theory (e.g., B3LYP/6-31G*) in a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.
-
Frequency Analysis: Run a frequency calculation on the optimized geometry to verify it is a stable minimum and to compute the vibrational frequencies (for IR spectra) and thermodynamic data.
-
Property Calculation: Based on the optimized geometry, calculate other properties of interest, such as molecular orbitals, electronic transitions (using TD-DFT), and NMR chemical shifts.
Conclusion
Theoretical studies provide a powerful lens through which to understand the intricate properties and reactivity of this compound. From its precise molecular structure and spectroscopic signatures to its potential in cycloaddition reactions and polymerization, computational chemistry offers invaluable insights that complement and guide experimental research. As a versatile building block for advanced materials and a promising scaffold for drug discovery, the future of this compound will undoubtedly be shaped by the continued synergy between theoretical predictions and experimental validation. This guide serves as a foundational resource for researchers poised to explore the vast potential of this fascinating molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. mechanicaljournals.com [mechanicaljournals.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. astrobiology.com [astrobiology.com]
- 9. This compound [webbook.nist.gov]
- 10. Gas-phase synthesis of naphthalene through an unconventional thermal alkyne–alkene [2 + 2] cycloaddition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gas-phase synthesis of naphthalene through an unconventional thermal alkyne–alkene [2 + 2] cycloaddition mechanism - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies | MDPI [mdpi.com]
- 16. The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Computational Materials Science | Materials Science | NLR [nrel.gov]
- 18. Computational Materials Science [tmi.utexas.edu]
- 19. uhmreactiondynamics.org [uhmreactiondynamics.org]
- 20. researchgate.net [researchgate.net]
- 21. Spectra, Electronic Structure of 2-Vinyl Naphthalene and Their Oligomeric Scaffold Models: A Quantum Chemical Investiga… [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Discovery and History of Ethynylnaphthalenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethynylnaphthalenes, polycyclic aromatic hydrocarbons featuring a reactive ethynyl group, have emerged as pivotal building blocks in contemporary chemical synthesis. Their unique structural and electronic properties have rendered them indispensable in the development of advanced materials, fluorescent probes, and pharmacologically active agents. This technical guide provides a comprehensive overview of the discovery, historical evolution of synthetic methodologies, and the burgeoning applications of these versatile molecules. We delve into the foundational preparative techniques that paved the way for modern cross-coupling strategies, offering detailed experimental protocols and mechanistic insights. Furthermore, this guide explores the photophysical characteristics and biological significance of ethynylnaphthalenes, equipping researchers with the essential knowledge to harness their full potential in materials science and drug discovery.
Discovery and Historical Synthesis
The journey of ethynylnaphthalenes from laboratory curiosities to indispensable synthetic intermediates is a testament to the evolution of organic synthesis. While a definitive first synthesis is not readily apparent in early literature, the foundational methods for introducing an ethynyl group onto an aromatic ring provide a clear historical context. Early approaches were arduous, often relying on harsh reaction conditions and multi-step sequences.
One of the classical methods for alkyne synthesis is dehydrohalogenation of vicinal or geminal dihalides.[1] This elimination reaction, typically carried out with a strong base, would have been one of the earliest feasible routes to ethynylnaphthalenes. For instance, the synthesis could start from a naphthalene derivative that is first halogenated to introduce two halogen atoms on adjacent carbons or the same carbon, followed by a double elimination to form the triple bond.
Another early method involved the homologation of aldehydes, a process that extends a carbon chain by one atom. The Corey-Fuchs reaction , developed in 1972 by E.J. Corey and P.L. Fuchs, provided a more reliable route to terminal alkynes from aldehydes.[2][3] In the context of ethynylnaphthalenes, this would involve the conversion of a naphthaldehyde to a 1,1-dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.[2][4]
The Seyferth-Gilbert homologation offered an alternative route from ketones or aldehydes to alkynes. This reaction utilizes a diazomethylphosphonate reagent to achieve the one-carbon homologation.[5]
These early methods, while groundbreaking for their time, were often limited by low yields, the need for strong bases, and a lack of functional group tolerance. The advent of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century marked a paradigm shift in the synthesis of ethynylnaphthalenes, offering milder conditions, higher yields, and broader applicability.
Modern Synthetic Methodologies: The Sonogashira Coupling
The Sonogashira cross-coupling reaction , reported in 1975, has become the cornerstone of modern ethynylnaphthalene synthesis.[6] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[6] The mild reaction conditions and high functional group tolerance have made it the preferred method for synthesizing a wide array of ethynylnaphthalene derivatives.[7]
Mechanism of the Sonogashira Coupling
The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., bromo- or iodonaphthalene) to form a Pd(II) complex.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylenic ligand to the palladium center.
-
Reductive Elimination: The desired ethynylnaphthalene product is formed, and the Pd(0) catalyst is regenerated.
Copper Cycle:
-
Coordination and Deprotonation: The terminal alkyne coordinates to the copper(I) salt, and a base facilitates the deprotonation to form a copper acetylide intermediate.
Experimental Protocols
This protocol describes a general procedure for the synthesis of 1-ethynylnaphthalene from 1-bromonaphthalene and a protected acetylene source, followed by deprotection.
Step 1: Synthesis of 1-((Trimethylsilyl)ethynyl)naphthalene
-
Materials:
-
1-Bromonaphthalene
-
(Trimethylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromonaphthalene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous toluene and triethylamine (2.0 eq).
-
Degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Add (trimethylsilyl)acetylene (1.2 eq) dropwise.
-
Heat the reaction mixture to 70-80 °C and monitor by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Step 2: Deprotection to 1-Ethynylnaphthalene
-
Materials:
-
1-((Trimethylsilyl)ethynyl)naphthalene
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Dissolve 1-((trimethylsilyl)ethynyl)naphthalene (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add TBAF solution (1.1 eq) dropwise at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography to yield 1-ethynylnaphthalene.
-
This protocol outlines the synthesis of 2-ethynylnaphthalene from 2-naphthaldehyde.
Step 1: Synthesis of 2-(2,2-Dibromovinyl)naphthalene
-
Materials:
-
2-Naphthaldehyde
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a solution of triphenylphosphine (2.0 eq) in anhydrous DCM at 0 °C, add carbon tetrabromide (1.0 eq) in portions.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of 2-naphthaldehyde (1.0 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture and purify by column chromatography to obtain 2-(2,2-dibromovinyl)naphthalene.[4]
-
Step 2: Conversion to this compound
-
Materials:
-
2-(2,2-Dibromovinyl)naphthalene
-
n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Dissolve 2-(2,2-dibromovinyl)naphthalene (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add n-BuLi solution (2.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for another hour.
-
Quench the reaction by carefully adding water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.[4]
-
Characterization of Ethynylnaphthalenes
The structural elucidation and purity assessment of ethynylnaphthalenes are routinely performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of ethynylnaphthalenes.[8]
-
¹H NMR: The ethynyl proton typically appears as a singlet in the range of δ 3.0-3.5 ppm. The aromatic protons of the naphthalene ring system exhibit complex splitting patterns in the aromatic region (δ 7.0-8.5 ppm).
-
¹³C NMR: The sp-hybridized carbons of the alkyne group are characteristic, with the terminal carbon appearing around δ 77-80 ppm and the internal carbon at approximately δ 83-85 ppm. The signals for the naphthalene carbons appear in the aromatic region (δ 120-135 ppm).
| Compound | ¹H NMR (Ethynyl H, ppm) | ¹³C NMR (Alkyne C, ppm) |
| 1-Ethynylnaphthalene | ~3.4 | ~78, 84 |
| This compound | ~3.1 | ~77, 83 |
UV-Vis and Fluorescence Spectroscopy
The extended π-conjugation in ethynylnaphthalenes gives rise to distinct photophysical properties.[9]
-
UV-Vis Absorption: Ethynylnaphthalenes exhibit characteristic absorption spectra in the ultraviolet region, arising from π-π* transitions of the aromatic system. The position of the ethynyl group can influence the absorption maxima.[10]
-
Fluorescence Emission: Many ethynylnaphthalene derivatives are highly fluorescent, with emission wavelengths dependent on the substitution pattern and solvent polarity.[9][11] This property is central to their application as fluorescent probes.
Caption: Spectroscopic characterization workflow for ethynylnaphthalenes.
Applications in Materials Science and Drug Discovery
The unique combination of a rigid, planar naphthalene core and a reactive ethynyl handle makes ethynylnaphthalenes highly valuable in diverse scientific fields.
Materials Science
-
Organic Electronics: Ethynylnaphthalenes serve as crucial building blocks for conjugated polymers and organic semiconductors used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[7] Their rigid structure and extended π-system facilitate efficient charge transport.
-
Fluorescent Probes: The inherent fluorescence of many ethynylnaphthalene derivatives makes them excellent candidates for the development of chemosensors and bio-imaging agents.[9] The ethynyl group provides a convenient point for further functionalization to create probes that are selective for specific analytes or cellular components.
Drug Discovery and Medicinal Chemistry
-
Pharmacophore Scaffolding: The naphthalene moiety is a common scaffold in many biologically active compounds. The ethynyl group allows for the facile introduction of diverse substituents through "click" chemistry and other coupling reactions, enabling the rapid generation of compound libraries for drug screening.[7]
-
Enzyme Inhibition: Ethynylnaphthalenes have been investigated as mechanism-based inactivators of enzymes. For example, this compound has been shown to be an inactivator of cytochrome P-450, a family of enzymes involved in drug metabolism. This property can be exploited in the design of targeted therapies.
Future Outlook
The field of ethynylnaphthalene chemistry continues to expand, driven by the ongoing development of novel synthetic methodologies and the increasing demand for advanced functional materials and therapeutics. Future research is expected to focus on:
-
Development of more efficient and sustainable synthetic routes: This includes the use of earth-abundant metal catalysts and flow chemistry techniques.
-
Design of novel ethynylnaphthalene-based materials: This will involve the synthesis of polymers and small molecules with tailored electronic and optical properties for next-generation electronic and photonic devices.
-
Exploration of new applications in medicinal chemistry: This includes the development of ethynylnaphthalene-containing compounds as targeted anticancer agents, antiviral drugs, and diagnostic tools.
The versatility and accessibility of ethynylnaphthalenes ensure their continued importance as a cornerstone of modern organic synthesis, with the potential to drive innovation across a wide spectrum of scientific disciplines.
References
- 1. 1-ETHYNYLNAPHTHALENE CAS#: 15727-65-8 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and structure of 1,4,5,8-tetraethynylnaphthalene derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. 2-ETHYLNAPHTHALENE synthesis - chemicalbook [chemicalbook.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
electrophilic cyclization of 2-ethynylnaphthalene precursors
An In-Depth Technical Guide to the Electrophilic Cyclization of 2-Ethynylnaphthalene Precursors
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The electrophilic cyclization of functionalized alkynes represents a powerful and versatile strategy in modern organic synthesis for the construction of complex carbocyclic and heterocyclic frameworks.[1] This guide provides a comprehensive exploration of the , a key transformation for accessing fused polycyclic aromatic hydrocarbons (PAHs). These products, such as benzo[ghi]fluoranthene derivatives, are of significant interest due to their unique electronic and optical properties, making them valuable in materials science and as scaffolds in medicinal chemistry.[2] We will delve into the core mechanistic principles, survey critical catalytic systems and reagents, detail experimental protocols, and discuss the broader applications of this methodology, offering field-proven insights for professionals in chemical research and drug development.
The Mechanistic Core: Understanding the Transformation
The electrophilic cyclization of an alkyne is a stepwise process fundamentally driven by the activation of the carbon-carbon triple bond by an electrophile (E⁺), followed by an intramolecular nucleophilic attack.[1][3] For this compound precursors, this process unfolds through a well-defined sequence that leverages the inherent nucleophilicity of the naphthalene ring system.
The generally accepted mechanism proceeds as follows:
-
Electrophilic Activation: The reaction is initiated by the attack of the alkyne's π-electron system on an electrophile. This forms a highly reactive cationic intermediate, such as a bridged halonium ion (when using I₂ or ICl) or a vinyl cation stabilized by the electrophile.[4][5]
-
Intramolecular Nucleophilic Attack: The electron-rich naphthalene ring, specifically the C1 position (peri-position), acts as the intramolecular nucleophile. It attacks the activated alkyne, leading to the formation of a new carbon-carbon bond and constructing the fused ring system. This step is typically a 6-endo-dig cyclization, a regiochemical outcome favored for these substrates, leading to a six-membered ring.[2]
-
Rearomatization: The resulting cationic intermediate undergoes deprotonation to restore the aromaticity of the naphthalene system, yielding the final, stable polycyclic product.[4]
The efficiency and outcome of this cascade are heavily influenced by the nature of the electrophile, the solvent, and the electronic properties of substituents on the naphthalene precursor.[1][3]
Caption: General mechanism of electrophilic cyclization.
Essential Toolkit: Reagents and Catalytic Systems
The choice of electrophile is paramount in directing the cyclization and determining the functionality of the final product. Halogens and transition metal catalysts are the two primary classes of reagents employed for this transformation.
Halogen-Mediated Cyclization
Halocyclization is a robust and widely used method due to the ready availability and high reactivity of electrophilic halogen sources. Iodine (I₂) and iodine monochloride (ICl) are particularly effective.[2][6]
The key advantages of halocyclization include:
-
Mild Conditions: These reactions often proceed smoothly at room temperature.[1][3]
-
High Efficiency: The reactions are generally clean and provide good to excellent yields.[1][3]
-
Functional Group Tolerance: A broad range of functional groups are tolerated.[1][3]
-
Synthetic Versatility: The resulting halogenated PAHs are valuable intermediates for further elaboration via cross-coupling reactions, such as Suzuki or Sonogashira couplings.[1][3]
Data Presentation: Comparison of Common Halogenating Agents
| Electrophile | Typical Conditions | Product Functionality | Typical Yield | Reference |
| I₂ | CH₃CN, NaHCO₃, RT | Iodo-substituted | Moderate to Good | [2] |
| ICl | CH₃CN, NaHCO₃, RT | Iodo-substituted | Good to Excellent | [2] |
| Br₂ | CH₃CN, NaHCO₃, RT | Bromo-substituted | Excellent | [2] |
| NBS | CH₃CN, 50 °C | Bromo-substituted | Moderate | [2] |
Experimental Protocol: Iodine-Mediated Cyclization of a this compound Precursor
This protocol is a representative example for the synthesis of an iodo-substituted benzo[ghi]fluoranthene derivative.
Materials:
-
This compound precursor (1.0 equiv)
-
Iodine (I₂) (2.0-3.0 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a clean, dry vial equipped with a magnetic stir bar, add the this compound precursor (e.g., 0.3 mmol, 1.0 equiv) and sodium bicarbonate (0.6 mmol, 2.0 equiv).
-
Add anhydrous acetonitrile (3 mL) to dissolve the solids.
-
In a separate container, dissolve iodine (0.9 mmol, 3.0 equiv) in acetonitrile.
-
Add the iodine solution to the reaction vial. Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 0.5-2 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether (25 mL).
-
Wash the organic layer with saturated aqueous sodium thiosulfate (20 mL) to quench excess iodine. The organic layer should become colorless.
-
Separate the organic layer, and extract the aqueous layer with an additional portion of diethyl ether (25 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired iodo-substituted polycyclic product.[2]
Trustworthiness: This protocol is self-validating. Successful cyclization can be confirmed by ¹H NMR (disappearance of the acetylenic proton, appearance of new aromatic signals) and Mass Spectrometry (correct molecular ion peak for the iodo-product). The yield and purity should be comparable to reported examples for similar substrates.[2]
Gold-Catalyzed Cyclization
Gold catalysts, particularly Au(I) complexes, are exceptionally effective at activating alkynes towards nucleophilic attack under mild conditions.[7][8] The mechanism involves the coordination of the gold catalyst to the alkyne, enhancing its electrophilicity and facilitating the intramolecular cyclization. This approach is valuable for substrates that may be sensitive to harsher halogenating agents.
Caption: Simplified workflow for Au(I)-catalyzed cyclization.
Synthetic Scope and Strategic Applications
The true power of this methodology lies in its broad substrate scope and the strategic value of its products in multi-step syntheses.
Substrate Scope
The reaction tolerates a wide variety of substituents on both the naphthalene core and the terminal position of the alkyne.
-
Naphthalene Ring Substituents: Electron-donating groups (e.g., -OMe, -Me) on the naphthalene ring can enhance its nucleophilicity and accelerate the cyclization. Conversely, electron-withdrawing groups may slow the reaction down.[2]
-
Alkyne Substituents: The terminal position of the alkyne can be substituted with aryl, alkyl, or silyl groups. The nature of this substituent can influence the electronic properties of the final product.
Application in the Synthesis of Benzo[ghi]fluoranthene
A primary application of this reaction is the synthesis of benzo[ghi]fluoranthene, a non-alternant polycyclic aromatic hydrocarbon.[9][10] These compounds are studied for their applications in organic electronics. The electrophilic cyclization provides a direct and efficient route to construct this complex carbon skeleton.
References
- 1. Competition Studies in Alkyne Electrophilic Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. longdom.org [longdom.org]
- 5. BJOC - Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties [beilstein-journals.org]
- 6. Syntheses of isochromenes and naphthalenes by electrophilic cyclization of acetylenic arenecarboxaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gold-catalyzed multiple cascade reaction of 2-alkynylphenylazides with propargyl alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new route to benzo[ghi]fluoranthene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. ez.restek.com [ez.restek.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Ethynylnaphthalene via Sonogashira Coupling
Introduction
2-Ethynylnaphthalene is a valuable building block in the synthesis of a wide array of organic compounds, finding applications in pharmaceuticals, and materials science.[1][2][3] Its rigid, planar naphthalene core combined with the reactive terminal alkyne functionality makes it a versatile precursor for creating complex molecular architectures.[1][4] Naphthalene derivatives have shown a broad spectrum of biological activities and are present in numerous FDA-approved drugs.[4][5] The Sonogashira cross-coupling reaction is a highly efficient and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[6][7] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[8][9]
This document provides a detailed guide for the synthesis of this compound through a two-step process: the Sonogashira coupling of 2-bromonaphthalene with (trimethylsilyl)acetylene, followed by the deprotection of the trimethylsilyl (TMS) group. This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance and insights into the experimental choices.
Reaction Overview
The synthesis proceeds in two key stages:
-
Sonogashira Coupling: 2-Bromonaphthalene is coupled with (trimethylsilyl)acetylene using a palladium catalyst and a copper(I) co-catalyst. The TMS group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions.[10][11]
-
TMS Deprotection: The resulting 2-((trimethylsilyl)ethynyl)naphthalene is then deprotected to yield the final product, this compound.
Mechanistic Insights: The Sonogashira Coupling
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8][12]
The Catalytic Cycles
The generally accepted mechanism involves the following key steps:
-
Palladium Cycle:
-
Reductive Elimination: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.[8]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (2-bromonaphthalene) to form a Pd(II) complex. This is often the rate-limiting step.[6]
-
Transmetalation: The Pd(II) complex reacts with a copper acetylide species (formed in the copper cycle) to generate a palladium acetylide complex and regenerate the copper catalyst.[8]
-
Reductive Elimination: The palladium acetylide complex undergoes reductive elimination to yield the final coupled product (2-((trimethylsilyl)ethynyl)naphthalene) and regenerate the active Pd(0) catalyst.[8]
-
-
Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) co-catalyst reacts with the terminal alkyne ((trimethylsilyl)acetylene) to form a π-alkyne complex.[8]
-
Deprotonation: In the presence of a base (e.g., an amine), the acidic proton of the alkyne is removed to form a copper acetylide.[12] This copper acetylide is the key species that participates in the transmetalation step of the palladium cycle.[8]
-
The use of a copper co-catalyst is crucial as it increases the reaction rate and allows the reaction to proceed under milder conditions.[6]
Diagram of the Sonogashira Coupling Mechanism
Caption: Catalytic cycles of the Sonogashira coupling.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromonaphthalene | 98% | Commercially Available | [13] |
| (Trimethylsilyl)acetylene | 98% | Commercially Available | |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially Available | [8] |
| Copper(I) iodide | 98% | Commercially Available | [6] |
| Triethylamine | Anhydrous, >99.5% | Commercially Available | |
| Toluene | Anhydrous, >99.8% | Commercially Available | |
| Tetrabutylammonium fluoride (TBAF) | 1.0 M solution in THF | Commercially Available | [14] |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | |
| Diethyl ether | ACS Grade | Commercially Available | |
| Saturated aqueous ammonium chloride | Prepared in-house | ||
| Saturated aqueous sodium bicarbonate | Prepared in-house | ||
| Brine | Prepared in-house | ||
| Anhydrous magnesium sulfate | Commercially Available | ||
| Celite | Commercially Available | ||
| Silica gel | 230-400 mesh | Commercially Available | For column chromatography |
Step 1: Synthesis of 2-((trimethylsilyl)ethynyl)naphthalene
Reaction Scheme:
(A chemical structure image would be placed here in a real document)
Procedure:
-
Reaction Setup: To a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromonaphthalene (10.0 g, 48.3 mmol), tetrakis(triphenylphosphine)palladium(0) (1.12 g, 0.97 mmol, 2 mol%), and copper(I) iodide (0.37 g, 1.93 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.[15]
-
Solvent and Reagent Addition: Add anhydrous toluene (100 mL) and triethylamine (20 mL, 145 mmol) via syringe. Stir the mixture to obtain a suspension.
-
Addition of Alkyne: Add (trimethylsilyl)acetylene (8.2 mL, 58.0 mmol) dropwise to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 70 °C and stir for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[15]
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the Celite pad with diethyl ether.[15]
-
Combine the organic filtrates and wash with saturated aqueous ammonium chloride (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-((trimethylsilyl)ethynyl)naphthalene as a solid.
Step 2: Deprotection to this compound
Reaction Scheme:
(A chemical structure image would be placed here in a real document)
Procedure:
-
Reaction Setup: Dissolve the purified 2-((trimethylsilyl)ethynyl)naphthalene (from Step 1) in tetrahydrofuran (THF, 100 mL) in a round-bottom flask at room temperature.
-
Deprotection Agent: Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 equivalents) dropwise to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water (50 mL).
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane) or by a short plug of silica gel if necessary.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Data Analysis and Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results for this compound |
| ¹H NMR | Aromatic protons in the range of δ 7.4-8.2 ppm. A singlet for the acetylenic proton around δ 3.2 ppm. |
| ¹³C NMR | Aromatic carbons in the range of δ 120-135 ppm. Two signals for the alkyne carbons around δ 78 and 84 ppm. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound (152.19 g/mol ). |
| Infrared (IR) Spectroscopy | A characteristic C≡C-H stretching vibration around 3300 cm⁻¹ and a C≡C stretching vibration around 2100 cm⁻¹. |
| Melting Point | Literature values should be consulted for comparison. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation in Step 1 | Inactive catalyst, presence of oxygen, or impure reagents. | Ensure the use of a fresh, active palladium catalyst. Maintain a strict inert atmosphere throughout the reaction. Use anhydrous solvents and freshly distilled amines. |
| Formation of homocoupled alkyne (Glaser coupling) | Absence of palladium catalyst or presence of excess oxygen. | Ensure the palladium catalyst is added and active. Thoroughly degas the reaction mixture. |
| Incomplete deprotection in Step 2 | Insufficient deprotection reagent or short reaction time. | Add a slight excess of TBAF. Increase the reaction time and monitor by TLC. |
| Difficulty in purification | Close-running impurities. | Optimize the solvent system for column chromatography. Consider recrystallization for final purification. |
Conclusion
The Sonogashira coupling provides a robust and efficient method for the synthesis of this compound.[6][7] The two-step protocol described, involving the use of a TMS-protected alkyne followed by deprotection, is a reliable approach to obtain the desired product in good yield and high purity. Careful attention to experimental conditions, particularly maintaining an inert atmosphere and using high-purity reagents, is crucial for the success of this synthesis. The resulting this compound is a valuable intermediate for further synthetic transformations in drug discovery and materials science.[2][16][17]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacodynamic evaluation of naphthalene derivatives against influenza A virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. mdpi.org [mdpi.org]
- 11. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 12. youtube.com [youtube.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. synarchive.com [synarchive.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. nbinno.com [nbinno.com]
Application Notes and Protocols: Sonogashira Coupling of 2-Bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Arylalkynes
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this palladium- and copper-cocatalyzed reaction has become indispensable for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3][4] The reaction's value lies in its typically mild conditions, broad functional group tolerance, and the direct installation of the versatile alkynyl moiety.[1][3]
The naphthalene scaffold is a privileged structure in medicinal chemistry and materials science.[5] Functionalization of the naphthalene core, for instance through the introduction of an alkynyl group via Sonogashira coupling of 2-bromonaphthalene, provides a powerful avenue for the synthesis of novel derivatives with tailored electronic and biological properties.[5] This guide provides a detailed, field-proven protocol for this specific transformation, grounded in a thorough understanding of the reaction mechanism and key experimental parameters.
The Catalytic Machinery: A Mechanistic Overview
The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[2][6][7] A comprehensive understanding of this mechanism is critical for rational troubleshooting and optimization.
-
The Palladium Cycle : The active catalyst is a Pd(0) species, often generated in situ from a Pd(II) precatalyst.[1][6] The cycle commences with the oxidative addition of the aryl halide (2-bromonaphthalene) to the Pd(0) center, which is typically the rate-limiting step.[1][6] This forms a Pd(II) intermediate.
-
The Copper Cycle : Concurrently, the copper(I) salt, typically copper(I) iodide (CuI), reacts with the terminal alkyne in the presence of a base (commonly an amine) to form a copper(I) acetylide intermediate.[1][7] This step increases the nucleophilicity of the alkyne.
-
Transmetalation : The copper acetylide then transfers the alkynyl group to the Pd(II) complex in a step known as transmetalation, regenerating the copper(I) catalyst.[6][8]
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[6][7][8]
Experimental Protocol: Copper-Cocatalyzed Coupling of 2-Bromonaphthalene
This protocol details a standard, robust procedure for the coupling of 2-bromonaphthalene with a generic terminal alkyne. Aryl bromides are less reactive than the corresponding iodides, often necessitating slightly elevated temperatures to achieve reasonable reaction rates.[9][10]
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 2-Bromonaphthalene | ≥98% | Sigma-Aldrich | 580-13-2 | Ensure purity, as impurities can inhibit the catalyst. |
| Terminal Alkyne (R-C≡CH) | ≥97% | Various | Substrate-dependent | Must be free of peroxides. Distill if necessary. |
| Dichlorobis(triphenylphosphine)palladium(II) | 99% | Strem Chemicals | 13965-03-2 | PdCl₂(PPh₃)₂ is a common, air-stable Pd(II) precatalyst. |
| Copper(I) Iodide | 99.99% | Acros Organics | 7681-65-4 | Use a fresh bottle; CuI can oxidize over time, appearing greenish.[9][11] |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Fisher Scientific | 121-44-8 | Must be anhydrous and amine bases act as both base and solvent.[9] |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | EMD Millipore | 109-99-9 | Use a freshly opened bottle or solvent from a purification system. |
| Ethyl Acetate | ACS Grade | VWR | 141-78-6 | For workup and chromatography. |
| Hexanes | ACS Grade | VWR | 110-54-3 | For chromatography. |
| Saturated aq. NH₄Cl | - | Lab Prepared | - | For workup to quench the reaction and remove copper salts. |
| Brine | - | Lab Prepared | - | For workup. |
| Anhydrous Sodium Sulfate | Anhydrous | BeanTown Chemical | 7757-82-6 | For drying the organic layer. |
| Celite® 545 | - | Sigma-Aldrich | 68855-54-9 | For filtration. |
Step-by-Step Methodology
-
Reaction Setup : To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 2-bromonaphthalene (1.0 equiv), dichlorobis(triphenylphosphine)palladium(II) (0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).
-
Causality: Using an oven-dried flask is crucial to ensure anhydrous conditions, as water can negatively impact the catalytic cycle. The catalyst loading is typical for aryl bromides; higher loadings may be needed for particularly challenging substrates.[10]
-
-
Establish Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. It is critical to maintain an inert atmosphere as Pd(0) species are oxygen-sensitive, and oxygen can promote the undesirable homocoupling of the alkyne (Glaser coupling).[1][9]
-
Solvent and Base Addition : Through the septum, add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (TEA) via syringe. A common solvent ratio is 2:1 to 3:1 v/v THF/TEA. The total solvent volume should be sufficient to create a ~0.1 M solution with respect to the 2-bromonaphthalene.
-
Degassing : Bubble inert gas through the stirred solution for 15-20 minutes to ensure the removal of any dissolved oxygen.[9]
-
Alkyne Addition : Add the terminal alkyne (1.2-1.5 equiv) dropwise to the reaction mixture via syringe.
-
Causality: A slight excess of the alkyne is used to drive the reaction to completion. Slow addition can be beneficial if alkyne homocoupling is a significant issue.[13]
-
-
Reaction Monitoring : Stir the reaction mixture at room temperature or, more typically for an aryl bromide, heat to 50-60 °C using an oil bath.[9][10] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-bromonaphthalene) is consumed.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the dark mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium black and other insoluble salts.[8] Wash the pad with additional ethyl acetate.
-
Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (2x) and brine (1x).
-
Causality: The ammonium chloride wash is crucial for removing copper salts, which can complicate purification.
-
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure 2-alkynylnaphthalene product.
Process Optimization and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst | - Use a fresh batch of palladium precatalyst and CuI.[9] - Ensure strictly anhydrous and anaerobic conditions; degas solvents thoroughly.[9] |
| 2. Insufficient Temperature | - For aryl bromides, heating is often necessary. Incrementally increase the temperature to 80 °C.[10] | |
| 3. Poor Reagent Purity | - Purify starting materials. Impurities in the alkyne or aryl bromide can poison the catalyst.[9] | |
| Formation of Black Precipitate (Palladium Black) | Catalyst Decomposition | - This indicates the Pd(0) has crashed out of the solution.[9] - Ensure proper degassing. Some solvents, like THF, can sometimes promote this; consider switching to DMF or toluene.[12][14] - The addition of a supporting phosphine ligand may stabilize the catalyst. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of Oxygen | - Improve degassing technique and maintain a robust inert atmosphere.[9] |
| 2. High Copper Concentration | - Reduce the amount of CuI co-catalyst.[13] - Consider a "copper-free" Sonogashira protocol, which may require a different base (e.g., pyrrolidine) or ligand system.[1][9] | |
| Reaction Stalls | Substrate Deactivation or Catalyst Inhibition | - Increase catalyst loading. - Consider a more electron-rich and sterically bulky phosphine ligand (e.g., P(t-Bu)₃) instead of PPh₃, which can accelerate the rate-limiting oxidative addition step.[6][15] |
Conclusion
The Sonogashira coupling of 2-bromonaphthalene is a highly effective method for synthesizing valuable 2-alkynylnaphthalene derivatives. The success of this reaction hinges on a careful consideration of reagent purity, the maintenance of an inert atmosphere, and the appropriate selection of reaction conditions. While aryl bromides are less reactive than iodides, the protocol provided herein offers a robust and reliable starting point. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize this powerful transformation for applications in drug discovery and materials science.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. books.lucp.net [books.lucp.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Copper-Free Sonogashira Synthesis of 2-Ethynylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Embracing a Cleaner Coupling for Advanced Synthesis
The Sonogashira reaction, a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp) bonds, has been instrumental in the creation of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2][3] The traditional protocol, developed by Kenkichi Sonogashira, employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[4] While highly effective, the copper co-catalyst can lead to the undesirable formation of alkyne homocoupling byproducts (Glaser coupling), which complicates purification and can reduce the yield of the desired product.[3] Furthermore, the toxicity of copper and the challenges in removing its residues from active pharmaceutical ingredients (APIs) have driven the development of more sustainable and efficient copper-free methodologies.[2][3]
This application note provides a comprehensive guide to the copper-free Sonogashira reaction for the synthesis of 2-ethynylnaphthalene, a valuable building block in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the copper-free pathway, present a detailed, field-proven protocol, and offer insights into the critical parameters that ensure a successful and reproducible synthesis.
The Rationale for a Copper-Free Approach: Advantages and Mechanistic Insights
The primary advantage of eliminating copper is the suppression of Glaser-type oxidative homocoupling of the terminal alkyne. This leads to a cleaner reaction profile and simplifies the purification process. The mechanism of the copper-free Sonogashira reaction, while still a subject of some academic discussion, is generally understood to proceed through a palladium-centered catalytic cycle.
The catalytic cycle can be visualized as follows:
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
The Versatility of 2-Ethynylnaphthalene in Click Chemistry: A Guide for Researchers
In the landscape of modern chemical ligation, "click chemistry" stands out for its efficiency, reliability, and broad applicability. At the heart of this chemical philosophy lies the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction celebrated for its high yields and specificity. This guide delves into the applications of a particularly versatile building block for this reaction: 2-ethynylnaphthalene. Its unique aromatic structure and reactive alkyne group make it a valuable tool in bioconjugation, drug discovery, and materials science. This document provides detailed application notes and protocols to empower researchers, scientists, and drug development professionals to harness the full potential of this remarkable molecule.
Introduction to this compound: A Multifaceted Reagent
This compound (CAS 2949-26-0) is an aromatic alkyne distinguished by the fusion of a naphthalene core with a terminal acetylene group. This combination imparts a unique set of properties that are highly advantageous in click chemistry. The naphthalene moiety offers a rigid, planar scaffold with distinct photophysical characteristics, including intrinsic fluorescence, which can be modulated upon triazole formation. The terminal alkyne provides a reactive handle for the highly specific and efficient CuAAC reaction.
Key Physicochemical Properties of this compound:
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₈ | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| Appearance | White to pale yellow solid | [2] |
| Melting Point | 40-44 °C | [2] |
| Boiling Point | 110 °C at 1 mmHg | [2] |
The unique structural and electronic properties of this compound make it a superior choice for applications requiring the introduction of a bulky, rigid, and fluorescently active group.
Synthesis of this compound: The Sonogashira Coupling Approach
A reliable and high-yielding synthesis of this compound is crucial for its application in click chemistry. The Sonogashira coupling reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is the most common and efficient method for its preparation.[3][4] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4]
Protocol 1: Synthesis of this compound via Sonogashira Coupling
This protocol describes the synthesis of this compound from 2-bromonaphthalene and ethynyltrimethylsilane, followed by deprotection.
Materials:
-
2-Bromonaphthalene
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Instrumentation:
-
Schlenk flask
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Rotary evaporator
-
Flash chromatography system
Workflow for the Synthesis of this compound:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromonaphthalene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).
-
Solvent and Reagent Addition: Add anhydrous THF (to achieve a concentration of ~0.2 M of 2-bromonaphthalene) and triethylamine (2.0 eq.). Stir the mixture for 10 minutes at room temperature.
-
Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour, then heat to 50°C and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification of Intermediate: Purify the crude product by flash column chromatography on silica gel using a hexane/dichloromethane gradient to obtain 2-(trimethylsilylethynyl)naphthalene.
-
Deprotection: Dissolve the purified intermediate in THF and cool to 0°C. Add TBAF solution (1.1 eq., 1 M in THF) dropwise. Stir the reaction at room temperature for 1 hour.
-
Final Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography (hexane) to yield pure this compound.
Core Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of click chemistry, enabling the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from an alkyne and an azide.[5] This reaction is highly efficient, regioselective, and can be performed under mild, often aqueous, conditions.[6]
General Reaction Scheme:
Caption: General scheme of the CuAAC reaction.
Protocol 2: General Procedure for CuAAC with this compound
This protocol provides a general method for the CuAAC reaction between this compound and an organic azide (e.g., benzyl azide) in solution.
Materials:
-
This compound
-
Benzyl azide (or other organic azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
tert-Butanol
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the azide (1.05 eq.) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium L-ascorbate (0.1 eq.), followed by an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq.).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-12 hours. Monitor the progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,4-disubstituted 1,2,3-triazole.
Characterization of a Model Product: 1-Benzyl-4-(naphthalen-2-yl)-1H-1,2,3-triazole
The successful synthesis of the triazole product can be confirmed by standard analytical techniques.
| Characterization Data | Expected Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.2-7.4 (m, 12H, Ar-H), 7.7 (s, 1H, triazole-H), 5.6 (s, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 148.0, 134.5, 133.5, 133.0, 129.2, 128.8, 128.5, 128.2, 128.0, 127.8, 126.5, 126.4, 125.5, 120.0, 54.3 |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ calculated for C₂₁H₁₇N₃: 312.1495; found: 312.1501 |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.
Applications in Bioconjugation and Fluorescent Probe Development
The unique properties of the naphthalene moiety make this compound an excellent reagent for applications where fluorescence is desired. The triazole ring formed during the click reaction can further modulate the photophysical properties of the naphthalene core, often leading to enhanced quantum yields and Stokes shifts.
Application Note 1: Fluorescent Labeling of Biomolecules
This compound can be used to "click" onto azide-modified biomolecules, such as proteins, nucleic acids, and glycans, to introduce a fluorescent label for imaging and detection.[3][6] The relatively small size of the ethynylnaphthalene group is less likely to perturb the biological function of the labeled molecule compared to larger fluorophores.
Workflow for Biomolecule Labeling:
Caption: Workflow for fluorescently labeling a biomolecule.
Protocol 3: Fluorescent Labeling of an Azide-Modified Protein
This protocol provides a general method for labeling an azide-containing protein with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Aminoguanidine hydrochloride
-
DMSO (optional, for dissolving this compound)
-
Size-exclusion chromatography column
Step-by-Step Procedure:
-
Prepare Reagent Stocks:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
THPTA: Prepare a 50 mM stock solution in water.
-
CuSO₄: Prepare a 20 mM stock solution in water.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in water.
-
Aminoguanidine: Prepare a 100 mM stock solution in water.
-
-
Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution (to a final concentration of 10-50 µM).
-
This compound stock solution (to a final concentration of 2-5 fold molar excess over the protein).
-
A premixed solution of CuSO₄ (to a final concentration of 50 µM) and THPTA (to a final concentration of 250 µM).
-
Aminoguanidine stock solution (to a final concentration of 5 mM).
-
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the labeled protein from excess reagents using a size-exclusion chromatography column (e.g., PD-10) equilibrated with the desired storage buffer.
-
Analysis: Confirm labeling efficiency by fluorescence spectroscopy and/or mass spectrometry.
Applications in Materials Science: Building Blocks for Organic Electronics
The rigid, planar, and π-conjugated structure of the naphthalene ring makes this compound an attractive monomer for the synthesis of conjugated polymers.[7] These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[7][8] The ethynyl linkage provides a means to extend the conjugation length of the polymer backbone, which is crucial for charge transport.
Application Note 2: Synthesis of Conjugated Polymers
Poly(arylene ethynylene)s (PAEs) are a class of conjugated polymers that can be synthesized using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, with dihaloarenes and diethynylarenes. This compound can be incorporated into these polymer backbones to tune their electronic and photophysical properties.
Conceptual Polymerization Scheme:
Caption: Conceptual scheme for synthesizing a naphthalene-containing PAE.
While specific protocols for the polymerization of this compound are not as widespread, the general principles of Sonogashira polymerization can be applied. The resulting polymers would be expected to exhibit interesting photophysical properties and semiconducting behavior.
Applications in Drug Discovery: A Versatile Linker for Complex Molecules
In drug discovery, click chemistry is a powerful tool for the rapid and efficient synthesis of complex molecules, including bioconjugates like antibody-drug conjugates (ADCs).[9] this compound can serve as a rigid and well-defined linker to attach a cytotoxic payload to an azide-modified antibody.
Application Note 3: Antibody-Drug Conjugates (ADCs)
The development of ADCs requires precise control over the drug-to-antibody ratio (DAR) and the site of conjugation.[10] By incorporating an azide group at a specific site on an antibody, this compound-linked payloads can be attached with high efficiency and specificity. The naphthalene core provides a hydrophobic spacer that can influence the solubility and aggregation properties of the final ADC.
Conceptual ADC Synthesis:
Caption: Conceptual workflow for ADC synthesis using a this compound linker.
The use of this compound as a linker in ADCs is an emerging area of research. Its rigidity may offer advantages in controlling the spatial orientation of the payload relative to the antibody.
Conclusion
This compound is a versatile and valuable building block for click chemistry, with a wide range of potential applications. Its unique combination of a reactive alkyne, a rigid aromatic scaffold, and intrinsic fluorescence makes it a powerful tool for researchers in bioconjugation, materials science, and drug discovery. The protocols and application notes provided in this guide serve as a starting point for exploring the full potential of this exciting molecule. As the field of click chemistry continues to expand, the innovative use of reagents like this compound will undoubtedly lead to new and exciting scientific discoveries.
References
- 1. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads. | Semantic Scholar [semanticscholar.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Ethynylnaphthalene
Introduction: The Power of Click Chemistry for Naphthyl-Functionalization
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as the quintessential example of "click chemistry," a concept pioneered by K.B. Sharpless.[1][2] This reaction's profound impact stems from its remarkable efficiency, stereospecificity, and exceptional tolerance for a vast array of functional groups, allowing for the rapid and reliable construction of complex molecular architectures from simple building blocks.[3][4][5] The CuAAC reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole, a stable and often desirable heterocyclic motif, from a terminal alkyne and an azide.[1] This process represents a significant rate acceleration, on the order of 10⁷ to 10⁸, compared to the uncatalyzed thermal Huisgen cycloaddition, which often requires harsh conditions and produces mixtures of regioisomers.[3]
This guide focuses on the application of the CuAAC reaction with 2-ethynylnaphthalene, an aromatic alkyne. The incorporation of the naphthalene moiety via this robust ligation method is of significant interest in drug discovery and materials science. The extended π-system of the naphthalene ring can impart unique photophysical properties, such as fluorescence, to the resulting triazole product, making this compound a valuable building block for creating fluorescent probes, imaging agents, and functionalized materials.[6]
The Catalytic Heart of the Reaction: A Mechanistic Overview
Understanding the "why" behind the protocol is paramount for successful execution and troubleshooting. The CuAAC reaction proceeds through a multi-step catalytic cycle, with substantial experimental and computational evidence pointing towards a dinuclear copper intermediate as the kinetically favored pathway.[1][7][8]
The key stages of the catalytic cycle are:
-
In Situ Catalyst Generation: The active Cu(I) catalyst is typically generated in situ from a stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent. Sodium ascorbate is the most common and effective choice for this reduction.[3][9]
-
Copper-Acetylide Formation: The Cu(I) catalyst coordinates with the terminal alkyne (this compound), lowering the pKa of the acetylenic proton and facilitating the formation of a copper acetylide intermediate.[3][10]
-
Azide Coordination & Cycloaddition: The organic azide coordinates to a second copper center. This brings the reactants into proximity, leading to the formation of a six-membered copper metallacycle.[3][] This step is the crucial bond-forming event.
-
Ring Contraction & Product Release: The metallacycle undergoes ring contraction to a more stable triazolyl-copper derivative. Subsequent protonolysis, typically by a proton source in the reaction medium, releases the final 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[3]
The involvement of two copper centers is believed to be key to the reaction's remarkable rate and fidelity.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
2-Ethynylnaphthalene: A Versatile Building Block for High-Performance Conjugated Polymers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Strategic Importance of 2-Ethynylnaphthalene in Polymer Science
Conjugated polymers, characterized by their alternating single and double or triple bonds, are at the forefront of materials science innovation, with far-reaching implications for organic electronics, sensor technology, and biomedical applications. The judicious selection of monomeric building blocks is paramount in tailoring the optoelectronic and physicochemical properties of these materials. This compound (CAS 2949-26-0), a naphthalene derivative featuring a reactive ethynyl group, has emerged as a particularly valuable monomer.[1][2] Its rigid, planar naphthalene core contributes to enhanced π-π stacking and charge carrier mobility, while the terminal alkyne provides a versatile handle for a variety of polymerization techniques. This guide provides an in-depth exploration of this compound as a monomer, offering detailed protocols for its synthesis and subsequent polymerization, along with a comprehensive overview of the expected properties of the resulting polymer, poly(this compound).
Physicochemical Properties of the this compound Monomer
A thorough understanding of the monomer's properties is crucial for successful synthesis and polymerization.
| Property | Value | Reference |
| CAS Number | 2949-26-0 | [3][4] |
| Molecular Formula | C₁₂H₈ | [3] |
| Molecular Weight | 152.19 g/mol | [3] |
| Appearance | White to yellow to orange solid | |
| Melting Point | 40-44 °C | |
| Boiling Point | 110 °C at 1 mmHg | [4] |
| Solubility | Soluble in common organic solvents (THF, toluene, DCM) | [1] |
Monomer Synthesis: A Detailed Protocol for this compound
The reliable synthesis of high-purity this compound is the foundational step for producing quality conjugated polymers. A common and effective method involves the Sonogashira coupling of a suitable naphthalene halide, such as 2-bromonaphthalene, with a protected acetylene source, followed by deprotection.
Workflow for this compound Synthesis
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound from 2-Bromonaphthalene
This protocol is adapted from established Sonogashira coupling procedures.[5][6][7]
Materials:
-
2-Bromonaphthalene
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Sonogashira Coupling:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromonaphthalene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Add anhydrous THF and anhydrous triethylamine (2-5 eq).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add trimethylsilylacetylene (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product, 2-(trimethylsilylethynyl)naphthalene, by silica gel column chromatography.
-
-
Deprotection:
-
Dissolve the purified 2-(trimethylsilylethynyl)naphthalene in a mixture of methanol and THF.
-
Add potassium carbonate (2-3 eq) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvents under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.
-
Polymerization of this compound: Crafting the Conjugated Polymer
The polymerization of this compound can be achieved through several methods, with transition metal-catalyzed polymerizations, particularly those using rhodium-based catalysts, and palladium-catalyzed cross-coupling reactions like Sonogashira polymerization being the most prominent.
Method 1: Rhodium-Catalyzed Polymerization
Rhodium catalysts are highly effective for the polymerization of monosubstituted acetylenes, often yielding stereoregular polymers with high molecular weights.[8][9][10]
Workflow for Rhodium-Catalyzed Polymerization
Caption: Rhodium-catalyzed polymerization of this compound.
Experimental Protocol: Rhodium-Catalyzed Polymerization of this compound
This is a general procedure based on established methods for arylacetylene polymerization.[2][8]
Materials:
-
This compound
-
Rhodium(I) norbornadiene chloride dimer ([Rh(nbd)Cl]₂)
-
Triethylamine (Et₃N), anhydrous
-
Toluene or THF, anhydrous
-
Methanol
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve this compound in anhydrous toluene or THF.
-
In a separate vial, prepare a stock solution of the rhodium catalyst in the same solvent.
-
Add the desired amount of the catalyst solution to the monomer solution, followed by the addition of triethylamine as a cocatalyst. The monomer-to-catalyst ratio will influence the molecular weight of the resulting polymer.
-
Stir the reaction mixture at room temperature or heat as required. The polymerization is often rapid and may be accompanied by a color change and an increase in viscosity.
-
After the desired reaction time, quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum.
Method 2: Sonogashira Polycondensation
While typically used for synthesizing small molecules, the Sonogashira reaction can be adapted for step-growth polymerization to produce poly(arylene ethynylene)s.[11][12] For the homopolymerization of this compound, a dihalo-naphthalene derivative would be reacted with a bis-ethynyl naphthalene derivative, or a self-condensation of a halo-ethynylnaphthalene monomer could be envisioned. For the purpose of this guide, we will focus on the more direct chain-growth polymerization using rhodium catalysts.
Characterization of Poly(this compound)
A comprehensive characterization of the synthesized polymer is essential to understand its structure-property relationships.
Expected Physicochemical Properties of Poly(this compound)
| Property | Expected Range/Value | Analytical Technique | Reference |
| Molecular Weight (Mₙ) | 10,000 - 100,000 g/mol (or higher) | Gel Permeation Chromatography (GPC) | [12][13] |
| Polydispersity Index (PDI) | 1.5 - 3.0 (can be lower with living polymerization) | Gel Permeation Chromatography (GPC) | [12][13] |
| Thermal Stability (Td5%) | > 300 °C | Thermogravimetric Analysis (TGA) | [14][15][16] |
| Glass Transition Temp. (Tg) | Dependent on molecular weight and morphology | Differential Scanning Calorimetry (DSC) | [14][15] |
| Solubility | Soluble in common organic solvents (e.g., THF, Chloroform, Toluene) | Visual Inspection | [17] |
Spectroscopic Characterization
1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of the polymer.
-
1H NMR: Broad signals in the aromatic region (typically 7.0-8.5 ppm) are expected due to the naphthalene protons and the vinyl protons of the polymer backbone. The disappearance of the sharp singlet corresponding to the acetylenic proton of the monomer (around 3.0-3.5 ppm) confirms polymerization.[18][19]
-
13C NMR: The spectrum will show broad signals for the aromatic carbons of the naphthalene units and the sp² carbons of the polyene backbone. The disappearance of the signals for the sp carbons of the ethynyl group in the monomer is a key indicator of successful polymerization.[5][18][19]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the polymer.
-
The characteristic C≡C stretching vibration of the terminal alkyne in the monomer (around 2100 cm⁻¹) should be absent or significantly diminished in the polymer spectrum.
-
The C-H stretching vibrations of the aromatic naphthalene rings will be observed around 3000-3100 cm⁻¹.
-
The C=C stretching vibrations of the aromatic rings and the polyene backbone will appear in the 1450-1600 cm⁻¹ region.[20][21][22][23][24]
UV-Visible (UV-Vis) and Fluorescence Spectroscopy: These techniques are crucial for probing the electronic properties of the conjugated polymer.
-
UV-Vis Absorption: Poly(this compound) is expected to exhibit strong absorption in the UV and visible regions due to π-π* transitions of the conjugated system. The absorption maximum (λmax) will be significantly red-shifted compared to the monomer, indicating an extended conjugation length.[11][25][26][27][28][29]
-
Fluorescence Emission: Upon excitation at an appropriate wavelength, the polymer is expected to show fluorescence. The emission spectrum will provide information about the excited state properties and can be influenced by factors such as polymer chain conformation and aggregation.[11][25][26]
Thermal Analysis
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer. The temperature at which 5% weight loss occurs (Td5%) is a common metric. Poly(arylacetylenes) generally exhibit good thermal stability.[14][15][16][30][31]
Differential Scanning Calorimetry (DSC): DSC can be used to determine thermal transitions such as the glass transition temperature (Tg), which provides insights into the amorphous nature and chain flexibility of the polymer.
Conclusion and Future Outlook
This compound stands as a highly promising building block for the synthesis of advanced conjugated polymers. Its rigid aromatic structure and reactive acetylene functionality allow for the creation of materials with desirable electronic and thermal properties. The protocols and characterization data presented in this guide offer a solid foundation for researchers to explore the potential of poly(this compound) and its derivatives in a wide range of applications, from organic light-emitting diodes and field-effect transistors to chemical sensors and drug delivery systems. Further research into controlled polymerization techniques to achieve well-defined polymer architectures and the exploration of copolymers incorporating this compound will undoubtedly unlock new frontiers in materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C12H8 | CID 115017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Ethynyl-naphthalene | 2949-26-0 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and properties of helically-folded poly(arylenediethynylene)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. setaramsolutions.com [setaramsolutions.com]
- 17. Poly(silylene arylacetylene)s containing hexafluoroisopropylidene with attractive mechanical properties and dielectric performance for wave-transparent composites - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. ijmcer.com [ijmcer.com]
- 22. researchgate.net [researchgate.net]
- 23. spectroscopyonline.com [spectroscopyonline.com]
- 24. The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 25. Fluorescence and ultraviolet absorption spectra, and the structure and vibrations of 1,2,3,4-tetrahydronaphthalene in its S1(pi,pi*) state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. web.mit.edu [web.mit.edu]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
Application Notes and Protocols for the Polymerization of 2-Ethynylnaphthalene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive technical guide for the synthesis and characterization of poly(2-ethynylnaphthalene) and its derivatives. This document is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to successfully polymerize this compound, a monomer that yields polymers with significant potential in materials science and biomedical applications. We will delve into the mechanistic underpinnings of transition metal-catalyzed polymerization, provide detailed, field-proven protocols, and outline robust characterization methodologies. The structure of this guide is designed to be intuitive, following the logical progression of a research project from theoretical understanding to practical application and analysis.
Introduction: The Significance of Poly(this compound)
Poly(this compound) is a conjugated polymer characterized by a backbone of alternating double bonds, decorated with naphthalene moieties. This unique structure imparts desirable optoelectronic and thermal properties, making it a material of interest for applications such as organic light-emitting diodes (OLEDs), sensors, and as a precursor for carbonaceous materials with high char yields[1]. The naphthalene side groups contribute to the polymer's thermal stability and can be functionalized to tune its solubility and introduce specific functionalities, a feature of particular interest in the development of advanced materials and drug delivery systems[2][3].
The polymerization of this compound is typically achieved through transition metal catalysis, with rhodium-based catalysts being particularly effective in producing high molecular weight polymers with controlled structures[4][5]. Understanding the nuances of the polymerization process is critical to achieving desired polymer properties.
Mechanistic Insights: Rhodium-Catalyzed Polymerization
The polymerization of substituted acetylenes, including this compound, using rhodium catalysts is a well-established method that can proceed via a controlled, living mechanism, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions[4].
The generally accepted mechanism for the rhodium-catalyzed polymerization of acetylenes involves the following key steps:
-
Initiation: The active catalytic species is typically a Rh(I) complex. The reaction is initiated by the coordination of the alkyne monomer to the rhodium center.
-
Insertion: The coordinated alkyne then undergoes an insertion reaction into a rhodium-alkyl or rhodium-hydride bond. This step forms a new rhodium-vinyl species and extends the polymer chain.
-
Propagation: Subsequent monomer molecules coordinate to the rhodium center and insert into the growing polymer chain in a repetitive manner.
-
Termination: In a living polymerization, termination steps are largely absent, and the polymer chains remain active until intentionally quenched.
The choice of ligands on the rhodium catalyst is crucial in controlling the polymerization. For instance, ligands can influence the stereoselectivity of the polymerization, leading to the formation of polymers with specific cis/trans geometries of the double bonds in the backbone[5].
Experimental Protocols
Materials and Reagents
-
Monomer: this compound (purity >98%)[6]
-
Catalyst: Rhodium(I) complexes such as [Rh(nbd)Cl]₂ (dichloro(1,5-cyclooctadiene)dirhodium(I)) or a similar Rh(I) source.
-
Co-catalyst/Initiator (optional, depending on the specific Rh complex): A suitable organometallic compound like triethylamine (NEt₃) can be used.
-
Solvent: High-purity, anhydrous, and deoxygenated solvents such as tetrahydrofuran (THF) or toluene.
-
Precipitation Solvent: Methanol or hexane.
Protocol for Rhodium-Catalyzed Polymerization of this compound
This protocol is a representative procedure based on established methods for the polymerization of substituted acetylenes using rhodium catalysts[7][8].
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: A Schlenk flask is thoroughly dried under vacuum and then filled with an inert atmosphere (e.g., argon or nitrogen).
-
Monomer and Solvent Addition: In the inert atmosphere, this compound (e.g., 1.0 g, 6.57 mmol) is dissolved in the chosen anhydrous solvent (e.g., 20 mL of THF).
-
Catalyst Preparation and Addition: In a separate Schlenk tube, the rhodium catalyst (e.g., [Rh(nbd)Cl]₂, with a monomer-to-rhodium molar ratio typically between 50:1 and 200:1) is dissolved in a small amount of the solvent. If a co-catalyst like NEt₃ is used, it is added to the catalyst solution (typically in a 1:1 molar ratio to the rhodium).
-
Initiation of Polymerization: The catalyst solution is then transferred to the monomer solution via a cannula under a positive pressure of inert gas. The reaction mixture is stirred at a controlled temperature (e.g., 30 °C).
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking small aliquots at different time intervals and analyzing them by techniques like ¹H NMR to observe the disappearance of the acetylenic proton signal of the monomer.
-
Termination and Polymer Isolation: After the desired reaction time (typically a few hours to 24 hours), the polymerization is terminated by adding a small amount of methanol. The polymer is then isolated by precipitation into a large volume of a non-solvent like methanol or hexane.
-
Purification: The precipitated polymer is collected by filtration, washed with fresh non-solvent to remove any residual monomer and catalyst, and then dried under vacuum to a constant weight.
Characterization of Poly(this compound)
Thorough characterization of the synthesized polymer is essential to determine its molecular weight, structure, and thermal properties.
Molecular Weight Determination: Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight averages (Mn, Mw) and the polydispersity index (PDI = Mw/Mn) of polymers[9].
| Parameter | Recommended Conditions | Rationale |
| Eluent | Tetrahydrofuran (THF) or Toluene | These solvents are good solvents for poly(this compound) and are compatible with common GPC columns. |
| Columns | Polystyrene-divinylbenzene (PS-DVB) based columns | These columns provide good resolution for a wide range of molecular weights.[2] |
| Calibration | Polystyrene standards | Using narrow molecular weight polystyrene standards allows for the creation of a calibration curve to determine the relative molecular weight of the polymer.[1] |
| Detector | Refractive Index (RI) or UV-Vis | An RI detector is a universal detector for polymers, while a UV-Vis detector can be used due to the aromatic nature of the polymer. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between resolution and analysis time. |
| Temperature | Ambient or slightly elevated (e.g., 40 °C) | To ensure good solubility and reduce solvent viscosity. |
Data Interpretation: The GPC chromatogram will show the distribution of molecular weights in the polymer sample. From this, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) can be calculated. A low PDI (typically less than 1.5) is indicative of a controlled polymerization process.
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of the polymer.
-
¹H NMR: The proton NMR spectrum will show broad signals corresponding to the aromatic protons of the naphthalene ring and the vinyl protons of the polymer backbone. The disappearance of the sharp singlet corresponding to the acetylenic proton of the monomer (around 3.0-3.5 ppm) confirms polymerization.
-
¹³C NMR: The carbon NMR spectrum will provide detailed information about the carbon skeleton of the polymer. The presence of signals in the vinylic region (around 120-140 ppm) and the aromatic region confirms the polymer structure.
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are used to evaluate the thermal stability and transitions of the polymer.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis provides information on the decomposition temperature of the polymer. Poly(this compound) is expected to exhibit high thermal stability, with decomposition temperatures often exceeding 400 °C in an inert atmosphere[10]. The analysis is typically performed under a nitrogen atmosphere with a heating rate of 10 °C/min[11].
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. This can be used to determine the glass transition temperature (Tg) of the amorphous polymer[6][11].
| Thermal Property | Typical Expected Value | Significance |
| Decomposition Temperature (TGA) | > 400 °C (in N₂) | Indicates high thermal stability, making it suitable for high-temperature applications. |
| Glass Transition Temperature (DSC) | Dependent on molecular weight | Represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. |
Visualization of Key Processes
Experimental Workflow
Caption: Workflow for the synthesis and characterization of poly(this compound).
Rhodium-Catalyzed Polymerization Cycle
Caption: Simplified catalytic cycle for rhodium-catalyzed alkyne polymerization.
References
- 1. agilent.com [agilent.com]
- 2. warwick.ac.uk [warwick.ac.uk]
- 3. Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Self-supported rhodium catalysts based on a microporous metal–organic framework for polymerization of phenylacetylene a… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. setaramsolutions.com [setaramsolutions.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Application Notes and Protocols for the Synthesis and Characterization of Poly(2-ethynylnaphthalene)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(2-ethynylnaphthalene) is a conjugated polymer with significant potential in materials science and optoelectronics due to its naphthalene-based structure, which imparts unique photophysical and thermal properties. This document provides a comprehensive guide to the synthesis of poly(this compound) via rhodium-catalyzed polymerization. It includes a detailed experimental protocol, an exploration of the underlying chemical principles, and a thorough overview of the polymer's expected properties. This guide is intended to equip researchers with the necessary information to successfully synthesize and characterize this promising material for applications ranging from organic light-emitting diodes (OLEDs) to advanced sensor technologies.
Introduction: The Rationale for Poly(this compound)
Conjugated polymers have garnered immense interest for their unique electronic and optical properties, which arise from the delocalization of π-electrons along the polymer backbone. Polyacetylenes, a subclass of conjugated polymers, are particularly noteworthy. While the parent polyacetylene is notoriously unstable, the introduction of aromatic side groups, such as in poly(phenylacetylene), significantly enhances stability while also allowing for the tuning of its properties.
Poly(this compound) builds upon this by incorporating a naphthalene moiety as the side group. The extended π-system of the naphthalene ring, in conjugation with the polyacetylene backbone, is expected to lead to a smaller bandgap and a red-shift in its absorption and emission spectra compared to poly(phenylacetylene). This makes it a compelling candidate for applications in optoelectronic devices. Furthermore, the rigid, bulky naphthalene groups are anticipated to impart high thermal stability to the polymer.
The synthesis of substituted polyacetylenes is most effectively achieved through transition-metal catalysis. Rhodium-based catalysts, in particular, have proven to be highly efficient for the polymerization of monosubstituted acetylenes, often proceeding in a living manner to yield polymers with controlled molecular weights and narrow polydispersity indices.[1] This application note will focus on a rhodium-catalyzed approach to the synthesis of poly(this compound).
Synthesis Methodology: A Rhodium-Catalyzed Approach
The polymerization of this compound is effectively carried out using a rhodium(I) catalyst, such as chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(cod)Cl]2, or Wilkinson's catalyst, RhCl(PPh3)3.[2] The reaction proceeds via a coordination-insertion mechanism, which provides good control over the polymerization process.
Causality Behind Experimental Choices
-
Catalyst Selection: Rhodium(I) complexes are particularly effective for the polymerization of arylacetylenes. They are known to promote a cis-transoidal polymerization, leading to a helical polymer structure. This stereoregularity is crucial for achieving desirable material properties. The use of a catalyst like [Rh(cod)Cl]2 or RhCl(PPh3)3 is based on their established efficacy in polymerizing structurally similar monomers like phenylacetylene and 1-ethynylnaphthalene.[1][2]
-
Co-catalyst/Solvent System: The polymerization is typically carried out in a non-polar aromatic solvent such as toluene to ensure the solubility of both the monomer and the growing polymer chain. An amine co-catalyst, like triethylamine (TEA), is often employed. The amine can act as a base to facilitate the formation of the active catalytic species and can also influence the stereoselectivity of the polymerization.
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the rhodium catalyst and to avoid unwanted side reactions with oxygen, which can act as a radical scavenger and interfere with the polymerization.
-
Reaction Temperature: The polymerization is generally performed at or near room temperature to ensure a controlled reaction rate and to minimize side reactions that could lead to a broader molecular weight distribution.
-
Purification: The polymer is precipitated in a non-solvent, typically methanol. This step is crucial for removing the catalyst residue, unreacted monomer, and any low-molecular-weight oligomers, resulting in a purified polymer product.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of poly(this compound).
Detailed Experimental Protocol
Note: This protocol is an adapted method based on established procedures for the rhodium-catalyzed polymerization of structurally similar arylacetylenes. Researchers should perform small-scale trial reactions to optimize conditions.
Materials and Equipment
-
Catalyst: Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]2) or Tris(triphenylphosphine)rhodium(I) chloride (RhCl(PPh3)3)
-
Co-catalyst: Triethylamine (TEA), freshly distilled
-
Solvent: Toluene, anhydrous
-
Precipitating Solvent: Methanol
-
Equipment: Schlenk flask, magnetic stirrer, argon/nitrogen line, syringes, filtration apparatus (Büchner funnel), vacuum oven.
Polymerization Procedure
-
Preparation: In a glovebox or under a stream of argon, add this compound (e.g., 500 mg, 3.28 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous toluene (e.g., 10 mL) to the flask to dissolve the monomer.
-
Catalyst Addition: In a separate vial, prepare a stock solution of the rhodium catalyst in anhydrous toluene. For a monomer-to-catalyst ratio of 100:1, add the appropriate volume of the catalyst solution to the reaction flask via syringe. For example, for RhCl(PPh3)3, this would be approximately 30.4 mg (0.0328 mmol).
-
Co-catalyst Addition: Add triethylamine (e.g., 1-2 equivalents relative to the catalyst) to the reaction mixture.
-
Reaction: Seal the Schlenk flask and stir the reaction mixture at room temperature for 24 hours. The solution may become more viscous as the polymerization proceeds.
-
Precipitation: After 24 hours, pour the viscous polymer solution into a beaker containing a large excess of methanol (e.g., 200 mL) with vigorous stirring. A solid precipitate of the polymer should form immediately.
-
Isolation: Collect the polymer by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected polymer several times with fresh methanol to remove any residual catalyst and unreacted monomer.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved. The final product should be a solid powder.
Properties and Characterization of Poly(this compound)
The properties of poly(this compound) are largely dictated by its conjugated backbone and the bulky naphthalene side groups. While specific data for the 2-ethynyl isomer is sparse in the literature, we can infer its properties based on those of the closely related poly(1-ethynylnaphthalene) and other substituted polyacetylenes.
Molecular Weight and Polydispersity
The molecular weight and polydispersity index (PDI = Mw/Mn) are critical parameters that influence the mechanical and processing properties of the polymer.[5][6] These are typically determined by Gel Permeation Chromatography (GPC). For rhodium-catalyzed polymerizations, which can exhibit living characteristics, it is often possible to obtain polymers with a narrow PDI, typically in the range of 1.1 to 1.5.[1][7] The number-average molecular weight (Mn) can be controlled by adjusting the monomer-to-catalyst ratio.
| Property | Expected Value/Range | Characterization Method |
| Number-Average Molecular Weight (Mn) | 10,000 - 100,000 g/mol | Gel Permeation Chromatography (GPC)[8] |
| Polydispersity Index (PDI) | 1.1 - 2.0 | GPC[6][7] |
Optical Properties
As a conjugated polymer, poly(this compound) is expected to exhibit strong absorption in the UV-visible region. The extended conjugation provided by the naphthalene rings will likely result in a bathochromic (red) shift of the absorption maximum (λmax) compared to poly(phenylacetylene).
| Property | Expected Observation | Characterization Method |
| UV-Vis Absorption | ||
| λmax (in solution) | ~350 - 450 nm | UV-Vis Spectroscopy[9][10] |
| λmax (thin film) | Red-shifted compared to solution | UV-Vis Spectroscopy[11] |
| Photoluminescence | ||
| Emission Maximum | ~450 - 550 nm | Fluorescence Spectroscopy |
The π-π* transitions of the conjugated backbone are responsible for the primary absorption band.[12][13] In the solid state (as a thin film), intermolecular interactions can lead to a further red-shift in the absorption spectrum. The polymer is also expected to be fluorescent, with an emission peak at a longer wavelength than its absorption maximum.
Thermal Properties
The incorporation of rigid, bulky naphthalene groups into the polymer structure is expected to result in excellent thermal stability.
| Property | Expected Value/Range | Characterization Method |
| Decomposition Temperature (Td, 5% weight loss) | > 350 °C (in N2) | Thermogravimetric Analysis (TGA)[14][15] |
| Glass Transition Temperature (Tg) | May not be readily observable due to rigid structure | Differential Scanning Calorimetry (DSC)[16] |
Thermogravimetric analysis (TGA) is used to determine the temperature at which the polymer begins to degrade.[17][18] For similar aromatic polyacetylenes, the onset of decomposition in an inert atmosphere is typically above 350 °C.[19]
Structural Characterization
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C12H8 | CID 115017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-ethynyl-naphthalene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Poly Dispersity Index (PDI) [simply.science]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. UV-Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b']Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. setaramsolutions.com [setaramsolutions.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
The Rising Star of Organic Electronics: A Guide to 2-Ethynylnaphthalene in Semiconductor Synthesis
The relentless pursuit of next-generation electronic devices—flexible, transparent, and cost-effective—has propelled organic semiconductors to the forefront of materials science research.[1][2] Within this dynamic field, the molecular architect's choice of building blocks is paramount to tuning the electronic and photophysical properties of the final material.[1] 2-Ethynylnaphthalene, a structurally elegant and highly reactive building block, has emerged as a critical precursor for a diverse array of high-performance organic semiconductors.[3][4] Its rigid naphthalene core, coupled with the versatile reactivity of the terminal alkyne, provides a powerful platform for constructing extended π-conjugated systems essential for efficient charge transport.[4]
This comprehensive guide, intended for researchers and professionals in organic electronics and drug development, delves into the pivotal role of this compound in the synthesis of cutting-edge organic semiconductors. We will explore the key synthetic methodologies, provide detailed, field-proven protocols, and analyze the structure-property relationships that govern the performance of these advanced materials.
The Power of the Alkyne: Key Synthetic Strategies
The terminal alkyne functionality of this compound is the gateway to a variety of carbon-carbon bond-forming reactions, enabling the construction of polymers and complex molecular architectures. The most prevalent and powerful of these are palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, and the oxidative homocoupling known as the Glaser coupling.
Sonogashira Coupling: Precision Engineering of Conjugated Systems
The Sonogashira reaction is a cornerstone of modern organic synthesis, allowing for the direct coupling of terminal alkynes with aryl or vinyl halides.[5][6] This reaction is exceptionally valuable for synthesizing well-defined conjugated polymers and oligomers where precise control over the sequence of aromatic units is crucial for tuning the material's properties.[7][8]
Mechanism and Rationale: The reaction proceeds via two interconnected catalytic cycles involving palladium and copper(I) cocatalysts.[5] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper cocatalyst activates the alkyne. This dual-catalyst system allows the reaction to proceed under mild conditions, offering high yields and excellent functional group tolerance.[5][9] Copper-free variations have also been developed to circumvent issues related to homocoupling byproducts.[10]
Experimental Protocol: Synthesis of a Naphthalene-Based Polymer via Sonogashira Coupling
This protocol describes a general procedure for the polymerization of a dibromonaphthalene derivative with a diethynyl comonomer, a common strategy for creating alternating copolymers.
Materials:
-
2,6-Dibromonaphthalene
-
Aromatic diethynyl comonomer (e.g., 1,4-diethynylbenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous, degassed solvent (e.g., a mixture of toluene and triethylamine)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 2,6-dibromonaphthalene (1.0 eq.) and the aromatic diethynyl comonomer (1.0 eq.).
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.) and CuI (0.04-0.10 eq.).
-
Solvent and Base: Add the anhydrous, degassed solvent mixture (e.g., toluene/triethylamine 5:1 v/v) to achieve a monomer concentration of approximately 0.1 M.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.
-
Reaction: Stir the mixture at a specified temperature (typically between room temperature and 80 °C) for 24-48 hours. Monitor the reaction progress by techniques like Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Work-up and Purification: Upon completion, cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol. Filter the precipitate, wash it extensively with methanol and acetone to remove catalyst residues and oligomers, and dry it under vacuum. Further purification can be achieved by Soxhlet extraction.
Causality Behind Choices: The use of a palladium/copper catalyst system is crucial for efficient coupling.[11] Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent.[11] Rigorous degassing is essential as oxygen can lead to undesirable alkyne homocoupling (Glaser coupling) and deactivate the palladium catalyst.[12]
Workflow for Sonogashira Polymerization
Caption: Workflow for synthesizing naphthalene-based polymers via Sonogashira coupling.
Glaser Coupling: Crafting Symmetric Architectures
The Glaser coupling is an oxidative homocoupling of terminal alkynes, typically catalyzed by a copper(I) salt in the presence of an oxidant like oxygen.[13][14] This reaction is particularly useful for synthesizing symmetric diynes and creating polymers with a poly(diacetylene) backbone.[15][16] The resulting 1,3-diyne linkage is a unique conjugated bridge that can impart interesting electronic and optical properties.[13]
Mechanism and Rationale: The reaction is believed to proceed through the formation of a copper(I) acetylide intermediate.[16] Oxidation of this intermediate, often by O₂, leads to the dimerization of the alkyne units. The choice of ligand for the copper catalyst, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can significantly influence the reaction's efficiency and solubility of the catalytic species.[14][16] A significant challenge in reactions involving terminal alkynes is the prevention of unwanted Glaser homocoupling, especially during other coupling reactions like Sonogashira.[12] However, when desired, this reaction provides a direct route to symmetrical conjugated systems.
Experimental Protocol: Synthesis of a Naphthalene-Containing Diyne via Glaser Coupling
This protocol outlines the homocoupling of this compound to form 1,4-di(naphthalen-2-yl)buta-1,3-diyne.
Materials:
-
This compound
-
Copper(I) chloride (CuCl) or Copper(I) iodide (CuI)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Solvent (e.g., Acetone or Dichloromethane)
-
Oxygen or Air (as the oxidant)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in the chosen solvent in a round-bottom flask.
-
Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving CuCl (0.1-0.2 eq.) and TMEDA (0.1-0.2 eq.) in the solvent.
-
Reaction Initiation: Add the catalyst solution to the this compound solution.
-
Oxidation: Vigorously stir the reaction mixture while bubbling air or oxygen through it. The reaction is often exothermic and may show a color change.
-
Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by adding a dilute acid solution (e.g., 1 M HCl) to dissolve the copper salts.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure diyne.
Causality Behind Choices: TMEDA serves as a ligand that stabilizes the copper(I) species and enhances its catalytic activity.[16] The use of an external oxidant (air or O₂) is necessary to drive the oxidative coupling.[14] Acidic work-up is crucial for removing the copper catalyst from the final product.
Workflow for Glaser Coupling
Caption: Workflow for the synthesis of diynes via Glaser homocoupling.
Cycloaddition Reactions: Building Three-Dimensional Architectures
While linear conjugated systems are predominant, cycloaddition reactions involving the ethynyl group offer pathways to unique, often three-dimensional, molecular scaffolds.[17] These reactions can dramatically alter the electronic properties and solid-state packing of the resulting materials.
The Diels-Alder reaction, a [4+2] cycloaddition, can be employed where the alkyne acts as a dienophile.[18] More specialized are [2+2] cycloadditions, which can be thermally or photochemically induced to form four-membered rings.[18][19] These reactions are powerful tools for creating strained ring systems and dearomatizing aromatic compounds, leading to materials with sp³-rich, three-dimensional topologies.[17][20] For instance, visible-light-mediated dearomative [4+2] cycloaddition of naphthalenes has been demonstrated to produce diverse bicyclic scaffolds.[17][21]
Properties and Performance of this compound-Based Semiconductors
The incorporation of the this compound moiety into organic semiconductors imparts a unique set of properties that are highly desirable for electronic applications.
Electronic and Optical Properties: The naphthalene unit is a larger aromatic system than a simple benzene ring, which generally leads to a smaller HOMO-LUMO gap.[22] This can shift the absorption and emission spectra to longer wavelengths, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[23][24] The rigid, planar structure of naphthalene facilitates π-π stacking in the solid state, which is essential for efficient intermolecular charge transport.[22]
Device Performance: Naphthalene-based materials have been successfully employed as the active layer in organic field-effect transistors (OFETs) and OLEDs.[22][25][26] For instance, a series of naphthalene derivatives connected through single, double, and triple bonds were synthesized and tested in OFETs, with some exhibiting hole mobilities as high as 0.53 cm² V⁻¹ s⁻¹.[22] The performance is highly dependent on the molecular structure, which influences the material's energy levels, morphology, and crystallinity in thin films.[27][28]
Data Summary: Properties of Naphthalene-Based Organic Semiconductors
| Compound Class | Synthetic Method | Key Property | Device Application | Mobility (cm² V⁻¹ s⁻¹) | Reference |
| Naphthalene Derivatives | Sonogashira Coupling | Ambipolar performance | OFETs | Hole: up to 0.53, Electron: up to 0.73 | [22][27][28] |
| Asymmetric Naphthalene-Thiophene | Suzuki Coupling | High mobility | OTFT | 2.68 x 10⁻² | [25] |
| Naphthalene Diimide (NDI) Derivatives | Various | n-type semiconductivity | n-channel transistors | 1.20 x 10⁻⁴ to 3.58 x 10⁻⁴ | [29] |
| Naphthothiadiazole Copolymers | Sonogashira Coupling | Low band gaps | Potential for OPVs/OLEDs | N/A | [7][8][30] |
Conclusion and Future Outlook
This compound stands as a testament to the power of rational molecular design in the field of organic electronics.[1] Its inherent structural and reactive attributes make it an invaluable building block for a new generation of organic semiconductors. The synthetic methodologies detailed herein, particularly Sonogashira and Glaser couplings, provide robust and versatile routes to a vast chemical space of naphthalene-based materials.
The continued exploration of novel comonomers to pair with this compound, coupled with advanced processing techniques to control thin-film morphology, will undoubtedly lead to further enhancements in device performance. As the demand for flexible and solution-processable electronics grows, the role of foundational building blocks like this compound will only become more critical in shaping the future of technology.
References
- 1. The role of chemical design in the performance of organic semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures [frontiersin.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances and applications of Glaser coupling employing greener protocols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 15. Glaser coupling for the synthesis of transformable polymacrocyclic polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intermolecular dearomative [4 + 2] cycloaddition of naphthalenes via visible-light energy-transfer-catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Gas-phase synthesis of naphthalene through an unconventional thermal alkyne–alkene [2 + 2] cycloaddition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity, selective homo/heterodimerizations, and conformational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs | MDPI [mdpi.com]
- 24. jmaterenvironsci.com [jmaterenvironsci.com]
- 25. Organic Semiconductor Based on Asymmetric Naphthalene-Thiophene M...: Ingenta Connect [ingentaconnect.com]
- 26. researchgate.net [researchgate.net]
- 27. pubs.rsc.org [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n–type Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
The Synthesis and Application of 2-Ethynylnaphthalene-Based Fluorescent Probes: A Technical Guide for Researchers and Drug Development Professionals
The intrinsic photophysical properties of the naphthalene scaffold, characterized by a rigid planar structure and an extensive π-electron conjugated system, render it an exceptional candidate for the development of fluorescent probes.[1][2] The introduction of an ethynyl group at the 2-position of the naphthalene ring provides a versatile handle for synthetic modification, allowing for the creation of a diverse array of fluorescent probes with tailored specificities and sensing mechanisms. This guide provides a comprehensive overview of the synthesis, photophysical properties, and applications of 2-ethynylnaphthalene-based fluorescent probes, with a focus on their utility in research and drug discovery.
The this compound Core: A Versatile Fluorophore
This compound serves as the foundational building block for a wide range of fluorescent probes. Its unique structure, combining the naphthalene ring with a reactive ethynyl moiety, unlocks a spectrum of chemical possibilities for designing novel compounds with specific properties.[3]
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process, often commencing from readily available naphthalene precursors. The Sonogashira coupling reaction is a powerful and widely employed method for forming the carbon-carbon bond between a terminal alkyne and an aryl halide, making it a cornerstone in the synthesis of this compound and its derivatives.[3]
A common synthetic route involves the Sonogashira coupling of 2-bromonaphthalene with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection of the silyl group. The use of a protecting group for the terminal alkyne is often necessary due to its acidity.[4]
Diagram of the General Synthetic Workflow:
Caption: General synthetic workflow for this compound.
Protocol 1: Synthesis of this compound via Sonogashira Coupling and Deprotection
This protocol outlines a general procedure for the synthesis of this compound from 2-bromonaphthalene.
Materials:
-
2-Bromonaphthalene
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Ethyl acetate
-
10% Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Sonogashira Coupling:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromonaphthalene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).
-
Add the anhydrous, degassed solvent (concentration typically 0.1-0.5 M) followed by the base (e.g., triethylamine or diisopropylamine, 2-5 eq.).
-
Add trimethylsilylacetylene (1.1-1.5 eq.) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the salt precipitate. Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Deprotection:
-
Dissolve the purified trimethyl(2-naphthylethynyl)silane in dry THF under an argon atmosphere.
-
Add tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.1-1.2 eq.) dropwise to the stirred solution.
-
Stir the reaction for 1 hour at room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with 10% HCl.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography eluting with hexane to yield this compound.[5]
-
Derivatization of this compound: Crafting Probes for Specific Applications
The terminal alkyne of this compound is a versatile functional group that allows for the attachment of various moieties to create fluorescent probes with specific functionalities. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and widely used method for this purpose.[6][7] This reaction allows for the straightforward attachment of recognition units for specific analytes, targeting groups for cellular organelles, or moieties that modulate the probe's photophysical properties.
Diagram of Derivatization via Click Chemistry:
Caption: Derivatization of this compound via click chemistry.
Photophysical Properties of this compound-Based Probes
Naphthalene derivatives are known for their strong fluorescence and photostability.[2] The introduction of substituents on the this compound core can significantly modulate its photophysical properties, including absorption and emission wavelengths, quantum yield, and Stokes shift. These properties are critical for the performance of a fluorescent probe.
Key Photophysical Parameters:
| Parameter | Description | Importance for Fluorescent Probes |
| Absorption Maximum (λabs) | The wavelength at which the probe absorbs light most efficiently. | Determines the optimal excitation wavelength. |
| Emission Maximum (λem) | The wavelength at which the probe emits light most intensely. | Determines the color of the fluorescence and the appropriate emission filter. |
| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. A measure of the probe's brightness. | Higher quantum yields result in brighter signals and better sensitivity. |
| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | A larger Stokes shift minimizes self-absorption and improves the signal-to-noise ratio. |
| Two-Photon Absorption Cross-Section (σ₂) | A measure of the probe's efficiency in absorbing two photons simultaneously. | Crucial for two-photon microscopy, which allows for deeper tissue imaging with reduced phototoxicity.[3][8] |
The photophysical properties of this compound-based probes are often sensitive to the polarity of their environment.[2][9] This solvatochromism can be exploited for sensing applications, where changes in the local environment lead to a shift in the emission spectrum.
Applications of this compound-Based Fluorescent Probes
The versatility in the design of this compound-based probes has led to their application in a wide range of fields, from environmental monitoring to biomedical research and drug discovery.
Detection of Metal Ions
Naphthalene-based fluorescent probes have been extensively developed for the detection of various metal ions.[3][10][11] The sensing mechanism often relies on chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to a chelating group attached to the fluorophore restricts intramolecular rotation and enhances fluorescence, or photoinduced electron transfer (PET), where the metal ion modulates the electron transfer process, leading to a "turn-on" or "turn-off" fluorescent response.
Table of Naphthalene-Based Probes for Metal Ion Detection:
| Target Ion | Sensing Mechanism | Fluorescence Response |
| Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | Turn-on |
| Fe³⁺ | Paramagnetic Quenching / Ligand-to-Metal Charge Transfer | Turn-off |
| Cu²⁺ | Photoinduced Electron Transfer (PET) / Paramagnetic Quenching | Turn-off[3] |
| Mg²⁺ | Inhibition of Photoinduced Electron Transfer (PET) | Turn-on[12] |
Sensing of Reactive Oxygen Species (ROS) and pH
Fluorescent probes are invaluable tools for studying the role of reactive oxygen species (ROS) and pH in cellular processes. This compound can be functionalized with moieties that react specifically with certain ROS, such as hypochlorous acid or peroxynitrite, leading to a change in fluorescence.[9][10] Similarly, probes can be designed with pH-sensitive groups that undergo protonation or deprotonation, altering the electronic properties of the fluorophore and thus its emission.[11][12][13]
Bioimaging in Living Cells
The ability to visualize biological processes in real-time within living cells is crucial for understanding cellular function and disease mechanisms. This compound-based probes, particularly those with two-photon absorption capabilities, are well-suited for live-cell imaging due to their potential for deep tissue penetration and reduced phototoxicity.[3][8][14]
Protocol 2: General Protocol for Live Cell Imaging with Naphthalene-Based Probes
This protocol provides a general guideline for staining live cells with this compound-based fluorescent probes. Optimization of probe concentration and incubation time is recommended for specific cell types and experimental conditions.[5]
Materials:
-
This compound-based fluorescent probe
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture medium (serum-free for staining)
-
Live cells cultured on coverslips or in imaging dishes
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Probe Preparation: Prepare a stock solution of the probe (e.g., 1 mM) in high-quality, anhydrous DMSO. Store at -20°C, protected from light.
-
Cell Preparation: Grow cells to the desired confluence (typically 50-70%) on a suitable imaging substrate (e.g., glass-bottom dish or coverslip).
-
Staining Solution Preparation: On the day of the experiment, dilute the probe stock solution to the desired final concentration (typically in the range of 0.5-25 µM) in pre-warmed, serum-free cell culture medium.[5]
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-45 minutes at 37°C in a CO₂ incubator, protected from light.[5] The optimal incubation time will vary depending on the probe and cell type.
-
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or serum-containing medium to remove any unbound probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the specific probe. For time-lapse imaging, maintain the cells in a stage-top incubator to control temperature, humidity, and CO₂ levels.
Diagram of the Live Cell Imaging Workflow:
Caption: General workflow for live cell imaging experiments.
Applications in Drug Discovery and Development
Fluorescent probes play a critical role in various stages of drug discovery and development.[2][15] this compound-based probes can be employed in high-throughput screening (HTS) assays to identify compounds that modulate the activity of a specific target.[16][17] For example, a probe that fluoresces upon binding to a particular enzyme can be used to screen for inhibitors that displace the probe and reduce the fluorescence signal. Furthermore, these probes can be used for target validation and to study the mechanism of action of drug candidates in cellular models.
Conclusion and Future Perspectives
This compound-based fluorescent probes represent a powerful and versatile class of tools for researchers, scientists, and drug development professionals. The ease of synthetic modification of the this compound core allows for the rational design of probes with tailored specificities and photophysical properties. Future developments in this field will likely focus on the creation of probes with enhanced brightness, photostability, and larger two-photon absorption cross-sections for advanced imaging applications. Moreover, the development of probes for novel biological targets and their integration into high-throughput screening platforms will continue to drive innovation in both fundamental research and drug discovery.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Rational Design of Small Molecule Fluorescent Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in two-photon absorbing probes based on a functionalized dipolar naphthalene platform - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and application of a dual-functional fluorescent probe for reactive oxygen species and viscosity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Fluorescent probes for sensitive and selective detection of pH changes" by Mingxi Fang, Rashmi Adhikari et al. [digitalcommons.mtu.edu]
- 11. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical probes and drug leads from advances in synthetic planning and methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Application of Activity-based Fluorescent Probes for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. "Development of a High-Throughput Screening Paradigm for the Discovery " by Jason M. Conley, Cameron S. Brand et al. [digitalcommons.chapman.edu]
Derivatization of 2-Ethynylnaphthalene for Advanced Sensor Applications: Application Notes and Protocols
Introduction: 2-Ethynylnaphthalene as a Versatile Platform for Chemical Sensors
This compound is a rigid, planar aromatic hydrocarbon featuring a reactive terminal alkyne group. This unique combination of a photophysically active naphthalene core and a versatile chemical handle makes it an exceptional building block for the design and synthesis of highly sensitive and selective chemical sensors. The naphthalene moiety provides intrinsic fluorescence, which can be modulated upon analyte binding, while the ethynyl group allows for straightforward derivatization through robust and efficient coupling reactions. This guide provides an in-depth exploration of two powerful derivatization strategies—the Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry"—to functionalize this compound for the development of fluorescent and colorimetric sensors. We will delve into the mechanistic rationale behind these synthetic choices and provide detailed, field-proven protocols for the synthesis and application of these novel sensor molecules.
Core Derivatization Strategies: A Gateway to Functional Sensors
The terminal alkyne of this compound is the key to its versatility. This functional group allows for the covalent attachment of a wide array of recognition moieties (receptors) that can selectively bind to specific analytes, such as metal ions, anions, or biological molecules.
Sonogashira Coupling: Forging a Direct Link to Recognition
The Sonogashira reaction is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst and is carried out under mild conditions, making it ideal for the synthesis of complex molecules.[1] In the context of sensor development, the Sonogashira coupling allows for the direct attachment of a recognition unit containing an aryl halide to the this compound core.
Causality Behind the Choice: The Sonogashira reaction is chosen for its high efficiency and functional group tolerance. It allows for the creation of a conjugated system between the naphthalene fluorophore and the recognition unit, which can lead to significant changes in the photophysical properties upon analyte binding, enhancing the sensor's response.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
"Click Chemistry" refers to a class of reactions that are rapid, high-yield, and tolerant of a wide range of functional groups and solvents.[3][4] The most prominent example is the Cu(I)-catalyzed cycloaddition of an azide and a terminal alkyne to form a stable 1,2,3-triazole ring.[3] This reaction is exceptionally reliable and can be performed under mild, often aqueous, conditions.
Causality Behind the Choice: The triazole ring formed in the CuAAC reaction is not just a linker; it is a rigid, aromatic, and electron-rich unit that can actively participate in the coordination of analytes.[5] This makes the click chemistry approach particularly attractive for creating sensors where the linker itself contributes to the binding and signaling mechanism. Furthermore, the bio-orthogonality of the reaction allows for applications in biological systems.[6]
Application Protocol: Synthesis and Application of a this compound-Based Fluorescent Sensor for Nickel (II)
This section provides a detailed protocol for the synthesis of a fluorescent "turn-on" sensor for Nickel (II) ions, based on a 2,7-diethynylnaphthalene core. While the example uses a di-substituted naphthalene, the principles and procedures are directly applicable to the derivatization of mono-substituted this compound. The sensor design incorporates 2-(1,2,3-triazol-4-yl)pyridine as the Ni(II) chelating unit, which is attached to the naphthalene core via a Sonogashira coupling reaction.[5]
Part I: Synthesis of the Sensor Molecule
Objective: To synthesize a 2,7-diethynylnaphthalene derivative functionalized with 2-(1,2,3-triazol-4-yl)pyridine recognition units.
Reaction Scheme:
Caption: Synthetic workflow for the fluorescent sensor.
Materials:
| Reagent/Solvent | Supplier | Grade |
| 2,7-diethynylnaphthalene | Commercial Source | >98% |
| 2-(1,2,3-triazol-4-yl)pyridine halide | Synthesized | As per literature |
| Pd(PPh₃)₂Cl₂ | Commercial Source | Catalyst grade |
| Copper(I) iodide (CuI) | Commercial Source | Reagent grade |
| Triethylamine (TEA) | Commercial Source | Anhydrous |
| Tetrahydrofuran (THF) | Commercial Source | Anhydrous |
| Methanol | Commercial Source | ACS grade |
Protocol: Sonogashira Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,7-diethynylnaphthalene (1.0 eq) and two equivalents of the 2-(1,2,3-triazol-4-yl)pyridine halide (2.2 eq) in anhydrous THF.
-
Addition of Catalysts and Base: To the stirred solution, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq). Finally, add anhydrous triethylamine (5.0 eq) to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure. The crude product will have limited solubility in common organic solvents.
-
Purification: Purify the product by washing with methanol to remove unreacted starting materials and catalyst residues. The final product can be collected by filtration.
-
Characterization: Confirm the identity and purity of the synthesized sensor molecule using ¹H NMR, ¹³C NMR, and MALDI-TOF mass spectrometry.
Part II: Application of the Sensor for Ni(II) Detection
Objective: To demonstrate the "turn-on" fluorescent response of the synthesized sensor in the presence of Ni(II) ions.
Sensing Mechanism:
Caption: Proposed mechanism for "turn-on" fluorescence.
Materials:
| Reagent/Solvent | Supplier | Grade |
| Synthesized Sensor Molecule | As prepared above | - |
| Nickel(II) Perchlorate | Commercial Source | Analytical grade |
| Other metal perchlorate salts | Commercial Source | Analytical grade |
| Deionized Water | - | High purity |
| Methanol | Commercial Source | Spectroscopic grade |
Protocol: Fluorescence Titration
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the sensor molecule in a suitable solvent mixture (e.g., methanol/water).
-
Prepare stock solutions of Ni(II) perchlorate and other metal perchlorates in deionized water.
-
-
Fluorescence Measurements:
-
In a quartz cuvette, place a solution of the sensor molecule at a fixed concentration (e.g., 10 µM).
-
Record the initial fluorescence emission spectrum.
-
Incrementally add small aliquots of the Ni(II) stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the Ni(II) concentration.
-
The "turn-on" response will be observed as a significant increase in fluorescence intensity with increasing Ni(II) concentration.[5]
-
-
Selectivity Studies:
-
Repeat the fluorescence titration experiment with other metal ions to assess the selectivity of the sensor. The sensor is expected to show a unique and significant response to Ni(II) compared to other metal ions.[5]
-
Application Notes: Field-Proven Insights
-
Causality of "Turn-On" Response: The observed "turn-on" fluorescence is attributed to the disruption of non-fluorescent aggregates of the sensor molecule upon binding to Ni(II) ions.[5] In the absence of the analyte, the planar sensor molecules tend to stack, leading to fluorescence quenching. The coordination of Ni(II) to the triazole-pyridine units disrupts this aggregation, restoring the fluorescence of the naphthalene core.
-
Solvent System: The choice of solvent is critical. A solvent system where the sensor has limited solubility will promote aggregation and enhance the "turn-on" response. A mixture of an organic solvent like methanol and water is often a good starting point.
-
Counter-ion Effects: When preparing metal ion solutions, it is advisable to use salts with non-coordinating anions, such as perchlorate, to minimize interference with the sensor-analyte interaction.
-
Self-Validation: The protocol includes a selectivity study, which is a crucial self-validating step. A robust sensor should exhibit a strong and specific response to the target analyte with minimal interference from other species.
Conclusion
This compound serves as a highly adaptable and powerful platform for the construction of advanced chemical sensors. The derivatization strategies of Sonogashira coupling and "Click Chemistry" provide reliable and efficient means to introduce a wide variety of recognition units, enabling the detection of a diverse range of analytes. The detailed protocols and application notes provided herein offer a solid foundation for researchers and drug development professionals to design, synthesize, and validate novel sensor molecules based on this versatile building block. The inherent photophysical properties of the naphthalene core, combined with the modularity of the synthetic approaches, ensure that this compound will continue to be a molecule of significant interest in the field of sensor science.
References
- 1. A dual-function probe based on naphthalene for fluorescent turn-on recognition of Cu2+ and colorimetric detection of Fe3+ in neat H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and photophysical characterisation of new fluorescent triazole adenine analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. interchim.fr [interchim.fr]
- 5. 2-(1,2,3-Triazol-4-yl)pyridine-containing ethynylarenes as selective ‘turn-on’ fluorescent chemosensors for Ni(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
bioorthogonal labeling with 2-ethynylnaphthalene derivatives
An In-Depth Guide to Bioorthogonal Labeling with 2-Ethynylnaphthalene Derivatives
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
Bioorthogonal chemistry provides a powerful toolkit for studying biomolecules in their native environment with minimal perturbation.[1][2] This guide focuses on the application of this compound (2-EN) and its derivatives as compact, versatile bioorthogonal handles. Unlike bulkier terminal alkynes, the naphthalene moiety offers a unique combination of small size and hydrophobicity, potentially reducing interference with biological processes. Furthermore, its intrinsic spectroscopic properties can be advantageous in certain applications. Here, we provide a comprehensive overview of the principles, applications, and detailed step-by-step protocols for utilizing 2-EN derivatives in metabolic labeling, cellular imaging, and proteomic analysis. We delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible results.
Principle of the Method: The Azide-Alkyne Cycloaddition
The cornerstone of labeling with this compound is the Huisgen 1,3-dipolar cycloaddition between an alkyne (the 2-EN handle) and an azide-functionalized probe.[3] This reaction forms a stable triazole linkage. Two primary modalities of this reaction are employed in biological systems: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regiospecific reaction utilizes a copper(I) catalyst to unite a terminal alkyne, such as 2-EN, with an azide.[4][5] The catalyst, often generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), dramatically accelerates the reaction rate, allowing it to proceed at physiological temperatures.[3] Ligands like Tris-(benzyltriazolylmethyl)amine (TBTA) are often included to stabilize the Cu(I) oxidation state and improve reaction efficiency.[4] While highly effective, the potential cytotoxicity of copper is a key consideration for live-cell applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC employs a cyclooctyne, an alkyne incorporated into a strained eight-membered ring.[6][7] The high ring strain provides the driving force for the reaction, eliminating the need for a catalyst.[8][9][10] While ideal for live-cell studies, SPAAC typically requires the biological handle to be the azide, as incorporating the bulky cyclooctyne into metabolic precursors can be challenging. Therefore, for metabolic labeling with a 2-EN derivative, CuAAC remains the more common downstream ligation strategy.
Advantages of the this compound Handle
The choice of a bioorthogonal reporter is critical. The 2-EN handle offers several distinct advantages:
-
Compact Size: The ethynylnaphthalene group is significantly smaller than commonly used bulky reporters like dibenzocyclooctyne (DBCO) or even fluorophores themselves. This minimizes potential steric hindrance and perturbation of the parent biomolecule's structure and function.
-
Hydrophobicity: The naphthalene core is hydrophobic, which can influence the localization and interaction of the labeled biomolecule. This property can be exploited for probing specific microenvironments or studying proteins that reside in lipid membranes.
-
Intrinsic Spectroscopic Properties: While not as bright as dedicated fluorophores, naphthalene derivatives possess intrinsic fluorescence, which can be useful in certain contexts or for developing fluorogenic probes where the triazole formation modulates the emission.[11][12]
-
Raman Signature: The alkyne C≡C bond provides a unique and quiet vibrational signature in the cell's Raman spectrum, enabling detection via techniques like Stimulated Raman Scattering (SRS) microscopy for multicolor, live-cell imaging.[13][14]
Applications & Protocols
We present two primary workflows: (A) fluorescent imaging of metabolically labeled biomolecules in fixed cells and (B) enrichment and identification of labeled proteins for proteomic analysis.
Protocol 1: Metabolic Labeling of Mammalian Cells
This protocol describes the incorporation of a this compound-modified precursor into newly synthesized biomolecules (e.g., proteins, glycans, or lipids, depending on the precursor used). For this example, we will consider a generic 2-EN-amino acid analogue for labeling proteins.
Rationale: By providing cells with a modified building block, it becomes incorporated into macromolecules through the cell's natural biosynthetic pathways. This "tags" a specific class of biomolecules synthesized within a defined time window.
Materials:
-
Mammalian cells (e.g., HeLa, BEAS-2B)[15]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2-EN-modified metabolic precursor (e.g., 2-EN-L-homoalanine)
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of labeling. Incubate overnight under standard conditions (37°C, 5% CO₂).
-
Prepare Labeling Medium: Prepare complete medium containing the 2-EN metabolic precursor. The optimal concentration must be determined empirically but typically ranges from 25-100 µM.
-
Expert Insight: Always perform a dose-response curve to assess cytotoxicity and labeling efficiency. High concentrations can be toxic or perturb normal metabolism.
-
-
Metabolic Labeling: Remove the standard culture medium from the cells and wash once with warm PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 4-24 hours). The incubation time depends on the turnover rate of the biomolecule of interest.
-
Harvesting/Fixing: After incubation, proceed immediately to the desired downstream application (Protocol 2 for imaging or Protocol 3 for proteomics). For imaging, cells are typically washed with PBS and fixed. For proteomics, cells are washed and then lysed.
Protocol 2: Fluorescent Imaging via CuAAC Ligation
This protocol details the "clicking" of a fluorescent azide probe onto the 2-EN handle incorporated into fixed cells.
Rationale: Fixation preserves cellular morphology and immobilizes the labeled biomolecules. The subsequent CuAAC reaction covalently attaches a bright, stable fluorophore, allowing for high-resolution visualization by fluorescence microscopy.
Materials:
-
Metabolically labeled cells on coverslips (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Click Reaction Cocktail (Prepare fresh):
-
Azide-fluorophore (e.g., Azide-Alexa Fluor 488), 1-10 µM
-
Copper(II) Sulfate (CuSO₄), 1 mM
-
TBTA ligand, 1 mM
-
Sodium Ascorbate, 10 mM (add last)
-
-
DAPI or Hoechst stain for nuclei
-
Mounting medium
Procedure:
-
Fixation: After metabolic labeling, wash cells 2x with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash 3x with PBS for 5 minutes each.
-
Permeabilization: Incubate with 0.25% Triton X-100 in PBS for 10 minutes. This step is crucial for allowing the click reagents to access intracellular targets.
-
Expert Insight: If labeling only cell-surface targets, this step can be skipped.
-
-
Washing: Wash 3x with PBS for 5 minutes each.
-
Click Reaction: Prepare the Click Reaction Cocktail. Add the sodium ascorbate immediately before use to initiate the reduction of Cu(II) to the active Cu(I) state.[3]
-
Incubation: Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash 3x with PBS for 5 minutes each to remove unreacted reagents.
-
Counterstaining: Incubate with DAPI or Hoechst solution for 5 minutes to stain cell nuclei.
-
Final Wash & Mount: Wash once with PBS and mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Imaging: Visualize using a fluorescence microscope with filter sets appropriate for the chosen fluorophore and nuclear stain.
Protocol 3: Proteomic Analysis of 2-EN Labeled Proteins
This protocol describes the enrichment of 2-EN labeled proteins using an azide-biotin probe, followed by on-bead digestion and identification by mass spectrometry.
Rationale: For proteomics, the goal is to identify which proteins have incorporated the 2-EN label. Attaching a biotin tag via CuAAC allows for the highly specific and high-affinity capture of these proteins on streptavidin-coated beads, separating them from the unlabeled proteome for subsequent analysis.[16][17]
Materials:
-
Metabolically labeled cell pellet (from Protocol 1)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Click Reaction Cocktail (Proteomics Grade):
-
Azide-Biotin probe (e.g., Azide-PEG4-Biotin), 100 µM
-
Copper(II) Sulfate (CuSO₄), 1 mM
-
TBTA ligand, 1 mM
-
Sodium Ascorbate, 10 mM
-
-
Streptavidin-agarose or magnetic beads
-
Wash Buffers (e.g., PBS with 0.1% SDS)
-
Reduction/Alkylation reagents (DTT, Iodoacetamide)
-
Trypsin, sequencing grade
-
LC-MS/MS equipment
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Sonicate or incubate on ice to ensure complete lysis. Centrifuge to pellet cell debris and collect the supernatant containing the proteome. Determine protein concentration (e.g., via BCA assay).
-
Click Reaction: To 1-2 mg of total protein, add the proteomics-grade Click Reaction Cocktail. Incubate for 1-2 hours at room temperature.
-
Expert Insight: The use of a PEG linker on the azide-biotin probe can improve solubility and reduce steric hindrance during enrichment.
-
-
Protein Precipitation: Precipitate the protein (e.g., via chloroform/methanol) to remove excess click reagents. Resuspend the protein pellet in a buffer containing SDS (e.g., 1% SDS in PBS).
-
Enrichment: Add streptavidin beads to the protein solution and incubate for 1-2 hours at room temperature with rotation to capture biotinylated proteins.
-
Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins. A typical wash series includes: 1x with 0.1% SDS in PBS, 1x with PBS, and 1x with digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
On-Bead Digestion: a. Resuspend beads in digestion buffer. b. Reduce: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. c. Alkylate: Cool to room temperature, then add iodoacetamide to 20 mM and incubate for 30 minutes in the dark. d. Digest: Add sequencing-grade trypsin and incubate overnight at 37°C with shaking.
-
Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins. Data analysis will reveal the proteins that were actively synthesized during the metabolic labeling window.
Data Summary & Troubleshooting
| Parameter | Recommended Range | Rationale |
| Metabolic Labeling | ||
| 2-EN Precursor Conc. | 25 - 100 µM | Balance between efficient labeling and potential cytotoxicity. |
| Incubation Time | 4 - 24 hours | Dependent on the biological turnover rate of the target molecule class. |
| CuAAC Reaction | ||
| Azide-Probe Conc. | 1-10 µM (Imaging) / 100 µM (Proteomics) | Lower concentration for imaging to reduce background; higher for proteomics to ensure complete reaction. |
| CuSO₄ Conc. | 1 mM | Catalytic amount; higher concentrations can increase cell damage or protein precipitation. |
| Sodium Ascorbate Conc. | 10 mM | Stoichiometric excess to ensure complete reduction of Cu(II) to Cu(I). |
| Problem | Potential Cause | Suggested Solution |
| No/Low Signal (Imaging) | Inefficient metabolic labeling. | Increase precursor concentration or incubation time. Ensure cell health. |
| Inactive click reaction. | Prepare click cocktail fresh, especially the sodium ascorbate. Use a high-quality ligand like TBTA. | |
| High Background (Imaging) | Insufficient washing. | Increase the number and duration of wash steps after the click reaction. |
| Non-specific binding of the probe. | Include a blocking step (e.g., with BSA) before the click reaction. | |
| Low Yield (Proteomics) | Inefficient protein capture. | Ensure complete click reaction. Increase incubation time with streptavidin beads. |
| High non-specific binding. | Optimize wash buffers for enrichment; include detergents like SDS in initial washes. |
References
- 1. Genetic Incorporation of Two Mutually Orthogonal Bioorthogonal Amino Acids That Enable Efficient Protein Dual-Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Strain-Promoted Reactivity of Alkyne-Containing Cycloparaphenylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two-Photon and Multicolor Fluorogenic Bioorthogonal Probes Based on Tetrazine-Conjugated Naphthalene Fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Multicolor Live-Cell Chemical Imaging by Isotopically Edited Alkyne Vibrational Palette - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multicolor live-cell chemical imaging by isotopically edited alkyne vibrational palette. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 15. pnas.org [pnas.org]
- 16. Development of a quantitative proteomics approach for cyclooxygenases and lipoxygenases in parallel to quantitative oxylipin analysis allowing the comprehensive investigation of the arachidonic acid cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Proteomics Reveals That the Specific Methyltransferases Txr1p and Ezl2p Differentially Affect the Mono-, Di- and Trimethylation States of Histone H3 Lysine 27 (H3K27) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 2-Ethynylnaphthalene in Modern Medicinal Chemistry
Abstract
This guide provides an in-depth exploration of 2-ethynylnaphthalene (2-EN), a versatile chemical entity that has garnered significant interest in medicinal chemistry. Its unique structure, which combines a polycyclic aromatic naphthalene core with a reactive terminal alkyne, positions it as a powerful tool in drug discovery and chemical biology. We will delve into its applications as a foundational building block for synthesizing complex therapeutic agents, its pivotal role in bioorthogonal "click" chemistry for bioconjugation, its utility in crafting fluorescent probes for cellular imaging, and its function as a mechanistic inhibitor for studying critical enzyme systems like Cytochrome P450. This document offers both the theoretical underpinnings and detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of this compound
The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable pharmacokinetic properties and ability to engage in biologically relevant interactions.[1][2] The addition of an ethynyl (terminal alkyne) group at the 2-position transforms this stable aromatic system into a highly versatile chemical intermediate.[3][4] This functional group serves as a reactive "handle," enabling chemists to employ a range of powerful synthetic transformations with high precision and efficiency.
The primary value of this compound in drug discovery stems from two key attributes:
-
The Naphthalene Core: A rigid, lipophilic bicyclic aromatic system that can be strategically modified to optimize binding affinity, metabolic stability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][5]
-
The Ethynyl Group: A high-energy, sterically accessible functional group that does not typically exist in biological systems. This makes it an ideal partner for bioorthogonal reactions—chemistries that proceed within a living system without interfering with native biochemical processes.[6][7] Its primary role is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction.[8][9]
This combination allows this compound to serve not just as a passive structural component, but as an active participant in the synthesis, labeling, and functional interrogation of complex biological systems.
Core Applications & Methodologies
A Foundational Building Block for Novel Therapeutics
The naphthalene ring system is a component of drugs used for anti-tumor, anti-arrhythmia, and antioxidant therapy.[10][11] By using this compound as a starting material, medicinal chemists can leverage its reactive alkyne to build libraries of complex molecules via robust carbon-carbon bond-forming reactions, such as Sonogashira coupling.[3] This allows for the systematic exploration of chemical space around the naphthalene core to identify potent and selective drug candidates.
Application Focus: Synthesis of Anticancer Agents
Naphthalene derivatives have shown significant promise as anticancer agents, with some acting as tubulin polymerization inhibitors or STAT3 inhibitors.[10][12] For instance, researchers have synthesized novel 2-naphthaleno stilbenes and cyanostilbenes that exhibit potent growth-inhibitory effects against various human cancer cell lines.[11] The synthesis often involves coupling this compound or a related naphthalene aldehyde with other aromatic systems to create these complex structures.[10]
Below is a logical workflow for leveraging this compound in a drug discovery campaign.
Caption: Drug discovery workflow using this compound as a key building block.
Bioorthogonal Labeling via Copper-Catalyzed "Click" Chemistry
The most prominent application of this compound is in bioorthogonal chemistry. The terminal alkyne is the perfect reaction partner for an azide in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and forms an exceptionally stable triazole linkage under biologically compatible conditions.[8][9] This enables the precise attachment of this compound—or molecules derived from it—to biomolecules that have been metabolically or synthetically tagged with an azide group.
Causality Behind the Method: The CuAAC reaction is favored for bioconjugation because both the alkyne and azide functional groups are virtually absent in natural biological systems, ensuring that the reaction only occurs between the intended partners.[13] The copper(I) catalyst is essential for accelerating the reaction to proceed rapidly at physiological temperatures and concentrations.[14] To mitigate copper toxicity in cellular applications, stabilizing ligands like THPTA or TBTA are crucial. These ligands not only protect the catalytic Cu(I) state from oxidation but also sequester the copper ion, reducing its bioavailability and associated cell damage.[8][15]
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Applications:
-
Cellular Imaging: Attaching a this compound-derived fluorophore to an azide-labeled protein to visualize its localization and trafficking.[16]
-
Proteomics: Using an alkyne-tagged molecule to "fish" for its binding partners in a cell lysate, followed by clicking on a biotin-azide for affinity purification and mass spectrometry analysis.[17][18]
-
Drug Target Identification: Linking this compound to a drug molecule to track its interactions with cellular components.[16]
Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol is a robust starting point for labeling an azide-modified biomolecule (e.g., a protein or oligonucleotide) with an alkyne-containing molecule like this compound. It is adapted from standard methodologies.[8][9][15][19]
A. Materials & Reagent Preparation
| Reagent | Stock Concentration | Solvent | Notes |
| Copper(II) Sulfate (CuSO₄) | 100 mM | Deionized Water | Store at 4°C. |
| THPTA Ligand | 200 mM | Deionized Water | Tris(3-hydroxypropyltriazolylmethyl)amine. Water-soluble and ideal for biological applications.[15] |
| Sodium Ascorbate | 100 mM | Deionized Water | Prepare fresh immediately before use to ensure reducing activity. |
| Azide-Modified Biomolecule | 1-10 mg/mL | Appropriate Buffer (e.g., PBS) | The concentration will depend on the specific biomolecule. |
| This compound (or derivative) | 10 mM | DMSO or DMF | Ensure the alkyne probe is fully dissolved. |
B. Step-by-Step Reaction Protocol
-
Prepare the Catalyst Premix: A few minutes before starting the main reaction, mix CuSO₄ and the THPTA ligand. For every 1 µL of 100 mM CuSO₄, add 2 µL of 200 mM THPTA ligand (maintains a 1:4 Cu:Ligand ratio). This solution can be stable for several weeks if frozen.[15]
-
Reaction Assembly: In a microcentrifuge tube, combine the following reagents in order. Vortex gently after each addition.
-
Azide-modified biomolecule solution (e.g., 50 µL of a 1 mg/mL protein solution).
-
Reaction buffer (e.g., PBS) to bring the volume to ~90 µL.
-
This compound solution (add in 2-10 fold molar excess over the biomolecule). For a 50 µL, 1 mg/mL solution of a 50 kDa protein (1 nmol), add 1 µL of 10 mM alkyne solution (10 nmol).
-
Add the required volume of the Catalyst Premix. A final concentration of 0.1-0.5 mM Copper is typically effective.
-
-
Initiate the Reaction: Add the freshly prepared Sodium Ascorbate solution to initiate the click reaction. A final concentration of 1-5 mM is recommended. This reduces Cu(II) to the active Cu(I) state.[14]
-
Incubation: Protect the reaction from light (if using a fluorescent alkyne) and incubate at room temperature for 30-60 minutes. For low-concentration reactants, the time can be extended to 4 hours or overnight.[13][20]
-
Purification: After the reaction, the conjugated biomolecule must be purified to remove excess reagents, catalyst, and by-products. The method depends on the biomolecule:
Mechanism-Based Enzyme Inhibition
Beyond its use as a synthetic handle, the ethynyl group of this compound can be catalytically activated by certain enzymes to form highly reactive intermediates. This property makes it a potent mechanism-based inactivator, or "suicide inhibitor," for specific enzyme families, most notably Cytochrome P450s (CYPs).[21][22]
Causality of Inhibition: Mechanism-based inactivation occurs when an enzyme processes a substrate analogue (like 2-EN), generating a reactive intermediate within its own active site. This intermediate then forms a covalent bond with an amino acid residue in the active site, leading to irreversible inactivation of the enzyme.[23] this compound has been shown to be a potent, time-dependent inactivator of CYP2B4 and P-450IA2.[21][22] This makes it an invaluable tool for:
-
Probing Enzyme Active Sites: Identifying which CYPs are capable of metabolizing 2-EN.
-
Studying Drug Metabolism: Investigating the role of specific CYP isoforms in xenobiotic metabolism.
-
Therapeutic Development: Designing selective inhibitors for CYPs implicated in disease or adverse drug-drug interactions.
Interestingly, the inhibition by 2-EN can be complex, showing both irreversible inactivation and substrate-dependent reversible inhibition.[22][23] For example, with CYP2B4, 2-EN acts as a competitive inhibitor for substrates with two fused rings but a non-competitive inhibitor for larger substrates, suggesting the simultaneous binding of both substrate and inhibitor in the large active site.[22][23]
| Enzyme Target | Type of Inhibition by 2-EN | Substrate Context | Reference |
| P-450IA2 (rat) | Mechanism-Based Inactivation | N-oxidation of 2-naphthylamine | [21] |
| CYP2B4 | Mechanism-Based Inactivation | Substrate-independent | [22] |
| CYP2B4 | Reversible (Competitive) | Substrates with two fused rings | [22][23] |
| CYP2B4 | Reversible (Non-Competitive) | Larger substrates | [22][23] |
Protocol 2: In Vitro Cytochrome P450 Inhibition Assay
This protocol provides a framework to assess whether this compound acts as a time-dependent (mechanism-based) inhibitor of a specific CYP isoform using a fluorogenic probe substrate.
A. Materials
-
Recombinant CYP Enzyme System: Microsomes or purified enzyme with cytochrome P450 reductase and cytochrome b5.
-
NADPH Regenerating System: (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+).
-
Fluorogenic CYP Substrate: A substrate that is converted into a fluorescent product by the specific CYP isoform being tested (e.g., EROD for CYP1A).
-
This compound (Inhibitor): Stock solution in acetonitrile or DMSO.
-
Reaction Buffer: E.g., 100 mM potassium phosphate buffer, pH 7.4.
-
96-well plate (black, clear bottom) and a fluorescence plate reader.
B. Step-by-Step Protocol
-
Pre-incubation (Inactivation Step):
-
In a 96-well plate, prepare a pre-incubation mixture containing the CYP enzyme system and varying concentrations of this compound (and a vehicle control without inhibitor).
-
Initiate the pre-incubation by adding the NADPH regenerating system. This allows the enzyme to metabolize 2-EN, leading to potential inactivation.
-
Incubate for several time points (e.g., 0, 5, 15, 30 minutes) at 37°C. A parallel control set without NADPH should be run to distinguish from reversible inhibition.
-
-
Measurement of Residual Activity:
-
After each pre-incubation time point, dilute the mixture significantly (e.g., 20-fold) into a new plate containing the fluorogenic substrate at a saturating concentration. This dilution effectively stops further inactivation and minimizes any reversible inhibition from residual 2-EN.
-
Immediately add NADPH to this second plate to initiate the probe reaction.
-
-
Data Acquisition:
-
Monitor the increase in fluorescence over time using a plate reader set to the appropriate excitation/emission wavelengths for the product.
-
Calculate the initial reaction rate (V) for each well.
-
-
Data Analysis:
-
For each concentration of this compound, plot the natural logarithm of the remaining enzyme activity (%) against the pre-incubation time.
-
If this compound is a time-dependent inhibitor, the plots will yield straight lines with slopes corresponding to the observed rate of inactivation (k_obs). This demonstrates that inhibition increases with pre-incubation time, a hallmark of mechanism-based inactivation.[24]
-
Caption: Simplified pathway of mechanism-based enzyme inactivation by this compound.
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategic tool for modern medicinal chemistry. Its dual identity as a stable aromatic scaffold and a bioorthogonal reactive partner provides a powerful platform for innovation. Whether it is being used to construct novel anticancer drug libraries, to fluorescently label proteins in living cells via click chemistry, or to unravel the mechanisms of critical drug-metabolizing enzymes, this compound provides a reliable and versatile entry point for addressing complex challenges in drug discovery and chemical biology. The protocols and methodologies outlined in this guide are designed to empower researchers to effectively harness the potential of this remarkable molecule in their own investigations.
References
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. jenabioscience.com [jenabioscience.com]
- 15. confluore.com.cn [confluore.com.cn]
- 16. benchchem.com [benchchem.com]
- 17. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proteomics-Based Discovery of First-in-Class Chemical Probes for Programmed Cell Death Protein 2 (PDCD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. axispharm.com [axispharm.com]
- 20. glenresearch.com [glenresearch.com]
- 21. This compound as a mechanism-based inactivator of the cytochrome P-450 catalyzed N-oxidation of 2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. INHIBITION OF CYP2B4 BY this compound: EVIDENCE FOR THE CO-BINDING OF SUBSTRATE AND INHIBITOR WITHIN THE ACTIVE SITE - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of CYP2B4 by this compound: evidence for the co-binding of substrate and inhibitor within the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of 2-Ethynylnaphthalene: A Rigid Linker for Advanced Molecular Scaffolds
Introduction: The Architectural Imperative of Rigidity in Molecular Design
In the intricate world of molecular engineering, the ability to control the three-dimensional arrangement of functional groups is paramount. This control is the bedrock of rational drug design, the development of advanced materials, and the construction of sophisticated molecular probes. While flexible linkers offer conformational adaptability, rigid linkers provide a level of pre-organization and spatial definition that is often crucial for achieving high-affinity binding, efficient energy transfer, and predictable material properties. Among the arsenal of rigid linkers available to the modern chemist, 2-ethynylnaphthalene stands out as a particularly versatile and powerful building block.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound as a rigid linker in molecular scaffolds. We will delve into the fundamental rationale for its use, provide detailed, field-proven protocols for its incorporation, and present data that underscores its impact on molecular properties.
The "Why": Unpacking the Advantages of the this compound Linker
The selection of a linker in molecular design is not a trivial choice; it is a decision that profoundly influences the resulting molecule's behavior. The unique combination of a rigid naphthalene core and a reactive ethynyl group makes this compound a superior choice in many applications.[2][3]
Inherent Rigidity and Defined Geometry: The fused aromatic rings of the naphthalene system impart a high degree of rigidity, preventing the free rotation that characterizes aliphatic linkers. This rigidity ensures that the moieties connected by the this compound linker are held at a fixed distance and orientation relative to one another. This is particularly critical in drug design, where precise positioning of pharmacophores is necessary to optimize interactions with a biological target.
Extended Conjugation and Electronic Properties: The π-conjugated system of the naphthalene ring, extended by the ethynyl group, facilitates electron delocalization.[4] This property is highly desirable in the development of organic electronics, such as organic light-emitting diodes (OLEDs), and fluorescent probes.[1][5] The extended conjugation can lead to tunable photophysical properties, including high fluorescence quantum yields and sensitivity to the local environment.[5]
Chemical Versatility: The terminal alkyne of this compound is a versatile functional group that can participate in a wide array of chemical transformations.[1] Most notably, it is a key reactant in the Sonogashira cross-coupling reaction, a highly efficient method for forming carbon-carbon bonds with aryl or vinyl halides.[6][7][8] This allows for the straightforward incorporation of the this compound linker into a diverse range of molecular scaffolds.
Core Applications of this compound in Molecular Scaffolds
The unique properties of this compound have led to its use in a variety of scientific disciplines:
-
Medicinal Chemistry: As a rigid scaffold to orient pharmacophoric groups for optimal target binding. The naphthalene moiety itself is found in numerous FDA-approved drugs.[9][10]
-
Materials Science: As a building block for advanced materials such as covalent organic frameworks (COFs), where its rigidity contributes to the formation of porous, crystalline structures.[11][12][13]
-
Organic Electronics: In the synthesis of conjugated polymers and molecules for applications in OLEDs and organic field-effect transistors (OFETs).[14]
-
Fluorescent Probes: The naphthalene core can be derivatized to create fluorescent sensors that are sensitive to their environment.[15][16]
Experimental Protocols: A Step-by-Step Guide to Incorporation
The most common and efficient method for incorporating the this compound linker is the Sonogashira cross-coupling reaction.[6][7] We present here two robust protocols: a traditional copper-co-catalyzed method and a copper-free alternative.
Protocol 1: Traditional Copper-Co-Catalyzed Sonogashira Coupling
This protocol is a widely used and reliable method for the coupling of this compound with aryl or vinyl halides.
Workflow for Traditional Sonogashira Coupling:
Caption: Workflow for the traditional Sonogashira coupling reaction.
Materials:
-
This compound (1.0 eq.)
-
Aryl or vinyl halide (1.1 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq.)
-
Copper(I) iodide (CuI) (0.04-0.10 eq.)
-
Anhydrous, degassed solvent (e.g., THF or toluene)
-
Base (e.g., triethylamine or diisopropylamine, 2-5 eq.)
-
Schlenk flask and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl halide, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.[6]
-
Add the anhydrous, degassed solvent followed by the base. The typical concentration is 0.1-0.5 M.[6]
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.[6]
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C).[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.[6]
-
Filter the mixture through a pad of Celite to remove catalyst residues.[6]
-
Wash the filtrate with a saturated aqueous ammonium chloride solution and then with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[6]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when dealing with substrates that are sensitive to copper salts.
Workflow for Copper-Free Sonogashira Coupling:
Caption: Workflow for the copper-free Sonogashira coupling reaction.
Materials:
-
This compound (1.5 eq.)
-
Aryl halide (1.0 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., PPh₃ or a biarylphosphine ligand, 4 mol%)
-
Inorganic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.)
-
Anhydrous solvent (e.g., DMF, NMP, or dioxane)
-
Schlenk flask or sealed reaction vial and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, phosphine ligand, and inorganic base.[17]
-
Add the anhydrous solvent via syringe.[17]
-
Stir the mixture at room temperature for 15-20 minutes.[17]
-
Add this compound to the reaction mixture.[17]
-
Heat the reaction to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or GC/MS.[17]
-
Upon completion, cool the reaction to room temperature and dilute with water.[17]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or toluene).[17]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[17]
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Quantitative Insights
The following table summarizes typical reaction conditions and reported yields for Sonogashira couplings involving substrates similar to this compound. These should serve as a starting point for optimization.
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromonaphthalene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 12 | ~85 |
| 4-Iodoanisole | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 80 | 8 | >90 |
| 1-Bromo-3,5-difluorobenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100 | 24 | ~75 |
| 2-Chloropyridine | PdCl₂(dppf) / CuI | Cs₂CO₃ | Dioxane | 110 | 18 | ~60 |
Note: Yields are highly substrate-dependent and optimization of reaction conditions is often necessary.
Characterization of this compound Containing Scaffolds
The successful incorporation of the this compound linker can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the acetylenic proton signal of this compound (typically around 3.0-3.5 ppm) is a key indicator of a successful reaction. The aromatic region of the spectrum will show characteristic signals for the naphthalene ring system and the coupled aryl group.[18]
-
¹³C NMR: The two carbons of the alkyne will appear in the range of δ 80-100 ppm.[4]
-
-
Mass Spectrometry (MS): Provides the molecular weight of the desired product, confirming the successful coupling.
-
Infrared (IR) Spectroscopy: The characteristic C-H stretch of the terminal alkyne (around 3300 cm⁻¹) will be absent in the product, while the C≡C stretch (around 2100-2260 cm⁻¹) will be present but may be weak.
Conclusion
This compound is a powerful and versatile rigid linker for the construction of advanced molecular scaffolds. Its inherent rigidity, extended conjugation, and chemical tractability make it an ideal building block for applications in medicinal chemistry, materials science, and beyond. The protocols and data presented in this application note provide a solid foundation for researchers to confidently incorporate this valuable linker into their molecular designs, paving the way for the development of novel molecules with precisely controlled architectures and functions.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. New synthetic strategies toward covalent organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
Application Notes & Protocols for the Synthesis of 2-Ethynylnaphthalene-Containing Macrocycles
Introduction: The Architectural Allure of Naphthyl-Alkynyl Macrocycles
Macrocyclic compounds, cyclic molecules with rings containing nine or more atoms, represent a fascinating and challenging frontier in synthetic chemistry. Their unique topologies often impart remarkable properties, making them valuable in fields ranging from medicinal chemistry to materials science.[1][2] The incorporation of rigid and electronically distinct building blocks, such as the 2-ethynylnaphthalene moiety, into these macrocyclic scaffolds allows for the precise construction of molecules with defined shapes, cavities, and photophysical characteristics.[3][4] The naphthalene unit provides a broad, aromatic surface area, while the ethynyl groups offer linear rigidity and versatile handles for further functionalization.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of this compound-containing macrocycles. We will delve into the core synthetic strategies, focusing on the underlying principles and providing field-proven protocols. The emphasis is on robust and reproducible methodologies that allow for the rational design and construction of these elegant molecular architectures.
Core Synthetic Strategies: A Chemist's Guide to Cyclization
The construction of macrocycles is often a battle against entropy; the probability of the two ends of a linear precursor finding each other to close the ring is low, especially in dilute solutions. Therefore, the choice of synthetic strategy is paramount. For the synthesis of this compound-containing macrocycles, two primary palladium and copper-catalyzed cross-coupling reactions have proven to be particularly effective: the Sonogashira coupling and the Glaser-Hay oxidative coupling.
Sonogashira Coupling: A Precise and Versatile Tool for Macrocyclization
The Sonogashira coupling is a powerful carbon-carbon bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[5][6][7] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups, making it ideal for the late-stage macrocyclization of complex molecules.[5]
Causality Behind the Choice: The Sonogashira reaction's reliability stems from the synergistic action of the palladium and copper catalysts. The palladium catalyst facilitates the oxidative addition of the aryl/vinyl halide, while the copper co-catalyst activates the terminal alkyne, enabling the crucial transmetalation step. This dual catalytic cycle allows the reaction to proceed efficiently under conditions that preserve sensitive functional groups.
Experimental Protocol: Intramolecular Sonogashira Cyclization
This protocol describes the synthesis of a 14-membered macrocycle containing two this compound units.
Materials:
-
Precursor: A linear di-alkyne/di-halide precursor (e.g., a molecule containing two terminal this compound moieties and two aryl halide termini).
-
Catalysts:
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂].[5]
-
Copper(I) iodide (CuI).
-
-
Base: A mild amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Solvent: Anhydrous and deoxygenated solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
Inert Gas: Argon or Nitrogen.
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve the linear precursor (1 equivalent) in a generous amount of anhydrous, deoxygenated solvent (e.g., THF/TEA, 4:1 v/v) in a Schlenk flask under an inert atmosphere. The high dilution (typically 0.01 to 0.001 M) is crucial to favor intramolecular cyclization over intermolecular polymerization.
-
Catalyst Addition: To the stirred solution, add the palladium catalyst (0.05 - 0.1 equivalents) and copper(I) iodide (0.1 - 0.2 equivalents). The solution may change color, indicating the formation of the active catalytic species.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting material and the appearance of a new, less polar spot (the macrocycle) indicates reaction progression.
-
Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine base and copper salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography on silica gel.[8] A gradient elution system (e.g., hexane/ethyl acetate) is typically employed to isolate the desired macrocycle.
Data Presentation: Sonogashira Cyclization Conditions and Yields
| Catalyst System | Base | Solvent | Concentration (M) | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ / CuI | TEA | THF | 0.005 | 50 | 40-60 |
| Pd(PPh₃)₂Cl₂ / CuI | DIPEA | DMF | 0.001 | 25 | 55-75 |
Visualization: Sonogashira Catalytic Cycle for Macrocyclization
Caption: The catalytic cycle for the Sonogashira cross-coupling reaction.
Glaser-Hay Coupling: Oxidative Dimerization for Symmetric Macrocycles
The Glaser-Hay coupling is an oxidative homocoupling of terminal alkynes to form a symmetric 1,3-diyne linkage.[9][10] This reaction is typically catalyzed by a copper(I) salt in the presence of an amine base and an oxidant, often oxygen from the air.[9][11] For macrocyclization, this reaction is employed in an intramolecular fashion to couple two terminal alkyne functionalities within the same precursor molecule.
Causality Behind the Choice: The Glaser-Hay coupling is an excellent choice for the synthesis of symmetric macrocycles containing a butadiyne linker. The reaction is experimentally simple to set up and often proceeds under mild conditions. The use of a copper catalyst and air as the oxidant makes it a cost-effective and "greener" alternative in some contexts.[11] The formation of the rigid diyne unit can be a powerful tool for controlling the conformation of the resulting macrocycle.
Experimental Protocol: Intramolecular Glaser-Hay Cyclization
This protocol outlines the synthesis of a symmetric macrocycle from a linear precursor containing two terminal this compound groups.
Materials:
-
Precursor: A linear di-alkyne precursor.
-
Catalyst: Copper(I) chloride (CuCl).
-
Ligand: N,N,N',N'-Tetramethylethylenediamine (TMEDA).
-
Solvent: A suitable organic solvent such as pyridine or a mixture of dichloromethane and methanol.
-
Oxidant: Air or pure oxygen.
Step-by-Step Methodology:
-
Catalyst Solution Preparation: In a large flask, prepare a solution of the copper(I) chloride and TMEDA in the chosen solvent. The solution should be vigorously stirred and open to the air (or have a gentle stream of air or oxygen bubbled through it) to form the active catalytic complex.
-
Slow Addition of Precursor: Dissolve the linear di-alkyne precursor in the same solvent to create a dilute solution (0.01 - 0.001 M). Using a syringe pump, add the precursor solution to the vigorously stirred catalyst solution over a prolonged period (e.g., 8-24 hours). This slow addition technique is critical to maintain pseudo-high dilution conditions, which strongly favor the intramolecular cyclization.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture for an additional period (e.g., 2-4 hours). Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) to chelate the copper ions. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the pure macrocycle.[12]
Data Presentation: Glaser-Hay Cyclization Conditions and Yields
| Catalyst/Ligand | Solvent | Addition Time (h) | Oxidant | Typical Yield (%) |
| CuCl / TMEDA | Pyridine | 12 | Air | 30-50 |
| CuCl / TMEDA | DCM/Methanol | 24 | Oxygen | 45-65 |
Visualization: Glaser-Hay Macrocyclization Workflow
Caption: Workflow for intramolecular Glaser-Hay macrocyclization.
Characterization and Analysis
The successful synthesis and purification of this compound-containing macrocycles must be confirmed through rigorous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The disappearance of the terminal alkyne proton signal (typically around 3 ppm) and the appearance of new aromatic and linker signals are indicative of successful cyclization.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the macrocycle.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product.[13]
-
X-ray Crystallography: For crystalline macrocycles, single-crystal X-ray diffraction provides unambiguous proof of the structure and detailed information about the conformation in the solid state.
Applications and Future Directions
This compound-containing macrocycles are more than just synthetic curiosities. Their unique structural and electronic properties make them promising candidates for a variety of applications:
-
Drug Development: The rigid and pre-organized cavities of these macrocycles can be designed to bind with high affinity and selectivity to biological targets, such as proteins and enzymes.[1]
-
Materials Science: The extended π-systems of these molecules can impart interesting photophysical properties, leading to their use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices.[3][4]
-
Supramolecular Chemistry: These macrocycles can act as hosts in host-guest chemistry, forming complexes with smaller molecules and ions.[14]
The continued development of novel synthetic methodologies, including template-directed synthesis and the use of more efficient catalytic systems, will undoubtedly lead to the creation of even more complex and functional this compound-containing macrocycles with tailored properties for specific applications.[15]
References
- 1. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles [mdpi.com]
- 2. Recent advances in the synthesis and applications of macrocyclic arenes. | Semantic Scholar [semanticscholar.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Unconventional Macrocyclizations in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Glaser coupling - Wikipedia [en.wikipedia.org]
- 10. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Isolation and purification of macrocyclic components from Penicillium fermentation broth by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of a water-soluble naphthalene-based macrocycle and its host–guest properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Covalent Template-Directed Synthesis: A Powerful Tool for the Construction of Complex Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Ethynylnaphthalene by Column Chromatography
Welcome to the technical support center for the purification of 2-ethynylnaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of purifying this versatile organic compound using column chromatography. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound relevant to its purification?
A1: Understanding the properties of this compound is crucial for designing an effective purification strategy. It is a white to yellow or orange crystalline solid with a melting point in the range of 40-44 °C.[1][2] Its boiling point is approximately 110 °C at 1 mmHg.[2] this compound has low solubility in water but is more soluble in organic solvents.[3] Its structure consists of a naphthalene ring substituted with an ethynyl group, making it a relatively non-polar aromatic compound.[3] This low polarity is a key factor in selecting the appropriate stationary and mobile phases for column chromatography.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈ | [1][4] |
| Molecular Weight | 152.19 g/mol | [4] |
| Appearance | White to Yellow to Orange powder/crystal | |
| Melting Point | 40-44 °C | [1][2] |
| Boiling Point | 110 °C / 1 mmHg | [2] |
| Solubility | Low in water, soluble in organic solvents | [3] |
Q2: What is the recommended stationary phase for the column chromatography of this compound?
A2: For the purification of relatively non-polar compounds like this compound, silica gel is the most common and effective stationary phase.[5][6][7] Silica gel is slightly acidic, which is generally not an issue for the stability of this compound.[6][8] Standard flash-grade silica gel (230-400 mesh) is typically suitable for achieving good separation.[5][9] In cases where the compound shows sensitivity to the acidic nature of silica, alumina (neutral or basic) can be considered as an alternative.[10][11]
Q3: Which mobile phase (eluent) system is best for purifying this compound?
A3: Given the non-polar nature of this compound, a non-polar solvent system is required for elution.[2] A common starting point is 100% hexanes or heptane.[2][5][12] The polarity of the mobile phase can be gradually increased by adding a small percentage of a more polar solvent like ethyl acetate or dichloromethane to elute the desired compound and any more polar impurities.[5] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound on a TLC plate, ensuring good separation from impurities.[8][9]
Q4: How can I monitor the progress of the column chromatography?
A4: Thin-layer chromatography (TLC) is the primary method for monitoring the separation.[5] Small aliquots from the collected fractions are spotted on a TLC plate and developed in the same solvent system used for the column. The spots can be visualized under a UV lamp, as the naphthalene ring system is UV-active.[13] This allows for the identification of fractions containing the pure product, mixed fractions, and fractions with impurities.
Q5: What are common impurities in a crude sample of this compound?
A5: Impurities will depend on the synthetic route used. For instance, if a Sonogashira coupling was employed, common impurities could include unreacted starting materials (e.g., 2-bromonaphthalene), homocoupled byproducts, and residual palladium catalyst.[5][14] Understanding the potential impurities is key to developing a successful purification strategy.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Q1: My this compound is eluting too quickly (high Rf) or not at all (low Rf). What should I do?
A1: This is a common issue related to incorrect mobile phase polarity.
-
Eluting too quickly (high Rf): Your mobile phase is too polar. For this compound, if you are using a hexane/ethyl acetate mixture, you should decrease the percentage of ethyl acetate or switch to a less polar solvent system, such as pure hexane.[5][15]
-
Not eluting or eluting too slowly (low Rf): Your mobile phase is not polar enough. You can gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate to your hexane mobile phase.[5][10] A stepwise or gradient elution can be effective here.
Q2: The separation between this compound and an impurity is poor, resulting in overlapping fractions. How can I improve this?
A2: Poor resolution can stem from several factors:
-
Incorrect Mobile Phase: The polarity difference between your compound and the impurity may not be exploited effectively by the chosen solvent system. Use TLC to screen various solvent systems to find one that maximizes the difference in Rf values.[9]
-
Improper Column Packing: Air bubbles or channels in the stationary phase can lead to uneven solvent flow and band broadening.[5][16] Ensure your column is packed uniformly. Both wet (slurry) and dry packing methods can be effective if done carefully.[9][17]
-
Column Overloading: Loading too much crude sample can saturate the stationary phase, leading to poor separation.[18] As a general rule, use about 20-50 times the weight of stationary phase to the weight of your crude sample.[6]
Q3: I see streaking or tailing of the spot for this compound on my TLC plate and during column elution. What is the cause and solution?
A3: Peak tailing can be due to a few reasons:
-
Sample Overloading: Applying too concentrated a sample can cause streaking.[18][19] Try diluting your sample before loading it onto the column or spotting it on the TLC plate.
-
Compound Instability: Although this compound is generally stable on silica, some degradation can occur, leading to tailing.[10] If you suspect this, you can try deactivating the silica gel with a small amount of a base like triethylamine in your mobile phase or switch to a more inert stationary phase like alumina.[10]
-
Secondary Interactions: Aromatic compounds can sometimes have secondary interactions with the stationary phase, causing tailing.[18] Adjusting the mobile phase composition can sometimes mitigate these effects.
Q4: My purified this compound appears colored, even though it should be a white to pale yellow solid. Why?
A4: A persistent color may indicate the presence of highly conjugated impurities or degradation products.
-
Incomplete Separation: A colored impurity may be co-eluting with your product. Re-evaluate your mobile phase system using TLC to ensure baseline separation.
-
Oxidation/Decomposition: Aromatic acetylenes can be sensitive to air and light over time, potentially forming colored polymeric materials.[20] It is advisable to handle the compound under an inert atmosphere if possible and store it protected from light.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for this compound purification.
Experimental Protocol: Flash Column Chromatography of this compound
This protocol outlines a general procedure. The mobile phase composition should be optimized based on preliminary TLC analysis of the crude material.
1. Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude product.
-
Secure the column vertically to a stand.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[17]
-
Slurry Packing Method:
-
In a beaker, mix the required amount of silica gel (230-400 mesh) with the initial mobile phase (e.g., 100% hexanes) to form a slurry.
-
Pour the slurry into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.[5]
-
Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
Drain the solvent until it is level with the top of the sand.
-
2. Sample Loading:
-
Wet Loading:
-
Dry Loading (Recommended for samples with poor solubility in the eluent):
3. Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient for this type of compound might be from 0% to 5% ethyl acetate in hexanes.[5]
4. Fraction Analysis:
-
Monitor the collected fractions by TLC using a UV lamp for visualization.[13]
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
5. Purity Assessment:
-
The purity of the final product can be confirmed by various analytical techniques, including:
References
- 1. Page loading... [guidechem.com]
- 2. 2-Ethynyl-naphthalene CAS#: 2949-26-0 [m.chemicalbook.com]
- 3. CAS 2949-26-0: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C12H8 | CID 115017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. benchchem.com [benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. 2-Ethynyl-naphthalene | 2949-26-0 [chemicalbook.com]
- 13. youtube.com [youtube.com]
- 14. nbinno.com [nbinno.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 17. orgsyn.org [orgsyn.org]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. labproinc.com [labproinc.com]
common side reactions in the synthesis of 2-ethynylnaphthalene
Welcome to the technical support center for the synthesis of 2-ethynylnaphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. The content is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.
Section 1: Troubleshooting the Sonogashira Coupling Route
The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a primary method for synthesizing this compound, typically from 2-bromonaphthalene.[1][2][3] While powerful, the reaction is sensitive to several parameters that can lead to significant side reactions.
Frequently Asked Questions (Sonogashira Coupling)
Q1: My reaction is producing a significant, higher-molecular-weight byproduct that is difficult to separate from my product. What is it and how can I prevent it?
A1: This is almost certainly the homocoupled diyne, 1,4-di(naphthalen-2-yl)buta-1,3-diyne, formed via the Glaser coupling side reaction.[4][5] This occurs when the copper(I) co-catalyst promotes the oxidative coupling of two terminal alkyne molecules. Oxygen is a key promoter of this side reaction.[3]
Causality & Prevention:
-
Oxygen Contamination: The primary cause is the presence of oxygen. Ensure your reaction is performed under a strictly inert atmosphere (argon or high-purity nitrogen).
-
Poor Quality Reagents: Amine bases like triethylamine can oxidize over time, which can inhibit the main reaction and promote side reactions.[6]
Troubleshooting Protocol:
-
Rigorous Degassing: Before adding the catalyst and alkyne, thoroughly degas your solvent and reaction mixture. The freeze-pump-thaw method (three cycles) is highly effective for removing dissolved oxygen.[6] Bubbling with an inert gas for 20-30 minutes is a simpler, though sometimes less effective, alternative.[4]
-
Use Fresh Reagents: Use freshly distilled or a new bottle of the amine base. Filtering the amine through a short plug of basic alumina immediately before use can remove oxidized impurities.[6]
-
Consider Copper-Free Conditions: If homocoupling remains a persistent issue, copper-free Sonogashira protocols can be employed. These methods often require specific palladium catalysts and ligands but completely eliminate the Glaser coupling pathway.[4][7]
Q2: My starting 2-bromonaphthalene is consumed, but the yield is low, and I'm detecting naphthalene in my crude product analysis (GC-MS/¹H NMR). What is happening?
A2: You are likely observing hydrodehalogenation (or debromination), where the starting aryl bromide is reduced to the corresponding arene (naphthalene).[6] This side reaction competes with the desired cross-coupling.
Causality & Prevention:
-
Harsh Reaction Conditions: High temperatures or prolonged reaction times can favor this pathway.
-
Protic Impurities: The presence of water or other protic sources can facilitate the reduction.
-
Catalyst System: The choice of palladium catalyst and ligands can influence the rate of this side reaction.
Troubleshooting Protocol:
-
Optimize Temperature: Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed. Avoid unnecessarily high temperatures; many Sonogashira couplings proceed efficiently at temperatures from room temperature to 60 °C.[2]
-
Ensure Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is oven- or flame-dried before use.[7]
-
Reagent Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of the alkyne can help ensure the catalytic cycle favors cross-coupling over reduction.[6]
Q3: My reaction mixture turned dark brown or black shortly after starting. Is the reaction failing?
A3: A rapid color change to dark brown or black often indicates the decomposition of the Pd(0) catalyst into palladium black.[6] While some color change is normal, a rapid precipitation of black solid is a sign of poor catalyst stability, which will halt the reaction.
Causality & Prevention:
-
Oxygen Presence: Pd(0) species are unstable in the presence of oxygen.[3]
-
Impure Reagents: Impurities in solvents or reagents can poison the catalyst.
-
Inappropriate Ligand: The phosphine ligands used (e.g., PPh₃) are crucial for stabilizing the Pd(0) center. If the ligand is omitted, impure, or used in the wrong ratio, the catalyst will be unstable.
Troubleshooting Protocol:
-
Strict Inert Atmosphere: This is the most critical factor. Maintain a positive pressure of argon or nitrogen throughout the entire setup and reaction time.
-
High-Purity Reagents: Use high-purity, degassed solvents and fresh, high-quality catalysts and ligands.
-
Ligand-to-Metal Ratio: Ensure the correct stoichiometry of the ligand to the palladium precursor is used as specified by the chosen protocol.
Summary Table: Sonogashira Coupling Side Products
| Side Product/Issue | Common Cause(s) | Preventative Measures & Troubleshooting |
| Homocoupled Diyne | Oxygen contamination, Copper(I) catalyst | Rigorous degassing (freeze-pump-thaw), use of inert atmosphere, consider copper-free protocols.[4][6] |
| Naphthalene (Debromination) | Harsh conditions (high temp.), protic impurities | Lower reaction temperature, ensure anhydrous conditions, use slight excess of alkyne.[6] |
| Palladium Black | Oxygen presence, impure reagents | Maintain strict inert atmosphere, use high-purity reagents and solvents.[3][6] |
Troubleshooting Workflow: Low Yield in Sonogashira Coupling
Caption: Troubleshooting logic for low yield in Sonogashira coupling.
Section 2: Troubleshooting the Corey-Fuchs Reaction Route
The Corey-Fuchs reaction provides a two-step method to convert an aldehyde (2-naphthaldehyde) into a terminal alkyne.[8][9] The first step forms a 1,1-dibromoalkene, which is then treated with a strong base (like n-butyllithium) to yield this compound.[10][11] Each step has unique potential side reactions.
Frequently Asked Questions (Corey-Fuchs Reaction)
Q1: The first step of my reaction (formation of 2-(2,2-dibromovinyl)naphthalene) is low-yielding. What are the common pitfalls?
A1: This step is a Wittig-like reaction involving a phosphorus ylide generated from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[10][12] Low yields often stem from reagent quality or reaction setup.
Causality & Prevention:
-
Reagent Stoichiometry: The reaction requires two equivalents of PPh₃ per equivalent of CBr₄. One equivalent forms the ylide, while the other acts as a bromine scavenger.[10] Incorrect stoichiometry will result in an incomplete reaction.
-
Moisture: The phosphorus ylide is sensitive to moisture. The reaction should be run under anhydrous conditions.
-
Aldehyde Purity: Impurities in the starting 2-naphthaldehyde can interfere with the reaction.
Troubleshooting Protocol:
-
Check Stoichiometry: Carefully verify the molar ratios of PPh₃ and CBr₄ relative to the aldehyde.
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere. Use anhydrous solvents (typically dichloromethane).
-
Purify Starting Aldehyde: If the aldehyde is old or of questionable purity, consider purifying it by recrystallization or chromatography before use.
Q2: In the second step (treatment with n-BuLi), I'm getting a complex product mixture instead of the desired alkyne. What's going wrong?
A2: This step involves a lithium-halogen exchange followed by an α-elimination and a 1,2-hydride shift (Fritsch-Buttenberg-Wiechell rearrangement).[8][11] It is highly sensitive to temperature and stoichiometry.
Causality & Prevention:
-
Temperature Control: The reaction must be kept at a very low temperature (typically -78 °C) during the addition of n-BuLi. If the temperature rises, the highly reactive organolithium species can engage in side reactions with the solvent or other species.
-
Stoichiometry of Base: Two equivalents of n-BuLi are typically required. The first equivalent performs the elimination to form a bromoalkyne intermediate, and the second performs a lithium-halogen exchange to form the lithium acetylide.[12] Using only one equivalent may stall the reaction at the bromoalkyne stage.
-
Electrophilic Quench: The intermediate lithium acetylide is a potent nucleophile. If the reaction is not carefully quenched with water or a mild acid, it can react with any electrophiles present (e.g., from the workup or impurities).
Troubleshooting Protocol:
-
Maintain Low Temperature: Use a dry ice/acetone or a cryocooler to maintain the temperature at -78 °C throughout the base addition and stirring.
-
Titrate n-BuLi: The concentration of commercial n-BuLi can vary. Titrate it before use to ensure accurate stoichiometry.
-
Controlled Quench: Quench the reaction at low temperature by slowly adding a proton source like saturated aqueous ammonium chloride or water. Do not let the reaction warm up before quenching is complete.
Corey-Fuchs Reaction Mechanism & Pitfalls
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. books.lucp.net [books.lucp.net]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 9. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Corey-Fuchs Reaction [organic-chemistry.org]
- 11. grokipedia.com [grokipedia.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Sonogashira Reactions with Aryl Bromides: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for Sonogashira cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling aryl bromides with terminal alkynes. Given that aryl bromides are less reactive than their iodide counterparts, their use often presents unique challenges.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Common Reaction Failures & Low Yield
Q1: My Sonogashira reaction with an aryl bromide is not working at all. I'm only recovering my starting materials. What are the most critical initial checks?
A1: A complete lack of reactivity with aryl bromides in Sonogashira couplings often points to a few fundamental issues. The oxidative addition of the aryl bromide to the palladium(0) catalyst is a critical and often rate-limiting step, which is inherently more challenging than with aryl iodides.[3]
Here’s a checklist of primary suspects:
-
Insufficient Temperature: Unlike aryl iodides which can react at room temperature, aryl bromides typically require heating to facilitate the oxidative addition.[4][5] If you are running the reaction at ambient temperature, a gradual increase (e.g., to 60–100 °C) is a necessary first step.[3][6]
-
Catalyst and Ligand Choice: The combination of your palladium source and phosphine ligand is crucial. For the less reactive aryl bromides, particularly those that are electron-rich or sterically hindered, standard catalysts like Pd(PPh₃)₄ may be insufficient.[6] You need more robust systems.
-
Reagent and Solvent Quality: The purity of your reagents is paramount.
-
Ensure your amine base (e.g., triethylamine, diisopropylamine) and solvent are anhydrous and deoxygenated.[3][9] Oxygen can lead to the oxidative homocoupling of your alkyne (Glaser-Hay coupling) and can also contribute to catalyst decomposition.[5][10]
-
Trustworthiness: A simple but effective step is to distill the amine base prior to use to remove any oxidizing impurities.[3][9] Running the reaction under a rigorously inert atmosphere (argon or nitrogen) is non-negotiable.[5]
-
Q2: I'm seeing a black precipitate forming in my reaction flask. What is it, and how can I prevent it?
A2: The formation of a black precipitate, commonly referred to as "palladium black," is a visual indicator of the decomposition of your palladium catalyst from its active soluble form into an inactive, agglomerated metallic state.[3] This is a frequent cause of low yields or complete reaction failure.
-
Causality: Catalyst decomposition can be triggered by several factors:
-
High Temperatures: While heat is often necessary for aryl bromides, excessive temperatures can accelerate catalyst decomposition.
-
Impurities: As mentioned, oxygen or other impurities in your reagents or solvent can degrade the catalyst.[3]
-
Inappropriate Ligand: The ligand's role is not just to facilitate the reaction but also to stabilize the palladium center. If the ligand is not robust enough or is used in insufficient quantity, the catalyst becomes vulnerable.
-
Solvent Choice: Some solvents may be less effective at stabilizing the catalytic species. For instance, some anecdotal evidence suggests that THF might promote the formation of palladium black under certain conditions.[9]
-
-
Preventative Measures:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that form more stable palladium complexes.[2]
-
Rigorous Inert Atmosphere: Ensure your reaction setup is thoroughly deoxygenated. Techniques like freeze-pump-thaw cycles for your solvent are highly recommended.[9]
-
Use High-Purity Reagents: Use freshly distilled solvents and bases.[9]
-
Temperature Control: Gradually increase the temperature and monitor the reaction progress to find the optimal balance between reactivity and catalyst stability.
-
Section 2: Side Reactions and Byproduct Formation
Q3: I'm observing a significant amount of a byproduct that I suspect is a dimer of my alkyne. What is this side reaction, and how can I minimize it?
A3: This is a classic and very common side reaction in Sonogashira couplings known as Glaser-Hay coupling .[10] It is the oxidative homocoupling of the terminal alkyne to produce a symmetrical 1,3-diyne. This reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[3][10]
-
Mitigation Strategies:
-
Employ Copper-Free Conditions: The most direct and effective way to eliminate Glaser coupling is to perform the reaction without the copper(I) co-catalyst.[3][10][11] Copper-free Sonogashira protocols have been well-established and are often the preferred method for substrates prone to homocoupling.[10]
-
Strict Anaerobic Conditions: If a copper-catalyzed system is necessary, it is absolutely critical to maintain a rigorously oxygen-free environment.[5] This includes using degassed solvents and maintaining a positive pressure of an inert gas (argon or nitrogen).
-
Use of a Co-solvent/Amine Ratio: An amine base, such as triethylamine or diisopropylamine, is typically used.[4] Using the amine as both the base and solvent, or in a high ratio to a co-solvent, can sometimes suppress homocoupling.
-
Controlled Addition of Alkyne: In some cases, slow addition of the alkyne to the reaction mixture can help to keep its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.
-
Section 3: Optimizing Reaction Conditions for Aryl Bromides
Q4: How do I choose the right catalyst and ligand for my specific aryl bromide?
A4: The choice of catalyst and ligand is highly dependent on the electronic and steric properties of your aryl bromide and alkyne coupling partners.[7][8]
-
Electronic Effects: Electron-withdrawing groups on the aryl bromide generally increase its reactivity, making the oxidative addition step easier. Conversely, electron-donating groups decrease reactivity, requiring a more active catalytic system.[7]
-
Steric Hindrance: Sterically demanding aryl bromides (e.g., with ortho-substituents) require bulkier ligands to promote the reaction.[7][8]
The table below provides a general guide for selecting phosphine ligands based on the steric bulk of the coupling partners.
| Steric Bulk of Aryl Bromide / Alkyne | Recommended Phosphine Ligand Class | Example Ligands |
| Sterically undemanding | Bulky, electron-rich monophosphines | P(t-Bu)₃, t-Bu₂PCy |
| Moderately hindered (e.g., 2-substituted) | Increasingly bulky phosphines | t-BuPCy₂ |
| Extremely hindered (e.g., 2,6-disubstituted) | Very bulky phosphines | PCy₃ |
Source: Adapted from Plenio et al.[7][8]
-
Authoritative Grounding: Research by Plenio and colleagues has systematically shown that the ideal Pd/PR₃ catalyst system is primarily determined by the steric demands of the substrates.[7][8] For less bulky systems, the rate-determining step is often the oxidative addition, whereas for bulkier systems, ligand dissociation can become rate-limiting.[7]
Q5: What is the role of the base and solvent, and how do I select the best combination?
A5: The base and solvent are not passive components; they play active roles in the catalytic cycle and can significantly influence reaction outcomes.[12]
-
The Role of the Base:
-
Deprotonation: The primary role of the amine base (e.g., Et₃N, DIPEA) is to deprotonate the terminal alkyne, which is necessary for the formation of the copper acetylide (in the copper-catalyzed cycle) or for the transmetalation step.[1][4]
-
Byproduct Neutralization: The base neutralizes the hydrogen halide (HBr) that is generated as a byproduct of the reaction.[4]
-
Solvent: In many protocols, an excess of a liquid amine base like triethylamine can also serve as the solvent.[4]
-
-
The Role of the Solvent:
-
Solubility: The solvent must be able to dissolve all reactants and catalytic species.
-
Polarity: Solvent polarity can impact reaction rates and selectivity by stabilizing charged intermediates and transition states.[12] Polar aprotic solvents like DMF or DMSO have been shown to be effective in many cases, sometimes leading to higher yields compared to non-polar solvents like toluene.[12][13]
-
Catalyst Stability: The choice of solvent can also affect the stability of the palladium catalyst.[12]
-
-
Practical Recommendations:
-
For many standard Sonogashira reactions with aryl bromides, a combination of an amine base like triethylamine or diisopropylamine in a co-solvent such as THF, dioxane, or DMF is a good starting point.[6]
-
Ensure the base is used in stoichiometric excess to neutralize the HBr byproduct. A common range is 2-5 equivalents.
-
Always use high-purity, anhydrous, and degassed solvents and bases.[6]
-
Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of Aryl Bromides
This protocol is recommended to avoid Glaser-Hay homocoupling.
-
Setup: To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 eq), palladium catalyst (e.g., Pd(OAc)₂; 0.5-2 mol%), and the appropriate phosphine ligand (e.g., P(t-Bu)₃; 1-4 mol%).
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF or dioxane) followed by the terminal alkyne (1.1-1.5 eq).
-
Base Addition: Add the anhydrous, degassed amine base (e.g., triethylamine or diisopropylamine; 3-5 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until TLC or GC/MS analysis indicates complete consumption of the starting material.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. books.rsc.org [books.rsc.org]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. books.lucp.net [books.lucp.net]
- 13. Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ g ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25416K [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Ethynylnaphthalene Synthesis
Welcome to the technical support center for the synthesis of 2-ethynylnaphthalene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthetic transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of this versatile building block.
Introduction: The Synthetic Challenge
This compound is a valuable intermediate in the synthesis of pharmaceuticals, advanced materials, and organic electronics.[1] Its synthesis, while conceptually straightforward, often presents practical challenges that can impact yield, purity, and reproducibility. The most common synthetic route is the Sonogashira cross-coupling reaction, a palladium- and copper-catalyzed reaction between an aryl halide (typically 2-bromonaphthalene) and a terminal alkyne.[2][3] An alternative approach involves the Corey-Fuchs reaction of 2-naphthaldehyde.[4][5][6][7] This guide will focus on providing practical solutions and optimization strategies for both methodologies.
Section 1: Sonogashira Coupling Approach
The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between sp² and sp hybridized carbons.[3] However, its success is highly dependent on the careful control of various reaction parameters.
Troubleshooting Guide: Sonogashira Coupling of 2-Bromonaphthalene
This section addresses common issues encountered during the Sonogashira coupling for this compound synthesis.
| Problem | Potential Cause(s) | Troubleshooting Suggestions & Scientific Rationale |
| Low or No Product Formation | 1. Inactive Catalyst: Palladium and copper catalysts can be sensitive to air and moisture.[2] 2. Poor Quality Reagents: Impurities in the aryl halide, alkyne, or solvent can poison the catalyst. 3. Inappropriate Base: The amine base may be old, oxidized, or insufficient in quantity.[2] 4. Suboptimal Temperature: The reaction temperature may be too low for the reactivity of 2-bromonaphthalene. | 1. Catalyst Health: Use fresh, high-quality palladium and copper catalysts. Ensure they have been stored under an inert atmosphere. For Pd(II) precatalysts, in situ reduction to the active Pd(0) species is critical; this can be facilitated by the amine or by homocoupling of the alkyne.[8] 2. Reagent Purity: Purify starting materials if necessary. Use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.[2] 3. Base Selection and Quality: Use a freshly distilled or new bottle of the amine base (e.g., triethylamine, diisopropylamine). Ensure an appropriate excess is used to neutralize the generated HX and facilitate the catalytic cycle. 4. Temperature Optimization: While many Sonogashira reactions can proceed at room temperature, aryl bromides often require heating.[9] A temperature range of 50-80 °C is a good starting point for the coupling of 2-bromonaphthalene.[2][9] |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst Decomposition: This indicates the reduction of the Pd(II) or Pd(0) catalyst to bulk palladium metal, which is catalytically inactive. 2. Inappropriate Solvent: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[8] 3. High Temperature: Excessive heat can accelerate catalyst decomposition. | 1. Ligand Choice: Ensure an appropriate phosphine ligand is used to stabilize the palladium catalyst. 2. Solvent Screening: Consider alternative solvents such as DMF, toluene, or even running the reaction neat in the amine base.[8] 3. Temperature Control: Carefully monitor and control the reaction temperature. |
| Significant Alkyne Homocoupling (Glaser Coupling) | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the terminal alkyne, catalyzed by the copper co-catalyst. 2. High Copper Catalyst Loading: An excess of the copper catalyst can favor the homocoupling pathway. | 1. Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. 2. Minimize Copper: Use the minimum effective amount of the copper co-catalyst. In some cases, a copper-free Sonogashira protocol may be advantageous.[2] |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may have a limited lifetime under the reaction conditions. 2. Insufficient Reagents: One of the reactants may have been consumed or is present in a limiting amount. | 1. Catalyst Loading: While it's desirable to use low catalyst loadings for sustainability, some challenging substrates may require a higher initial loading (e.g., up to 5 mol% Pd).[10] 2. Stoichiometry Check: Ensure the stoichiometry of all reagents is correct. |
Frequently Asked Questions (FAQs): Sonogashira Synthesis
Q1: What is the recommended starting material, 2-bromonaphthalene or 2-iodonaphthalene?
A1: The general reactivity order for aryl halides in Sonogashira coupling is I > Br > Cl.[11] Therefore, 2-iodonaphthalene will be more reactive and may allow for milder reaction conditions (e.g., lower temperature). However, 2-bromonaphthalene is often more readily available and cost-effective, making it a common choice. With optimized conditions, high yields can be achieved with 2-bromonaphthalene.[9]
Q2: Should I use a protected alkyne like (trimethylsilyl)acetylene (TMSA) or acetylene gas?
A2: Using a protected alkyne like TMSA is highly recommended for safety and practicality.[12] Acetylene gas is highly flammable and difficult to handle accurately in the lab. TMSA is a liquid that is much easier to measure and dispense. The trimethylsilyl (TMS) protecting group can be easily removed in a subsequent step under mild conditions.
Q3: What are the best palladium and copper sources for this reaction?
A3: Common and effective palladium catalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ with an appropriate phosphine ligand.[2][13] For the copper co-catalyst, copper(I) iodide (CuI) is the most frequently used.
Q4: How do I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction.[2] Spot the reaction mixture alongside your starting materials (2-bromonaphthalene and the protected alkyne) on a silica gel TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The product, being more conjugated, should have a different Rf value than the starting materials.
Experimental Protocols: Sonogashira Approach
Materials:
-
2-Bromonaphthalene
-
(Trimethylsilyl)acetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromonaphthalene (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).
-
Add anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and triethylamine) to achieve a concentration of approximately 0.1-0.5 M with respect to the 2-bromonaphthalene.
-
Add (trimethylsilyl)acetylene (1.2-1.5 equiv.) dropwise to the stirred solution.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to 50-80 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-((trimethylsilyl)ethynyl)naphthalene.
Materials:
-
Crude 2-((trimethylsilyl)ethynyl)naphthalene
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)
-
Methanol (MeOH) and Tetrahydrofuran (THF)
Procedure (using K₂CO₃):
-
Dissolve the crude 2-((trimethylsilyl)ethynyl)naphthalene (1.0 equiv.) in a mixture of methanol and THF.
-
Add potassium carbonate (2-3 equiv.).
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.
Visualization of the Sonogashira Catalytic Cycle
References
- 1. ijnc.ir [ijnc.ir]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Corey-Fuchs Reaction [organic-chemistry.org]
- 6. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 13. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
stability and storage conditions for 2-ethynylnaphthalene
Technical Support Center: 2-Ethynylnaphthalene
A Guide to Stability, Storage, and Handling for Reproducible Research
As a Senior Application Scientist, I've seen firsthand how the success of a synthesis or the reliability of an assay can hinge on the quality of a starting reagent. This compound is a versatile building block, crucial in pharmaceuticals and materials science for its role in coupling reactions and the construction of complex conjugated systems.[1][2] However, its terminal alkyne functionality and low melting point present specific stability and handling challenges. This guide is designed to provide you, our scientific colleagues, with the practical, in-depth knowledge needed to ensure the integrity of your this compound and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I've just received my vial of this compound. What are the immediate first steps?
A: Upon receipt, immediately inspect the vial's integrity to ensure the cap is secure and the seal is intact. The compound is shipped as a solid, but its appearance can range from a white to a pale yellow or orange crystalline powder.[3][4][5] Before opening, allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture, which can compromise the compound's stability. For long-term storage, it should be placed in a refrigerator at the recommended temperature.[6][7]
Q2: My this compound appears oily or has partially melted at room temperature. Is it degraded?
A: Not necessarily. This compound has a low melting point, reported in the range of 36°C to 44°C.[6][7][8][9] Laboratory temperatures can sometimes approach or exceed the lower end of this range, causing the material to appear as a waxy solid or even a pale yellow oil.[4][6]
-
Causality: This physical change does not inherently mean chemical degradation. However, the liquid or partially molten state increases the compound's surface area, making it more susceptible to atmospheric oxidation or moisture.
-
Recommendation: If the compound is molten, cool it back to a solid in the refrigerator before opening. If your application is highly sensitive to impurities (e.g., catalysis), a purity check via NMR or GC-MS is advisable to confirm its integrity before use.
Q3: What are the optimal long-term storage conditions for solid this compound?
A: The consensus from suppliers is to store this compound under refrigerated conditions, typically between 2°C and 8°C .[6][7] It is explicitly listed as a heat-sensitive compound.[3][7]
-
Expertise & Causality: Refrigeration is critical for two primary reasons. First, it keeps the compound well below its melting point, maintaining it as a solid with a lower surface area and reducing the rate of potential sublimation or degradation. Second, lower temperatures slow down any potential solid-state reactions, such as slow oxidation or oligomerization of the reactive ethynyl group.
Q4: Is storage under an inert atmosphere (e.g., argon or nitrogen) necessary?
A: While not always listed as a mandatory requirement for the solid, it is highly recommended for ensuring long-term stability.
-
Mechanistic Insight: Terminal alkynes like this compound can undergo oxidative coupling (e.g., Glaser coupling) in the presence of oxygen and trace metal impurities, leading to the formation of diacetylene dimers and other oligomers. This process can be accelerated by light and heat. Storing the solid under an inert atmosphere minimizes this degradation pathway, preserving its purity over months or years. For solutions, an inert atmosphere is mandatory.
Q5: How should I handle solutions of this compound?
A: Solutions are significantly less stable than the solid material. Once dissolved, the molecules have greater mobility, increasing the probability of intermolecular reactions.
-
Protocol:
-
Always use dry (anhydrous) solvents to prevent reactions involving moisture.
-
Prepare solutions fresh for immediate use whenever possible.
-
If a stock solution must be stored, even for a short period, it should be kept in a tightly sealed container with an inert gas (argon or nitrogen) headspace and stored refrigerated and protected from light.
-
Troubleshooting Guide
| Problem Encountered | Potential Root Cause | Recommended Action & Scientific Rationale |
| Poor or no reactivity in a Sonogashira or other coupling reaction. | Degradation of the Alkyne. | The terminal C-H bond of the ethynyl group is critical for these reactions.[1] Oxidative dimerization or other side reactions consume this active site. Solution: Confirm the purity of the solid via spectroscopy (¹H NMR should show a clean singlet for the acetylenic proton). If impurities are detected, consider purifying a small amount by flash chromatography or using a fresh vial.[6] |
| The solid has darkened from pale yellow to brown over time. | Slow Oxidation/Polymerization. | This color change often indicates the formation of conjugated oligomers or polymers, which are common degradation products for alkynes exposed to air and light. These impurities can interfere with subsequent reactions. Solution: While the material may still be usable for some applications, its purity is compromised. A purity check is essential. For high-stakes experiments, it is safest to use a new, unopened vial. |
| Inconsistent weighing or material "disappearing" from the vial. | Sublimation. | Naphthalene-based compounds can have an appreciable vapor pressure, leading to sublimation even at room temperature, especially if the vial is frequently opened or improperly sealed. Solution: Always allow the container to reach room temperature before opening. Weigh the required amount quickly and promptly reseal the vial. Store refrigerated to minimize vapor pressure. |
Experimental Protocols
Protocol 1: Standard Procedure for Handling and Storage
This protocol ensures the long-term integrity of this compound.
-
Receipt and Initial Storage:
-
Dispensing the Compound:
-
Remove the vial from the refrigerator and place it in a desiccator to warm to ambient temperature (~30-60 minutes). This is a critical step to prevent water condensation on the cold solid.
-
Perform handling in a well-ventilated area or chemical fume hood, wearing appropriate PPE (gloves, safety glasses).[10]
-
Once at room temperature, open the vial and quickly weigh the desired amount of solid into your reaction vessel.
-
Self-Validation Step: For optimal stability, gently flush the headspace of the source vial with a stream of dry argon or nitrogen before resealing.
-
Wrap the cap junction with paraffin film to ensure an airtight seal.
-
-
Returning to Storage:
-
Promptly return the resealed vial to the 2-8°C refrigerator.
-
Technical Data Summary
The following table summarizes the key physical and safety properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 2949-26-0 | [8][11] |
| Molecular Formula | C₁₂H₈ | [8][11] |
| Molecular Weight | 152.19 g/mol | [8][11] |
| Appearance | White to yellow/orange crystalline solid | [5][8] |
| Melting Point | 36 - 44 °C | [6][7][8][9] |
| Recommended Storage | 2 - 8 °C, Heat Sensitive | [3][6][7] |
| Key Hazards | Harmful if swallowed, in contact with skin, or inhaled. Irritant. | [11][12] |
| Incompatibilities | Strong oxidizing agents | [13] |
Visualization of Handling Workflow
The following diagram outlines the decision-making process for the proper handling and storage of this compound to ensure its stability and suitability for research applications.
Caption: Decision workflow for handling this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. labproinc.com [labproinc.com]
- 4. CAS 2949-26-0: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 2949-26-0 | TCI AMERICA [tcichemicals.com]
- 6. 2-Ethynyl-naphthalene CAS#: 2949-26-0 [m.chemicalbook.com]
- 7. This compound | 2949-26-0 | TCI EUROPE N.V. [tcichemicals.com]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound [stenutz.eu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. This compound | C12H8 | CID 115017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-ethynyl-naphthalene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
preventing homocoupling of 2-ethynylnaphthalene in coupling reactions
A Guide to Preventing Homocoupling and Ensuring Successful Cross-Coupling Outcomes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this comprehensive guide to address a critical challenge in synthetic chemistry: the prevention of homocoupling of 2-ethynylnaphthalene in coupling reactions. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to help you achieve high yields of your desired cross-coupled products.
Understanding the Challenge: The Propensity for Homocoupling
This compound, a valuable building block in materials science and pharmaceutical development, is a terminal alkyne. In palladium-catalyzed cross-coupling reactions, particularly the Sonogashira reaction, terminal alkynes can undergo an undesired side reaction known as homocoupling or Glaser coupling.[1] This reaction leads to the formation of a symmetric 1,3-diyne byproduct, consuming your starting material and complicating purification.[2]
The primary drivers of this unwanted reaction are the presence of a copper(I) co-catalyst and oxygen.[2] The copper acetylide intermediate, essential for the Sonogashira cycle, can be diverted down the homocoupling pathway through oxidative dimerization.[2]
Troubleshooting Guide: Addressing Common Issues in this compound Coupling Reactions
This guide will help you diagnose and resolve common problems encountered during the coupling of this compound.
| Symptom | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low to no yield of the desired cross-coupled product, with significant starting material remaining. | 1. Inactive Catalyst: The Pd(0) active species has not been generated or has decomposed. 2. Reaction Temperature Too Low: Insufficient energy for the rate-limiting oxidative addition step.[3] | 1. Catalyst Activation: If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure your reaction conditions (e.g., presence of an amine base) are suitable for its in-situ reduction to Pd(0).[4] 2. Temperature Optimization: For less reactive aryl bromides or chlorides, you may need to increase the temperature. Start with room temperature for aryl iodides and incrementally increase to 50-80 °C for aryl bromides.[1] |
| Significant formation of a homocoupled diyne byproduct (dimer of this compound). | 1. Presence of Oxygen: Oxygen is a key oxidant in the Glaser homocoupling pathway.[2] 2. High Copper(I) Concentration: The copper co-catalyst, while accelerating the Sonogashira reaction, is also the primary catalyst for Glaser coupling.[2] 3. High Concentration of this compound: A higher concentration of the alkyne increases the probability of the bimolecular homocoupling reaction. | 1. Ensure Rigorous Anaerobic Conditions: De-gas all solvents and reagents thoroughly using techniques like freeze-pump-thaw or by bubbling a stream of inert gas (Argon or Nitrogen) through them. Maintain a positive pressure of inert gas throughout the reaction.[2] A study has shown that a hydrogen gas atmosphere can also effectively suppress homocoupling.[2] 2. Reduce or Eliminate Copper: Either decrease the loading of the Cu(I) co-catalyst or, more effectively, switch to a copper-free Sonogashira protocol.[2][5] 3. Slow Addition of Alkyne: Add the this compound solution to the reaction mixture slowly over a period of time using a syringe pump. This maintains a low instantaneous concentration, favoring the cross-coupling pathway. |
| Reaction is sluggish or stalls. | 1. Poor Ligand Choice: The phosphine ligand may not be optimal for the specific substrates. 2. Inappropriate Base: The base may not be strong enough to deprotonate the alkyne efficiently or may be sterically hindered. | 1. Ligand Screening: For bulky substrates like this compound, consider using bulky, electron-rich phosphine ligands such as SPhos, X-Phos, or cataCXium A.[4][6] These ligands can promote the reductive elimination step of the cross-coupling cycle.[7] 2. Base Optimization: While triethylamine is common, consider stronger or less coordinating bases. For copper-free conditions, an inorganic base like Cs₂CO₃ is often effective.[4] |
Troubleshooting Workflow
Here is a logical workflow to help you navigate troubleshooting excessive homocoupling:
Caption: A logical workflow for troubleshooting excessive homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of homocoupling in Sonogashira reactions?
A1: Homocoupling, also known as Glaser coupling, is an oxidative dimerization of terminal alkynes.[8] In the context of a Sonogashira reaction, the copper(I) co-catalyst reacts with this compound to form a copper acetylide intermediate. In the presence of an oxidant, typically oxygen, two of these copper acetylide molecules can couple to form a symmetric 1,3-diyne, regenerating Cu(I) in the process.[2]
Q2: Why is homocoupling a particular concern for a bulky alkyne like this compound?
A2: While not inherently more prone to homocoupling than other terminal alkynes, steric hindrance from the bulky naphthalene group can sometimes slow down the desired cross-coupling reaction, particularly the transmetalation or reductive elimination steps in the palladium cycle. If the cross-coupling is slow, the competing homocoupling pathway can become more significant.[9]
Q3: Can I completely avoid homocoupling by using a copper-free Sonogashira protocol?
A3: Copper-free protocols are the most effective way to minimize Glaser-type homocoupling as they remove the primary catalyst for this side reaction.[5] However, trace amounts of copper impurities in reagents or palladium catalysts can sometimes still lead to minor amounts of the homocoupled product.[6] Therefore, maintaining rigorous anaerobic conditions is still advisable even in copper-free systems.
Q4: What is the role of the phosphine ligand in preventing homocoupling?
A4: The phosphine ligand on the palladium catalyst plays a crucial role in influencing the rates of the different steps in the catalytic cycle. Bulky and electron-rich ligands can accelerate the rate of oxidative addition and reductive elimination in the Sonogashira cycle.[6] By making the desired cross-coupling pathway kinetically more favorable, the undesired homocoupling side reaction is outcompeted.
Q5: Are there any specific solvents that are recommended to minimize homocoupling?
A5: While the choice of solvent is highly substrate-dependent, polar aprotic solvents like THF or greener alternatives like 2-MeTHF are commonly used.[1][4] The most critical factor regarding the solvent is ensuring it is thoroughly de-gassed to remove dissolved oxygen.
Visualizing the Competing Reaction Pathways
Understanding the catalytic cycles is key to controlling the reaction outcome.
Caption: The Sonogashira cycle and the competing Glaser homocoupling pathway.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific aryl halide.
Protocol 1: Copper-Free Sonogashira Coupling of this compound (Recommended)
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst and is particularly suitable for aryl iodides and bromides.[4]
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodoanisole)
-
Pd(CH₃CN)₂Cl₂
-
cataCXium® A (or another bulky, electron-rich phosphine ligand like SPhos)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous, degassed 2-Methyltetrahydrofuran (2-MeTHF)
-
Schlenk flask and standard Schlenk line equipment
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(CH₃CN)₂Cl₂ (0.5 mol%), cataCXium® A (1 mol%), and Cs₂CO₃ (2.0 equivalents).
-
Reagent Addition: Add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents) to the flask.
-
Solvent Addition: Add anhydrous, degassed 2-MeTHF via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Reaction Execution: Stir the reaction mixture at room temperature. For less reactive aryl halides (e.g., bromides), the temperature may need to be increased to 40-60 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Traditional Copper-Co-catalyzed Sonogashira Coupling
This protocol can be effective but requires stringent anaerobic conditions to minimize homocoupling.[1]
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodoanisole)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous, degassed triethylamine (Et₃N) and THF
-
Schlenk flask and standard Schlenk line equipment
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed THF and triethylamine (2-5 equivalents) via syringe.
-
Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the aryl halide.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.
-
Purification: Wash the filtrate with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
By understanding the underlying principles and carefully controlling the reaction conditions, you can successfully suppress the homocoupling of this compound and achieve high yields of your desired cross-coupled products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances and applications of Glaser coupling employing greener protocols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Bulky alkylphosphines with neopentyl substituents as ligands in the amination of aryl bromides and chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Ethynylnaphthalene
Welcome to the technical support center for the synthesis of 2-ethynylnaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to improve the yield and purity of your synthesis. This compound is a valuable building block in organic synthesis, particularly for pharmaceuticals and advanced materials, making robust and high-yielding synthetic protocols essential.[1][2][3]
I. Understanding the Synthetic Landscape: Common Routes to this compound
The synthesis of this compound can be approached through several methods, each with its own advantages and challenges. The most prevalent and versatile method is the Sonogashira coupling. Alternative routes, such as the Corey-Fuchs reaction and Seyferth-Gilbert homologation, offer viable pathways, typically starting from 2-naphthaldehyde.
A. Sonogashira Coupling: The Workhorse Reaction
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[5][6]
Reaction Scheme:
Caption: General workflow for the Sonogashira coupling to synthesize this compound.
B. Alternative Strategies: Corey-Fuchs and Seyferth-Gilbert Reactions
For instances where the Sonogashira coupling may not be ideal, the Corey-Fuchs and Seyferth-Gilbert reactions provide a two-step approach starting from 2-naphthaldehyde.
-
Corey-Fuchs Reaction: This reaction transforms an aldehyde into a terminal alkyne.[7][8][9] It involves the formation of a dibromo-olefin intermediate, which is then treated with a strong base to yield the alkyne.[7][9]
-
Seyferth-Gilbert Homologation: This reaction also converts an aldehyde to a terminal alkyne in a one-pot procedure using the Seyferth-Gilbert or the Ohira-Bestmann reagent.[10][11][12]
II. Troubleshooting Guide for Sonogashira Coupling
Low yields or failed reactions are common hurdles in Sonogashira couplings. This guide will help you diagnose and resolve these issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Product Yield | Inactive Catalyst: Palladium catalyst (especially Pd(0)) is air-sensitive and can decompose.[13] Copper(I) iodide is also prone to oxidation.[13] | Use fresh palladium and copper catalysts. If using a Pd(II) precatalyst, ensure in-situ reduction to Pd(0) is occurring.[13] |
| Poor Reagent Quality: Impurities in the starting materials, solvent, or base can poison the catalyst.[13][14] | Purify starting materials (2-halonaphthalene and alkyne source). Use anhydrous and degassed solvents.[14] Distill amine bases before use.[13] | |
| Suboptimal Reaction Conditions: Incorrect temperature, insufficient base, or inappropriate solvent can hinder the reaction. | Optimize the reaction temperature; aryl bromides may require heating.[14] Ensure an excess of a suitable amine base (e.g., triethylamine, diisopropylamine) is used.[14] Screen different solvents like THF, DMF, or toluene.[13] | |
| Formation of Black Precipitate (Palladium Black) | Catalyst Decomposition: This indicates the palladium catalyst has crashed out of the solution.[14] | Use fresh, high-purity reagents and solvents. Some anecdotal evidence suggests certain solvents like THF might promote this.[15] Consider using a more robust ligand. |
| Significant Homocoupling of the Alkyne (Glaser Coupling) | Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne, a common side reaction.[14] | Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (argon or nitrogen).[14] |
| High Copper Catalyst Loading: Excess copper can accelerate homocoupling. | Reduce the amount of copper(I) iodide.[13] | |
| High Alkyne Concentration: A high concentration of the alkyne can favor the bimolecular homocoupling reaction. | Add the alkyne slowly to the reaction mixture.[13][16] | |
| Inefficient Heterocoupling: If the desired cross-coupling is slow, homocoupling becomes more prominent. | Consider switching to a copper-free Sonogashira protocol.[13][14] |
III. Frequently Asked Questions (FAQs)
Q1: What is the reactivity order for the 2-halonaphthalene in a Sonogashira coupling?
A1: The reactivity of the halide significantly impacts the reaction conditions required. The general trend from most to least reactive is: I > OTf > Br > Cl.[14] 2-Iodonaphthalene is the most reactive and can often be coupled at room temperature, while 2-bromonaphthalene may require heating.[14] 2-Chloronaphthalene is generally the least reactive and may require more specialized catalytic systems.
Q2: Can I run a Sonogashira coupling without a copper co-catalyst?
A2: Yes, copper-free Sonogashira reactions are not only possible but often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[14] These reactions may necessitate the use of specific ligands or different reaction conditions to proceed efficiently.
Q3: My reaction is not working at all. What are the most critical initial checks?
A3: When a Sonogashira reaction fails completely, the primary suspects are the catalyst, the quality of the reagents, and the reaction conditions.[14]
-
Catalyst Activity: Ensure your palladium and copper catalysts are active and not degraded.
-
Reagent Purity: Verify the purity of your 2-halonaphthalene, alkyne source, solvent, and base.
-
Inert Atmosphere: It is crucial to use anhydrous and anaerobic conditions, as oxygen can lead to the undesirable Glaser-type homocoupling of the alkyne.[14] Degassing the solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical.[14]
Q4: How do I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]
Q5: What are the best practices for purifying the final product, this compound?
A5: After the reaction is complete, a standard work-up involves filtering the reaction mixture and concentrating the solvent under reduced pressure. The crude product can then be purified by column chromatography.[4] Depending on the physical properties of this compound (a solid at room temperature), recrystallization may also be a viable purification method.[17]
IV. Detailed Experimental Protocols
Protocol 1: Sonogashira Coupling of 2-Bromonaphthalene with Trimethylsilylacetylene (TMSA)
This protocol is a general procedure for the copper-palladium catalyzed coupling of an aryl bromide with a terminal alkyne.
Materials:
-
2-Bromonaphthalene
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous and degassed toluene or THF
-
Argon or Nitrogen gas
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromonaphthalene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).[4]
-
Add the anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.5 M).[4]
-
Add triethylamine (2-5 eq.) followed by trimethylsilylacetylene (1.1-1.5 eq.).[4]
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.[4]
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.[4]
-
Monitor the reaction progress by TLC or GC-MS.[4]
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product containing the TMS-protected this compound can be deprotected using a mild base (e.g., K₂CO₃ in methanol) or a fluoride source (e.g., TBAF in THF).
-
Purify the crude this compound by column chromatography on silica gel.
Workflow for Sonogashira Coupling Protocol:
Caption: Step-by-step workflow for the synthesis of this compound via Sonogashira coupling.
Protocol 2: Corey-Fuchs Reaction of 2-Naphthaldehyde
This two-step protocol converts 2-naphthaldehyde to this compound.
Step 1: Synthesis of 2-(2,2-Dibromovinyl)naphthalene
Materials:
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
2-Naphthaldehyde
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve triphenylphosphine (2.0 eq.) in anhydrous DCM at 0 °C.
-
Slowly add carbon tetrabromide (1.0 eq.) to the solution. The mixture will turn from colorless to a yellow-orange ylide solution.
-
Add a solution of 2-naphthaldehyde (1.0 eq.) in DCM to the ylide at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture and purify the crude product by column chromatography to isolate the dibromo-olefin intermediate.
Step 2: Conversion to this compound
Materials:
-
2-(2,2-Dibromovinyl)naphthalene
-
n-Butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the 2-(2,2-dibromovinyl)naphthalene intermediate (1.0 eq.) in anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium (2.1 eq.) to the solution.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
V. Safety Precautions
-
General Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reagents:
-
Palladium Catalysts: Can be toxic and should be handled with care.
-
Copper(I) Iodide: Can be an irritant.
-
Organic Solvents (Toluene, THF, DCM): Are flammable and have associated health risks. Avoid inhalation and skin contact.
-
Bases (TEA, DIPEA): Are corrosive and should be handled with caution.
-
n-Butyllithium: Is pyrophoric and reacts violently with water. Handle under an inert atmosphere with extreme care.
-
Carbon Tetrabromide: Is toxic and a suspected carcinogen.
-
VI. References
-
Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem. (URL: 14)
-
Optimization of reaction conditions for the Sonogashira reaction a - ResearchGate. (URL: 18)
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (URL: 19)
-
Application Notes and Protocols for Sonogashira Coupling Reactions of 2-Ethynylanthracene - Benchchem. (URL: 4)
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. (URL: 20)
-
The Chemistry of this compound: Synthesis, Reactivity, and Applications. (URL: 1)
-
Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (URL: 21)
-
Sonogashira troubleshooting help needed : r/Chempros - Reddit. (URL: --INVALID-LINK--)
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (URL: --INVALID-LINK--)
-
Common issues in Sonogashira coupling of aryl iodides and how to solve them - Benchchem. (URL: 13)
-
Corey-Fuchs Reaction - Alfa Chemistry. (URL: --INVALID-LINK--)
-
Corey–Fuchs reaction - Wikipedia. (URL: --INVALID-LINK--)
-
Sonogashira Coupling - Organic Chemistry Portal. (URL: --INVALID-LINK--)
-
Seyferth-Gilbert Homologation Bestmann-Ohira Reagent - Organic Chemistry Portal. (URL: --INVALID-LINK--)
-
Seyferth–Gilbert homologation - Wikipedia. (URL: --INVALID-LINK--)
-
Corey–Fuchs reaction enabled synthesis of natural products: a review - NIH. (URL: --INVALID-LINK--)
-
What is the best procedure for Sonogashira coupling? - ResearchGate. (URL: --INVALID-LINK--)
-
Seyferth–Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up. (URL: --INVALID-LINK--)
-
Corey-Fuchs Reaction | TCI EUROPE N.V. (URL: --INVALID-LINK--)
-
Sonogashira coupling - Wikipedia. (URL: --INVALID-LINK--)
-
Seyferth-Gilbert Homologation | NROChemistry. (URL: --INVALID-LINK--)
-
Corey-Fuchs Reaction - Organic Chemistry Portal. (URL: --INVALID-LINK--)
-
Seyferth-Gilbert Homologation - SynArchive. (URL: --INVALID-LINK--)
-
Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc - YouTube. (URL: --INVALID-LINK--)
-
Sonogashira Cross-Coupling - J&K Scientific LLC. (URL: --INVALID-LINK--)
-
Conditions optimization for the double Sonogashira coupling. - ResearchGate. (URL: --INVALID-LINK--)
-
2-ethynyl-naphthalene AldrichCPR - Sigma-Aldrich. (URL: --INVALID-LINK--)
-
Sourcing High-Quality this compound: A Crucial Step for Your Research and Production. (URL: --INVALID-LINK--)
-
Exploring the Potential of Naphthalene Ethynyl Derivatives: Focus on this compound. (URL: --INVALID-LINK--)
-
This compound 2949-26-0 | TCI EUROPE N.V. (URL: --INVALID-LINK--)
-
Precautions for Handling Organic Solvent. (URL: --INVALID-LINK--)
-
This compound, 100MG - E0933-100MG - Lab Pro Inc. (URL: --INVALID-LINK--)
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 9. Corey-Fuchs Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 10. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 11. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. labproinc.com [labproinc.com]
- 18. researchgate.net [researchgate.net]
- 19. DSpace [repository.kaust.edu.sa]
- 20. mdpi.com [mdpi.com]
- 21. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Technical Support Center: Navigating Solubility Challenges with 2-Ethynylnaphthalene
Welcome to the technical support center for 2-ethynylnaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling the solubility challenges associated with this versatile reagent. As a senior application scientist, my goal is to not only offer solutions but also to explain the underlying chemical principles to empower you in your experimental design.
Understanding the Challenge: The Nature of this compound
This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions like the Sonogashira coupling, due to the reactivity of its terminal alkyne. However, its rigid, aromatic structure contributes to significant lattice energy in its solid state, often leading to poor solubility in common organic solvents. This can manifest as incomplete reactions, low yields, and difficulties in purification. This guide will provide a systematic approach to overcoming these issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What is the immediate course of action?
A2: Do not proceed with the reaction if the starting material is not fully dissolved, as this will lead to heterogeneous reaction conditions and unreliable results. First, try gentle heating and sonication to aid dissolution. If the compound remains insoluble, you will need to reconsider your solvent choice or employ a mixed solvent system. A systematic approach to solvent screening is detailed in the troubleshooting section of this guide.
Q3: Can I use a large volume of solvent to dissolve this compound and then concentrate the solution?
A3: While this is a possible strategy, it is not always ideal. Working with large solvent volumes can lead to very dilute reaction conditions, which may slow down reaction kinetics. Furthermore, removing large volumes of solvent can be time-consuming and may require elevated temperatures that could potentially degrade your product. It is generally preferable to find a solvent or solvent system that allows for a reasonable reaction concentration.
Troubleshooting Guide: A Systematic Approach to Solubility Issues
Problem 1: Poor Solubility in a Chosen Reaction Solvent
Causality: The intermolecular forces between this compound molecules are stronger than the interactions with the solvent molecules.
Solutions:
-
Solvent Screening: A systematic solvent screening is the most reliable way to identify a suitable reaction medium. It is recommended to test the solubility in a range of solvents with varying polarities.
Experimental Protocol: Qualitative Solubility Assessment
-
Preparation: Weigh out a small, consistent amount of this compound (e.g., 5 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 0.5 mL).
-
Observation at Room Temperature: Agitate the vials at room temperature for a few minutes and observe the extent of dissolution.
-
Heating: If the compound is not fully dissolved, gently heat the vial and observe any changes in solubility.
-
Classification: Classify the solubility as "freely soluble," "sparingly soluble," or "insoluble" for each solvent at both room temperature and with heating.
Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents
Solvent Polarity Expected Solubility Notes Toluene Nonpolar Good Aromatic solvent, favorable π-π interactions. Tetrahydrofuran (THF) Polar Aprotic Moderate to Good Good general-purpose solvent. Dichloromethane (DCM) Polar Aprotic Moderate Lower boiling point may be a limitation for some reactions. N,N-Dimethylformamide (DMF) Polar Aprotic Moderate High boiling point, can be difficult to remove. Acetonitrile (MeCN) Polar Aprotic Sparingly Soluble May not be a good primary solvent. Ethanol (EtOH) Polar Protic Poorly Soluble Hydrogen bonding capability of the solvent does not favor dissolution of the nonpolar solute. Hexanes Nonpolar Poorly Soluble While nonpolar, lacks the ability to engage in favorable interactions with the aromatic system. -
-
Mixed Solvent Systems: If a single solvent does not provide adequate solubility, a mixed solvent system can be highly effective. The goal is to use a "good" solvent to dissolve the this compound and a "poor" but miscible solvent that is suitable for the reaction conditions.
Experimental Protocol: Utilizing a Mixed Solvent System
-
Dissolution: Dissolve the this compound in the minimum amount of the "good" solvent (e.g., toluene or THF).
-
Addition to Reaction: Add this concentrated solution to the reaction vessel containing the other reagents and the bulk of the reaction solvent (the "poor" solvent).
-
Observation: Ensure that the this compound remains in solution upon addition. If precipitation occurs, a different solvent system should be considered.
-
Problem 2: Precipitation of this compound During the Reaction
Causality: Changes in the reaction mixture composition (e.g., formation of byproducts, consumption of a co-solvent) or temperature fluctuations can lead to a decrease in the solubility of the starting material.
Solutions:
-
Temperature Control: Ensure the reaction temperature is maintained consistently. If the reaction is run at elevated temperatures to maintain solubility, ensure that the temperature does not drop.
-
Co-solvent Addition: If precipitation is observed, it may be possible to add a small amount of a "good" co-solvent to redissolve the material. However, be mindful that this will alter the reaction concentration.
-
Re-evaluate Solvent Choice: Persistent precipitation indicates that the chosen solvent system is not robust enough for the reaction. A more suitable solvent should be identified through further screening.
Visualization of the Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
Purification Considerations: Recrystallization of this compound
Purification of the final product can also be challenging due to solubility. Recrystallization is a powerful technique for purifying solid compounds.
Experimental Protocol: Two-Solvent Recrystallization
-
Solvent Selection: Identify a "good" solvent in which this compound is soluble when hot but sparingly soluble when cold (e.g., toluene). Also, identify a "poor" solvent in which the compound is insoluble or sparingly soluble even when hot, and that is miscible with the "good" solvent (e.g., hexanes).
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Induce Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly turbid.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals under vacuum.
Concluding Remarks
Successfully working with this compound requires a proactive approach to addressing its solubility challenges. By understanding its chemical nature and systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can confidently utilize this valuable reagent in their synthetic endeavors. Remember that careful observation and a methodical approach are key to overcoming experimental hurdles.
Technical Support Guide: Characterization and Troubleshooting of Impurities in 2-Ethynylnaphthalene Synthesis
From the Desk of a Senior Application Scientist
Welcome to the technical support center for the synthesis and characterization of 2-ethynylnaphthalene. As a crucial building block in pharmaceutical development and materials science, achieving high purity of this compound is paramount.[1][2] Impurities, even in trace amounts, can drastically affect downstream reactions, final product efficacy, and regulatory compliance.[1]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into identifying and mitigating common impurities encountered during the synthesis of this compound (CAS: 2949-26-0). We will move beyond simple procedural lists to explain the chemical causality behind the formation of these impurities and provide robust, self-validating protocols to resolve them.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common industrial and lab-scale synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing this compound are the Sonogashira coupling of a 2-halonaphthalene (typically 2-bromonaphthalene) with a protected acetylene source, and the Corey-Fuchs reaction starting from 2-naphthaldehyde.[3][4]
-
Sonogashira Coupling: This is a powerful cross-coupling reaction that forms a carbon-carbon bond between the naphthalene ring and the alkyne. It typically uses a palladium catalyst and a copper(I) co-catalyst.[5]
-
Corey-Fuchs Reaction: This is a two-step, one-carbon homologation that first converts an aldehyde to a dibromoalkene, which is then transformed into the terminal alkyne.[6][7]
Q2: Which analytical techniques are most effective for assessing the purity of this compound and identifying unknown impurities?
A2: A multi-pronged analytical approach is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal first-pass technique for assessing purity (>98.0% is a common commercial purity grade) and identifying volatile impurities with different mass-to-charge ratios.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and for identifying impurities that may be isomeric or have similar volatility. The terminal alkyne proton in ¹H NMR is a particularly diagnostic signal.[10][11]
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring reaction progress and for quantifying non-volatile impurities or byproducts, especially those from the Sonogashira coupling.
Q3: My final product has a yellow to orange coloration. Is this indicative of impurity?
A3: While pure this compound is typically a white to very pale yellow solid, a more pronounced yellow or orange color can suggest the presence of impurities.[12] Potential causes include residual palladium catalyst (which can appear as black or dark brown particles) or the formation of conjugated side products, such as homocoupled diynes from a Sonogashira reaction, which can be highly colored. However, minor coloration can also result from slight oxidation upon exposure to air and light, as the compound can be heat and light sensitive.[12]
Section 2: Troubleshooting Guide by Synthetic Route
This section addresses specific impurity problems you may encounter based on your chosen synthetic method.
Synthesis via Sonogashira Coupling
The Sonogashira coupling is highly efficient but prone to specific side reactions, primarily driven by the catalyst system.[13]
Problem: My GC-MS or TLC analysis shows a significant byproduct with a molecular weight of approximately 302 g/mol .
-
Likely Cause & Explanation: This is almost certainly the Glaser homocoupling byproduct, 1,4-di(naphthalen-2-yl)buta-1,3-diyne . This side reaction is catalyzed by the copper(I) species in the presence of oxygen, leading to the oxidative dimerization of the terminal alkyne.[5] Its formation is a key indicator that your reaction was not maintained under strictly anaerobic conditions.
-
Solution & Self-Validating Protocol: The most robust solution is to either rigorously exclude oxygen or switch to a copper-free protocol.[5]
Protocol: Copper-Free Sonogashira Coupling
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromonaphthalene (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and a suitable phosphine ligand.
-
Inert Atmosphere: Seal the flask and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) at least three times to ensure all oxygen is removed.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine).[14]
-
Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to degas the liquid phase thoroughly.
-
Alkyne Addition: Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.2 equiv.) via syringe.
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 50-60 °C) and monitor by TLC or GC-MS. The absence of the high molecular weight spot/peak validates the effectiveness of the anaerobic conditions.[14]
-
Workup: Upon completion, proceed with standard aqueous workup and purification.
-
-
Visualization: Competing Catalytic Cycles
Figure 1. Competing pathways in copper-catalyzed Sonogashira reactions.
Synthesis via Corey-Fuchs Reaction
The Corey-Fuchs reaction is a reliable method but generates stoichiometric byproducts that can complicate purification.[15]
Problem: My crude ¹H NMR spectrum is very messy, with a large, broad multiplet in the aromatic region (around 7.4-7.8 ppm) and a sharp singlet around 2.2 ppm in DMSO-d₆.
-
Likely Cause & Explanation: This is the classic signature of triphenylphosphine oxide (TPPO) , a stoichiometric byproduct from the first step of the reaction (the Wittig-type olefination).[7] Its relatively high polarity and tendency to co-elute with the product can make purification by standard column chromatography challenging.
-
Solution & Self-Validating Protocol: The key is to remove the bulk of the TPPO before chromatographic purification. TPPO has low solubility in non-polar solvents, which can be exploited.
Protocol: TPPO Removal by Precipitation
-
Reaction Quench: After the first step of the Corey-Fuchs reaction (formation of the dibromoalkene), quench the reaction and perform a standard aqueous workup. Concentrate the organic extracts to obtain a crude oil or solid.
-
Solvent Addition: To the crude material, add a minimal amount of a polar solvent in which your product is soluble (e.g., dichloromethane or diethyl ether).
-
Precipitation: While stirring vigorously, slowly add a large excess of a non-polar solvent like hexanes or petroleum ether. The TPPO will precipitate as a white solid.
-
Filtration: Cool the mixture in an ice bath for 30 minutes to maximize precipitation, then filter the mixture through a pad of celite or a sintered glass funnel, washing the solid with cold hexanes.
-
Validation: Concentrate the filtrate. An NMR of this "de-TPPO'd" crude should show significantly reduced TPPO signals, confirming the success of the procedure. The material is now ready for the second step (alkyne formation) or final purification.
-
Problem: My final product contains a significant amount of an intermediate with a characteristic singlet around 7.5 ppm in the ¹H NMR (in CDCl₃).
-
Likely Cause & Explanation: This signal corresponds to the vinyl proton of the 1,1-dibromo-2-(naphthalen-2-yl)ethene intermediate.[7] Its presence indicates incomplete conversion during the second step, which involves metal-halogen exchange and rearrangement.[6] This is typically caused by using an insufficient amount of n-butyllithium (n-BuLi) or quenching the reaction prematurely.
-
Solution & Self-Validating Protocol: Ensure the complete conversion of the dibromoalkene intermediate.
Protocol: Optimizing the Alkyne Formation Step
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere, dissolve the purified dibromoalkene intermediate (1.0 equiv.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature during the addition of the base to prevent side reactions.
-
Base Addition: Slowly add n-BuLi (2.1-2.2 equiv.) dropwise via syringe. A slight excess is used to ensure complete reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature over another hour. You can monitor the reaction by TLC; the disappearance of the higher Rf dibromoalkene spot validates the reaction's completion.
-
Quench: Once the reaction is complete, carefully quench by slowly adding saturated aqueous ammonium chloride at 0 °C.
-
-
Visualization: Corey-Fuchs Reaction Workflow
Figure 2. Workflow of the Corey-Fuchs reaction highlighting key intermediates and byproducts.
Section 3: Key Impurity Characterization Data
Use this table as a quick reference to identify common impurities based on their analytical signatures.
| Compound Name | Role in Synthesis | Mol. Weight | Key ¹H NMR Signal(s) (CDCl₃, δ ppm) | Mass Spec (EI) m/z |
| This compound | Product | 152.19 | ~3.1 (s, 1H, C≡C-H ), 7.5-8.1 (m, 7H, Ar-H ) | 152 [M]⁺ |
| 2-Bromonaphthalene | Starting Material (Sonogashira) | 207.07 | 7.5-8.3 (m, 7H, Ar-H ) | 206/208 [M]⁺ |
| 1,4-Di(naphthalen-2-yl)buta-1,3-diyne | Byproduct (Glaser Coupling) | 302.36 | 7.5-8.4 (m, 14H, Ar-H ) | 302 [M]⁺ |
| 2-Naphthaldehyde | Starting Material (Corey-Fuchs) | 156.18 | ~10.1 (s, 1H, CH O), 7.6-8.3 (m, 7H, Ar-H ) | 156 [M]⁺ |
| 1,1-Dibromo-2-(naphthalen-2-yl)ethene | Intermediate (Corey-Fuchs) | 310.00 | ~7.5 (s, 1H, C=CH Br₂), 7.5-8.0 (m, 7H, Ar-H ) | 308/310/312 [M]⁺ |
| Triphenylphosphine Oxide | Byproduct (Corey-Fuchs) | 278.28 | ~7.4-7.8 (m, 15H, Ar-H ) | 278 [M]⁺ |
Section 4: Standard Analytical & Purification Protocols
4.1 Protocol: Purity Assessment by GC-MS
-
Sample Preparation: Prepare a ~1 mg/mL solution of the crude or purified product in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Column: Use a standard non-polar capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm).
-
Injection: Inject 1 µL with a split ratio of 50:1. Set the injector temperature to 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5-10 minutes.
-
-
MS Detection: Set the MS transfer line to 280 °C and the ion source to 230 °C. Scan from m/z 40 to 500.
-
Analysis: Integrate the peaks to determine relative purity and compare mass spectra to a library (NIST) and the data in Section 3 to identify impurities.
4.2 Protocol: Flash Column Chromatography for Purification
-
Slurry Preparation: Dry-load the crude material onto a small amount of silica gel for best resolution.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a non-polar solvent system (e.g., 100% hexanes or petroleum ether).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the non-polar solvent. This compound is relatively non-polar and should elute early. Slowly increase the polarity by adding ethyl acetate (e.g., starting with 1% EtOAc in hexanes and gradually increasing) to elute more polar impurities.
-
Fraction Collection: Collect fractions and analyze by TLC (staining with UV light) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C12H8 | CID 115017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. labproinc.com [labproinc.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Corey-Fuchs Reaction [organic-chemistry.org]
Technical Support Center: Large-Scale Synthesis of 2-Ethynylnaphthalene
Introduction: Navigating the Challenges of Scaling 2-Ethynylnaphthalene Production
This compound (CAS 2949-26-0) is a pivotal building block in the synthesis of advanced pharmaceuticals, organic electronic materials, and complex molecular probes.[1][2][3] While its synthesis is well-established at the laboratory bench, transitioning to large-scale production introduces significant challenges related to cost, purity, safety, and process robustness. This guide provides in-depth technical support for researchers and process chemists encountering these hurdles. We will focus primarily on the most prevalent synthetic route—the Sonogashira cross-coupling reaction—and address common issues from catalyst selection to final product purification.[1][4]
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most industrially viable method for the large-scale synthesis of this compound?
A1: The palladium-catalyzed Sonogashira cross-coupling reaction is the predominant method for large-scale synthesis.[4][5] It involves the coupling of an aryl halide (typically 2-bromonaphthalene or 2-iodonaphthalene) with a terminal alkyne. For large-scale operations, a two-step variant is often preferred: 1) Sonogashira coupling with a protected, easy-to-handle acetylene source like trimethylsilylacetylene (TMSA), followed by 2) in-situ or subsequent deprotection to yield the terminal alkyne.[6][7] This approach circumvents the hazards associated with handling gaseous acetylene.
Q2: Which starting material is better for scale-up: 2-bromonaphthalene or 2-iodonaphthalene?
A2: The choice involves a trade-off between reactivity and cost. Aryl iodides are significantly more reactive than aryl bromides in Sonogashira couplings, allowing for milder reaction conditions (e.g., lower temperatures, lower catalyst loadings) and faster reaction times.[4] However, 2-iodonaphthalene is generally more expensive than 2-bromonaphthalene. For large-scale synthesis, the higher cost of the iodide may be justified by reduced catalyst costs, higher throughput, and potentially simpler purification. A thorough cost-of-goods analysis is essential for your specific process.
Q3: What are the primary safety hazards associated with scaling up the Sonogashira reaction?
A3: The primary safety concerns are thermal runaway and handling of hazardous materials.
-
Exothermic Reactions: Palladium-catalyzed cross-coupling reactions are exothermic. On a large scale, the heat generated can overwhelm the cooling capacity of the reactor, leading to a dangerous increase in temperature and pressure. A reaction calorimetry study is crucial before scale-up to determine the heat of reaction (ΔH) and the maximum temperature of the synthesis reaction (MTSR).
-
Reagent Hazards:
-
Palladium Catalysts: Many palladium catalysts and phosphine ligands are toxic and air-sensitive.[8]
-
Copper(I) Iodide: Can be toxic.
-
Amine Bases: Bases like triethylamine or diisopropylamine are flammable and corrosive.
-
Solvents: Anhydrous solvents like THF or DMF are flammable and have specific handling requirements.[5]
-
Q4: Is a copper co-catalyst necessary? What are the risks?
A4: Traditionally, a copper(I) salt (e.g., CuI) is used as a co-catalyst to increase the reaction rate.[4][9] The copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a more active species for transmetalation to the palladium center.[4] However, the major drawback of using copper, especially at scale, is the promotion of oxidative homocoupling of the alkyne (Glaser coupling), which forms a diaryldiacetylene byproduct.[4][10] This impurity can be difficult to remove. Consequently, many modern, large-scale processes are developed as "copper-free" Sonogashira reactions, which mitigate this side reaction but may require more carefully selected ligands or slightly higher catalyst loadings.[10][11]
Section 2: Troubleshooting Guide - The Sonogashira Coupling Step
This section addresses common problems encountered during the palladium-catalyzed coupling reaction.
Problem: Low or Stalled Reaction Conversion
Your reaction progress, monitored by HPLC or GC, has stalled, leaving significant amounts of unreacted 2-halonaphthalene.
| Potential Cause | Scientific Explanation & Validation | Recommended Solution |
| Inactive Catalyst System | The active catalyst is a Pd(0) species, often generated in situ from a Pd(II) precatalyst.[4] Oxygen can irreversibly oxidize the Pd(0) to inactive Pd(II) oxides. Phosphine ligands can also be oxidized. The reaction will not proceed without a sufficient concentration of the active catalyst. | 1. Ensure Rigorous Anaerobic Conditions: Degas all solvents and reagents thoroughly (e.g., via sparging with argon or nitrogen for 30-60 minutes). Maintain a positive inert gas pressure throughout the reaction.[12] 2. Verify Catalyst & Ligand Quality: Use fresh, high-purity palladium precatalysts and phosphine ligands. If using Pd(PPh₃)₂Cl₂, its reduction to Pd(0) is critical.[4] 3. Consider a More Robust Ligand: For challenging couplings (e.g., with aryl bromides), sterically bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) can stabilize the Pd(0) center and promote oxidative addition.[11] |
| Insufficient Substrate Reactivity | The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) center. The C-X bond strength follows the order C-I < C-Br << C-Cl.[4] Aryl bromides require more energy (higher temperatures) or a more reactive catalyst system to undergo this step efficiently compared to aryl iodides. | 1. Increase Reaction Temperature: Cautiously increase the reaction temperature in 10 °C increments, monitoring for impurity formation. Do not exceed the solvent's boiling point or safety limits determined by calorimetry. 2. Switch to a More Reactive Halide: If using 2-bromonaphthalene, evaluate the process economics of switching to 2-iodonaphthalene.[4] 3. Use an Additive: In some cases, additives like LiOAc can stabilize the catalyst system. |
| Inappropriate Base or Solvent | The amine base plays multiple roles: it neutralizes the H-X acid formed, can act as a ligand, and its polarity affects reagent solubility.[11] If the base is too weak or if reagents are not fully dissolved, the reaction kinetics will be poor. | 1. Check Base Stoichiometry & Strength: Ensure at least 2 equivalents of the amine base are used. Diisopropylamine (DIPA) or triethylamine (Et₃N) are common choices.[12] 2. Optimize Solvent: Ensure all starting materials are fully soluble at the reaction temperature. Common solvents include THF, DMF, and toluene.[8] |
Troubleshooting Workflow: Low Reaction Yield
Caption: Troubleshooting logic for low Sonogashira coupling yield.
Problem: High Levels of Homocoupled Diyne Impurity
You observe a significant peak in your chromatogram corresponding to the homocoupled product (e.g., bis(trimethylsilyl)butadiyne or 1,4-di(naphthalen-2-yl)buta-1,3-diyne).
| Potential Cause | Scientific Explanation & Validation | Recommended Solution |
| Oxygen-Mediated Glaser Coupling | This is the most common cause. The copper(I) acetylide intermediate can be oxidized by trace oxygen to copper(II), which then promotes the oxidative dimerization of the alkyne.[4] This is highly problematic and a primary reason to avoid copper at scale. | 1. Implement Copper-Free Conditions: This is the most robust solution. Utilize a palladium catalyst system that does not require copper co-catalysis. This often involves specific phosphine ligands that accelerate the catalytic cycle.[10][11] 2. Rigorous Oxygen Exclusion: If copper must be used, oxygen exclusion is paramount. Ensure the inert gas stream is pure and that degassing procedures are validated. |
| Excessive Reaction Temperature/Time | Prolonged heating, especially in the presence of copper and oxygen, can increase the rate of side reactions, including homocoupling. | 1. Profile the Reaction: Take regular samples to determine when the main reaction is complete. Avoid unnecessarily long reaction times. 2. Lower the Temperature: If possible, lower the reaction temperature once the initial oxidative addition has occurred. |
Section 3: Troubleshooting Guide - Silyl Group Deprotection
This section addresses issues when using a protected alkyne like TMSA, requiring a final deprotection step.
Problem: Incomplete Removal of the Trimethylsilyl (TMS) Group
Your final product is contaminated with trimethyl((naphthalen-2-yl)ethynyl)silane.
| Potential Cause | Scientific Explanation & Validation | Recommended Solution |
| Insufficient Deprotection Reagent | The cleavage of the Si-C bond requires a stoichiometric amount of a fluoride source (like tetrabutylammonium fluoride, TBAF) or a base (like K₂CO₃ in methanol).[6][13] If the reaction is incomplete, the limiting factor is often the deprotection reagent. | 1. Increase Reagent Stoichiometry: Increase the equivalents of TBAF or K₂CO₃/base. A typical starting point is 1.2-1.5 equivalents.[6] 2. Check Reagent Quality: TBAF solutions can degrade over time. Use a fresh, anhydrous solution for best results.[13] |
| Suboptimal Solvent/Temperature | The deprotection rate is dependent on the solvent system and temperature. For base-catalyzed deprotection (e.g., K₂CO₃), a protic solvent like methanol is required to protonate the resulting acetylide anion. | 1. Solvent Optimization: For K₂CO₃, a mixture of methanol and a co-solvent like THF or dichloromethane is effective. For TBAF, THF is the standard solvent.[6] 2. Gentle Heating: If the reaction is sluggish at room temperature, gentle heating to 30-40 °C can increase the rate. Monitor for potential side reactions. |
Section 4: Protocols and Data
Illustrative Large-Scale Protocol (Two-Step)
Disclaimer: This is a representative protocol and MUST be optimized and validated for safety and efficiency at the intended scale.
Step 1: Sonogashira Coupling (Copper-Free)
-
Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with 2-bromonaphthalene (1.0 equiv.) and a suitable solvent (e.g., Toluene, 5-10 volumes).
-
Degassing: Sparge the solution with argon or nitrogen for at least 1 hour to remove dissolved oxygen.
-
Catalyst Charge: Under a strong inert gas counter-flow, add the palladium precatalyst (e.g., Pd(PPh₃)₂Cl₂, 0.5-2.0 mol%) and a phosphine ligand (e.g., P(t-Bu)₃, 1.0-4.0 mol%).
-
Reagent Addition: Add trimethylsilylacetylene (TMSA, 1.2-1.5 equiv.) followed by the amine base (e.g., Diisopropylamine, 2.0-3.0 equiv.).
-
Reaction: Heat the mixture to the optimized temperature (e.g., 60-80 °C) and monitor by HPLC until consumption of 2-bromonaphthalene is complete.
-
Work-up: Cool the reaction mixture. Filter through a pad of celite to remove precipitated salts and catalyst residues. Wash the filtrate with dilute aqueous acid (e.g., 1M HCl) to remove the amine base, followed by a brine wash.
Step 2: In-Situ Deprotection
-
Solvent Exchange: Concentrate the organic solution from Step 1 and replace the solvent with a mixture of methanol and THF (e.g., 1:1 ratio).
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5-2.0 equiv.).
-
Deprotection: Stir at room temperature for 1-4 hours, monitoring by HPLC for the disappearance of the silylated intermediate.
-
Final Work-up & Isolation: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The crude this compound can then be purified.
Data Presentation: Catalyst System Comparison
The selection of a catalyst system is critical for optimizing a large-scale Sonogashira reaction. The following table summarizes representative data for different catalyst types, highlighting key performance indicators.
| Catalyst System | Aryl Halide | Conditions | Yield (%) | Key Advantage/Disadvantage | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Aryl Iodide | Et₃N, THF, RT | ~90% | Classic, reliable system but prone to homocoupling. | [4][12] |
| Pd(PPh₃)₄ / CuI | Aryl Bromide | Et₃N, Toluene, 60°C | ~85% | Effective for less reactive bromides, but requires heating. | [9] |
| Pd(OAc)₂ / Ligand (Copper-Free) | Aryl Bromide | DIPA, THF, 50°C | >90% | Avoids homocoupling; ligand choice is critical. | [10][11] |
| Immobilized Pd Catalyst (e.g., FibreCat®) | Aryl Iodide | NaOH, Methanol, 100°C (Flow) | ~95% | Simplifies catalyst removal, ideal for continuous manufacturing. | [10] |
Section 5: Visualization of Key Processes
The Sonogashira Catalytic Cycle
The reaction proceeds via two interconnected catalytic cycles when a copper co-catalyst is used. Understanding this mechanism is key to troubleshooting.[8]
Caption: The interconnected Palladium and Copper catalytic cycles in a traditional Sonogashira reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Ethynyl-naphthalene | 2949-26-0 [chemicalbook.com]
- 7. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. thalesnano.com [thalesnano.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Ethynylnaphthalene and 2-Ethynylnaphthalene for Researchers and Drug Development Professionals
In the landscape of organic synthesis and materials science, the nuanced differences between isomeric starting materials can have profound impacts on reaction outcomes, product properties, and overall research and development timelines. This guide provides an in-depth comparative analysis of the reactivity of two closely related yet distinct building blocks: 1-ethynylnaphthalene and 2-ethynylnaphthalene. By understanding the subtle interplay of electronic and steric effects inherent to their structures, researchers can make more informed decisions in experimental design, leading to enhanced efficiency and innovation in the synthesis of novel therapeutics and functional materials.
Introduction: Structural Isomers with Divergent Reactivity
1-Ethynylnaphthalene and this compound are aromatic alkynes that serve as versatile precursors in a multitude of chemical transformations, including cycloaddition reactions, polymerizations, and metal-catalyzed cross-coupling reactions. While sharing the same molecular formula (C₁₂H₈) and the foundational naphthalene core, the position of the ethynyl group at either the α (C1) or β (C2) position dictates a significant divergence in their chemical behavior. This guide will dissect these differences, providing both theoretical explanations and practical, data-driven insights.
| Property | 1-Ethynylnaphthalene | This compound |
| CAS Number | 15727-65-8[1] | 2949-26-0 |
| Molecular Weight | 152.19 g/mol [1] | 152.19 g/mol |
| Appearance | Colorless to yellow liquid | White to yellow crystalline solid |
| Boiling Point | ~270 °C | ~275 °C |
| Key Structural Feature | Ethynyl group at the α-position | Ethynyl group at the β-position |
The Decisive Factors: Electronic and Steric Effects
The disparity in reactivity between 1- and this compound can be primarily attributed to two fundamental principles of organic chemistry: electronic effects and steric hindrance.
Electronic Effects: The electron density distribution within the naphthalene ring system is not uniform. The α-position (C1) is generally more electron-rich and more susceptible to electrophilic attack than the β-position (C2). This difference in electron density influences the reactivity of the appended ethynyl group. Computational studies on substituted naphthalenes have shown that the position of a substituent significantly affects the HOMO-LUMO energy gap, which in turn correlates with chemical reactivity[2]. A smaller HOMO-LUMO gap generally implies higher reactivity.
Steric Hindrance: The most significant steric factor differentiating the two isomers is the peri-interaction experienced by the substituent at the 1-position. The proximity of the ethynyl group at C1 to the hydrogen atom at the C8 position creates steric strain that can influence the geometry of reaction transition states and, consequently, the reaction rates[3][4]. In contrast, the ethynyl group at the 2-position is relatively unencumbered by neighboring groups.
Comparative Reactivity in Key Transformations
Cycloaddition Reactions: A Tale of Aromaticity and Steric Hindrance
The ethynyl moiety in both isomers can participate as a dienophile or a dipolarophile in cycloaddition reactions. However, the naphthalene core itself is generally a reluctant participant in reactions like the Diels-Alder reaction, as it would lead to a significant loss of aromatic stabilization energy[5][6][7]. When the ethynyl group is the reacting partner, the differences between the two isomers become apparent.
In a typical [4+2] Diels-Alder reaction where the ethynylnaphthalene acts as the dienophile, the reactivity is influenced by the electronic nature of the alkyne. While direct comparative kinetic data for these specific isomers is scarce, we can infer reactivity trends. The slightly different electronic environments of the triple bond, influenced by the position on the naphthalene ring, would be expected to lead to subtle differences in reaction rates.
More pronounced differences are anticipated in reactions where the transition state is sensitive to steric bulk. For instance, in 1,3-dipolar cycloadditions, the approach of the dipole to the 1-ethynylnaphthalene can be sterically hindered by the peri-hydrogen at the C8 position. This would likely lead to a slower reaction rate compared to the more accessible this compound.
Experimental Workflow: A Generalized Protocol for 1,3-Dipolar Cycloaddition
Caption: A generalized workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Polymerization: Impact of Steric Crowding on Chain Growth
The polymerization of ethynylnaphthalenes can proceed via different mechanisms, including Ziegler-Natta catalysis, to produce conjugated polymers with interesting optical and electronic properties. Here, the steric hindrance at the 1-position of 1-ethynylnaphthalene plays a crucial role.
In a comparative study on the chemical oxidative polymerization of 1-aminonaphthalene and 2-aminonaphthalene, it was observed that the polymer derived from the 2-substituted monomer exhibited different properties, which was attributed to the inability to form a regular head-to-tail coupling due to steric constraints in the 1-isomer's polymer counterpart[8]. A similar principle applies to the polymerization of ethynylnaphthalenes. The bulky naphthalene unit in poly(1-ethynylnaphthalene) is expected to lead to a more twisted polymer backbone due to the peri-interactions, which can affect the extent of π-conjugation and, consequently, the polymer's properties. In contrast, poly(this compound) can adopt a more planar conformation, potentially leading to materials with different electronic and photophysical characteristics.
| Catalyst System | Monomer | Resulting Polymer Properties | Plausible Explanation |
| Ziegler-Natta | 1-Ethynylnaphthalene | Lower molecular weight, potentially lower conductivity | Steric hindrance from the peri-hydrogen impedes monomer approach and chain propagation. |
| Ziegler-Natta | This compound | Higher molecular weight, potentially higher conductivity | Less steric hindrance allows for more efficient polymerization and a more planar, conjugated polymer backbone. |
Experimental Protocol: Ziegler-Natta Polymerization of Ethynylnaphthalenes
Caption: A simplified workflow for the Ziegler-Natta polymerization of ethynylnaphthalenes.
Metal-Catalyzed Cross-Coupling Reactions: The Sonogashira Coupling
The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis. Both 1- and this compound are excellent substrates for this reaction. The primary difference in their reactivity in this context arises when they are synthesized via the coupling of an ethynylating agent with the corresponding halonaphthalene.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl. For the naphthalene system, the reactivity of 1-halonaphthalenes versus 2-halonaphthalenes can be influenced by both electronic and steric factors. The C-X bond at the 1-position is generally more activated towards oxidative addition to the palladium(0) catalyst due to the higher electron density at this position. However, the steric hindrance from the peri-hydrogen can disfavor the approach of the bulky phosphine-ligated palladium complex.
Table of Expected Relative Reactivities in Sonogashira Coupling (as the aryl halide component):
| Aryl Halide | Relative Reactivity | Primary Influencing Factor |
| 1-Iodonaphthalene | Higher | Electronic activation at the α-position |
| 2-Iodonaphthalene | Lower | Lower electronic activation at the β-position |
| 1-Bromonaphthalene | Higher | Electronic activation at the α-position |
| 2-Bromonaphthalene | Lower | Lower electronic activation at the β-position |
Experimental Protocol: Sonogashira Coupling of Halonaphthalenes
A general procedure for the Sonogashira coupling of a halonaphthalene with a terminal alkyne is as follows:
-
To a dried Schlenk flask under an inert atmosphere, add the halonaphthalene (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Add a degassed solvent (e.g., THF or toluene) and a suitable base (e.g., triethylamine or diisopropylamine, 2-3 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
Conclusion and Future Outlook
The choice between 1-ethynylnaphthalene and this compound as a synthetic precursor is a critical decision that should be guided by a thorough understanding of their inherent reactivity differences. 1-Ethynylnaphthalene, with its ethynyl group at the sterically hindered and electronically activated α-position, may exhibit slower reaction rates in sterically demanding transformations but potentially higher reactivity in electronically driven processes. Conversely, the greater accessibility of the ethynyl group in this compound makes it a potentially more versatile substrate for a broader range of coupling partners and polymerization reactions where steric hindrance is a limiting factor.
For researchers in drug development and materials science, these differences can be leveraged to control polymer morphology, tune the electronic properties of conjugated materials, and optimize the synthesis of complex molecular architectures. Future research involving detailed kinetic studies and computational modeling will further illuminate the subtle yet significant factors that govern the reactivity of these valuable building blocks, paving the way for more predictable and efficient synthetic strategies.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. echemi.com [echemi.com]
- 8. ias.ac.in [ias.ac.in]
A Spectroscopic Comparison of Ethynylnaphthalene Isomers: A Guide for Researchers
In the realm of molecular engineering and materials science, the subtle placement of a functional group can dramatically alter the physicochemical properties of a molecule. This guide provides an in-depth spectroscopic comparison of two pivotal isomers: 1-ethynylnaphthalene and 2-ethynylnaphthalene. For researchers, scientists, and drug development professionals, a comprehensive understanding of the distinct spectroscopic signatures of these isomers is paramount for their application as building blocks for advanced materials, molecular probes, and pharmaceutical intermediates.
The naphthalene core, a bicyclic aromatic system, offers a rigid scaffold, while the terminal alkyne of the ethynyl group provides a versatile handle for a variety of chemical modifications, including click chemistry, Sonogashira coupling, and polymerization reactions.[1] The seemingly minor positional difference of the ethynyl substituent—at the sterically hindered alpha (peri) position in 1-ethynylnaphthalene versus the less encumbered beta position in this compound—gives rise to significant variations in their electronic and, consequently, spectroscopic properties.
This guide will navigate through a comparative analysis of their Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) and Fluorescence, and Infrared (IR) spectra, offering insights into how the isomeric nature governs their interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is a powerful tool for elucidating the structural and electronic nuances of molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local magnetic environment, which is influenced by the electron density distribution within the molecule.
¹³C NMR Spectroscopy
The ¹³C NMR spectra of 1- and this compound reveal distinct chemical shifts for the acetylenic carbons and the carbons of the naphthalene ring, reflecting the different electronic environments in the two isomers.
| Carbon Position | 1-Ethynylnaphthalene (Predicted δ, ppm) | This compound (δ, ppm)[2] |
| C≡ CH | ~83 | 83.6 |
| C≡CH | ~77 | 77.5 |
| C -C≡CH | ~120 | 120.9 |
| Naphthalene Ring | 123-134 | 126-133 |
Note: Predicted values for 1-ethynylnaphthalene are based on established substituent effects on the naphthalene ring.
In this compound, the acetylenic carbons appear at approximately 83.6 ppm and 77.5 ppm.[2] For 1-ethynylnaphthalene, similar shifts are anticipated. The carbon of the naphthalene ring attached to the ethynyl group is significantly influenced by the substituent's position. In the 1-isomer, this carbon is expected to be more deshielded due to the anisotropic effect of the adjacent aromatic ring.
¹H NMR Spectroscopy
The ¹H NMR spectra provide further structural confirmation and insight into the electronic differences. The acetylenic proton (≡C-H) is a key diagnostic signal.
| Proton | 1-Ethynylnaphthalene (Predicted δ, ppm) | This compound (Predicted δ, ppm) |
| ≡C-H | ~3.5 | ~3.1 |
| Aromatic-H | 7.4 - 8.2 | 7.4 - 7.9 |
Note: Predicted values are based on typical ranges for terminal alkynes and naphthalene protons.
The acetylenic proton in terminal alkynes typically resonates between 2.5 and 3.5 ppm.[3] For the ethynylnaphthalene isomers, the exact chemical shift will be influenced by the magnetic anisotropy of the naphthalene ring system. The aromatic protons will exhibit complex splitting patterns (multiplets) characteristic of a substituted naphthalene. In 1-ethynylnaphthalene, the proton at the 8-position (peri-proton) is expected to be significantly deshielded and shifted downfield due to its close spatial proximity to the ethynyl group.
UV-Visible and Fluorescence Spectroscopy: Probing the Electronic Transitions
The extended π-conjugated system of the naphthalene ring gives rise to characteristic absorption and emission spectra in the ultraviolet and visible regions. The position of the ethynyl group modulates the energy of the electronic transitions.
UV-Visible Absorption Spectroscopy
Both isomers are expected to exhibit strong absorption in the UV region, characteristic of π-π* transitions within the aromatic system.
| Isomer | Predicted λmax (nm) | Key Features |
| 1-Ethynylnaphthalene | ~290-330 | Potential for a slight bathochromic (red) shift compared to naphthalene due to extended conjugation. |
| This compound | ~280-320 | Absorption profile expected to be similar to other 2-substituted naphthalenes. |
Naphthalene itself has a characteristic absorption spectrum with maxima around 221, 275, and 312 nm.[4] The introduction of the ethynyl group, which extends the π-system, is expected to cause a bathochromic (red) shift in the absorption maxima.[5] The extent of this shift will differ between the two isomers due to the different substitution patterns and their effect on the overall electronic structure.
Fluorescence Spectroscopy
Naphthalene and its derivatives are well-known for their fluorescent properties.[6] The position of the ethynyl group will influence the emission wavelength and quantum yield.
| Isomer | Predicted Emission λmax (nm) | Predicted Quantum Yield (ΦF) |
| 1-Ethynylnaphthalene | ~330-360 | May be lower due to potential for non-radiative decay pathways. |
| This compound | ~320-350 | Expected to be a strong fluorophore. |
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process.[7] For naphthalene, the quantum yield is approximately 0.23 in cyclohexane.[4] The ethynyl-substituted naphthalenes are also expected to be fluorescent, with the quantum yield being sensitive to the substitution pattern and the solvent environment.
Infrared (IR) Spectroscopy: Identifying Key Vibrational Modes
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. In the case of the ethynylnaphthalene isomers, the most characteristic vibrations are those of the alkyne group.
| Vibrational Mode | 1-Ethynylnaphthalene (Expected Wavenumber, cm⁻¹) | This compound (Expected Wavenumber, cm⁻¹) |
| ≡C-H stretch | ~3300 (sharp, strong) | ~3300 (sharp, strong) |
| C≡C stretch | ~2100 (weak to medium) | ~2100 (weak to medium) |
| Aromatic C-H stretch | >3000 | >3000 |
| Aromatic C=C stretch | 1600-1450 | 1600-1450 |
The most diagnostic peak in the IR spectra of both isomers will be the sharp, strong absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne.[8] Another key feature is the C≡C stretching vibration, which typically appears as a weak to medium intensity band around 2100 cm⁻¹.[9] The spectra will also show characteristic absorptions for the aromatic C-H stretches (above 3000 cm⁻¹) and the aromatic C=C stretching vibrations (in the 1600-1450 cm⁻¹ region).[10]
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, the following experimental protocols are recommended.
Sample Preparation
-
Synthesis and Purification: Both 1- and this compound can be synthesized from the corresponding bromonaphthalenes via a Sonogashira coupling reaction with a protected acetylene source, followed by deprotection.
-
Purity Assessment: The purity of the synthesized isomers should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy.
-
Solvent Selection: For UV-Vis and fluorescence spectroscopy, use a spectroscopic grade, non-polar solvent such as cyclohexane or hexane to minimize solvent-solute interactions. For NMR spectroscopy, deuterated chloroform (CDCl₃) is a common choice.
Spectroscopic Measurements
-
NMR Spectroscopy:
-
Prepare a ~5-10 mg/mL solution of the sample in the chosen deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
-
-
UV-Visible Absorption Spectroscopy:
-
Prepare a series of dilute solutions of the sample in the chosen spectroscopic grade solvent.
-
Record the absorption spectra over a range of ~200-400 nm using a dual-beam UV-Vis spectrophotometer.
-
Determine the molar absorptivity (ε) at the absorption maxima using the Beer-Lambert law.
-
-
Fluorescence Spectroscopy:
-
Using the same solutions prepared for UV-Vis, record the fluorescence emission spectra using a spectrofluorometer. .
-
The excitation wavelength should be set at one of the absorption maxima.
-
To determine the fluorescence quantum yield, a comparative method using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is recommended.[11]
-
-
Infrared Spectroscopy:
-
For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
For liquid samples, a thin film between two salt plates can be used.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the spectroscopic comparison of ethynylnaphthalene isomers.
Conclusion
The isomeric position of the ethynyl group on the naphthalene scaffold imparts distinct and measurable differences in the spectroscopic signatures of 1- and this compound. These differences, arising from subtle alterations in electronic structure and steric environment, are critical for their identification, characterization, and effective utilization in various scientific and industrial applications. This guide provides a foundational understanding and practical protocols for the spectroscopic comparison of these versatile molecular building blocks, empowering researchers to make informed decisions in their design and synthesis endeavors.
References
- 1. 1-Ethynylnaphthalene | C12H8 | CID 123357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C12H8 | CID 115017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. omlc.org [omlc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. www1.udel.edu [www1.udel.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. agilent.com [agilent.com]
- 11. Making sure you're not a bot! [opus4.kobv.de]
A Head-to-Head Comparison: 2-Ethynylnaphthalene vs. Phenylacetylene in Cross-Coupling Reactions
A Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of carbon-carbon bond formation, transition metal-catalyzed cross-coupling reactions are indispensable tools.[1][2] Among the key building blocks, terminal alkynes offer a versatile handle for constructing complex molecular architectures. Phenylacetylene is the archetypal and most frequently utilized aromatic alkyne, serving as a benchmark for reactivity and yield in reactions like the Sonogashira coupling.[3][4] However, for applications in materials science and drug development, where polycyclic aromatic systems are paramount, 2-ethynylnaphthalene emerges as a critical, albeit more complex, alternative.[5][6]
This guide provides an in-depth comparison of these two terminal alkynes, moving beyond simple procedural descriptions to explore the underlying electronic and steric factors that govern their reactivity. We will examine their performance in the context of the Sonogashira reaction, provide actionable experimental protocols, and offer insights grounded in mechanistic principles to aid researchers in catalyst selection and reaction optimization.
Fundamental Properties: A Tale of Two Aromatic Systems
At first glance, this compound is simply a larger version of phenylacetylene. However, the fusion of a second benzene ring introduces significant electronic and steric perturbations that dictate its behavior in a catalytic cycle.
Electronic Effects: Beyond Benzene's Stability
The reactivity of the aromatic moiety is a crucial factor. Naphthalene's two fused rings share ten π-electrons, resulting in a resonance energy of approximately 61 kcal/mol.[7][8] While aromatic, its resonance energy per ring (~30.5 kcal/mol) is lower than that of benzene (~36 kcal/mol).[7][9] This reduced aromatic stabilization means that the naphthalene ring system is inherently more reactive and more easily oxidized than benzene.[7][10] This heightened reactivity is because intermediates formed during a reaction with naphthalene are better stabilized by the remaining aromatic ring.[10]
For the ethynyl group, this has two implications:
-
Increased π-System Polarizability: The larger, more diffuse electron cloud of the naphthalene system can more effectively interact with the metal center of a catalyst.
-
Modulated Acidity: The electronic nature of the naphthyl group can influence the acidity of the terminal alkyne proton, affecting the ease of formation of the key copper(I) or palladium(II) acetylide intermediate in the Sonogashira cycle.
Steric Hindrance: The Naphthyl Bulk
The most apparent difference is size. The naphthyl group presents a significantly larger steric profile than a phenyl group. This steric bulk can impede the approach of the catalyst's metal center and the coupling partner, potentially slowing down key steps like oxidative addition or reductive elimination.[11][12] Consequently, catalyst systems that work efficiently for phenylacetylene may require modification—such as the use of less bulky ligands or higher reaction temperatures—to achieve comparable results with this compound.
The interplay of these electronic and steric factors is summarized below.
Caption: Key differences in steric, electronic, and application profiles.
Performance in Sonogashira Cross-Coupling
The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is the primary arena for comparing these two substrates.[13][14] The reaction typically proceeds via a dual catalytic cycle involving palladium and copper.
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
While direct, side-by-side comparisons in a single study are rare, analysis of the literature allows for a synthesized comparison of performance under typical conditions. Generally, phenylacetylene provides consistently high yields across a range of aryl halides. This compound can also be a highly effective coupling partner, but its success is more sensitive to the choice of catalyst, ligand, and reaction conditions, primarily due to its steric bulk.
Table 1: Comparative Performance in Sonogashira Couplings
| Aryl Halide (Ar-X) | Alkyne | Catalyst System | Base / Solvent | Conditions | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ (3 mol%) | K₂CO₃ / EtOH | 70 °C | 94% | [15] |
| 4-Iodo-N,N-dimethylaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1 mol%) / CuI (1 mol%) | Piperidine / CH₃CN | Reflux, 8h | 92% | [16] |
| 4-Iodotoluene | Phenylacetylene | 5% Pd/Al₂O₃ / 0.1% Cu₂O/Al₂O₃ | THF / DMA | 80 °C (Flow) | 60% | [17] |
| Aryl Iodides (general) | Phenylacetylene | NS-MCM-41-Pd (0.01-0.1 mol%) / CuI / PPh₃ | Et₃N / Toluene | 50 °C | 90-98% | [18] |
| 2,6-Dibromo-Naphthalene Diimide | This compound | Pd(OAc)₂ (10 mol%) / XPhos (20 mol%) | K₃PO₄ / Dioxane | 100 °C, 18h | ~70% (mono-alkynylated) | [19] |
| Bromo-naphthalene scaffold | Terminal Alkynes | Pd(dppf)Cl₂ | Cs₂CO₃ / Dioxane | 100 °C | (Not specified) | [20] |
Note: Yields are highly dependent on the specific substrates and precise conditions. This table is illustrative of general performance.
The data indicates that while phenylacetylene is robust under various catalytic systems, reactions involving larger substrates like this compound often employ specialized, bulky phosphine ligands (e.g., XPhos) to facilitate the reaction, likely by promoting the reductive elimination step and stabilizing the palladium catalyst.[19]
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for conducting a Sonogashira coupling with either alkyne. Optimization may be required based on the specific aryl halide used.
Protocol 1: Sonogashira Coupling of an Aryl Iodide with Phenylacetylene
This procedure is adapted from standard methodologies using a palladium/copper co-catalyst system.[16][18]
Materials:
-
Aryl Iodide (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI) (0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N) or Piperidine (3.0 mmol, 3.0 equiv)
-
Anhydrous Toluene or Acetonitrile (5 mL)
Procedure:
-
To a dry, oven-baked flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (3.8 mg, 0.02 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent (5 mL) and the base (e.g., 0.42 mL of Et₃N, 3.0 mmol) via syringe.
-
Add phenylacetylene (0.12 mL, 1.1 mmol) dropwise while stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove catalyst residues, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with saturated aqueous NH₄Cl (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of an Aryl Bromide with this compound
Coupling with aryl bromides and the sterically demanding this compound often requires more active catalysts and higher temperatures.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv, 167.4 mg)[21]
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%, 4.5 mg)
-
A bulky phosphine ligand, e.g., XPhos (0.04 mmol, 4 mol%, 19 mg) or SPhos.
-
A strong base, e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous solvent, e.g., Dioxane or Toluene (5 mL)
Procedure:
-
In a dry, oven-baked flask under an inert atmosphere, combine the aryl bromide (1.0 mmol), this compound (167.4 mg, 1.1 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent (5 mL) via syringe.
-
Heat the reaction mixture to 80-110 °C, monitoring by TLC or LC-MS. Due to the lower reactivity of aryl bromides, longer reaction times may be necessary.
-
Workup and purification follow the same steps as described in Protocol 1 (steps 6-10).
Causality Behind Experimental Choices:
-
Ligand Choice: For challenging substrates like this compound or less reactive aryl bromides/chlorides, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos) are often crucial.[22] They promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the oxidative addition step, and they accelerate the final, often rate-limiting, reductive elimination step.[12]
-
Base Selection: The base deprotonates the terminal alkyne to form the reactive acetylide. Amine bases like triethylamine or piperidine are common and can also act as solvents.[16] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often used in more modern protocols, particularly with aryl bromides, as they can be more effective at higher temperatures.[19]
-
Copper Co-catalyst: The traditional Sonogashira reaction relies on a copper(I) co-catalyst to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[14] However, copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[16] Copper-free protocols have been developed to avoid this side reaction, though they may require different ligands or conditions to achieve high efficiency.[23]
Conclusion and Outlook
Both phenylacetylene and this compound are valuable reagents in cross-coupling chemistry, but they are not interchangeable.
-
Phenylacetylene remains the ideal workhorse for general-purpose synthesis. Its smaller size and predictable reactivity make it reliable across a wide array of standard Sonogashira conditions, consistently delivering high yields.
-
This compound is a specialized building block for accessing complex, naphthalene-containing structures. Its greater steric bulk and distinct electronic properties present a greater synthetic challenge. Researchers should anticipate the need for more tailored catalytic systems, often involving bulky phosphine ligands and potentially more forcing conditions, to overcome steric hindrance and achieve optimal results.
By understanding the fundamental steric and electronic differences between these two alkynes, chemists can make more informed decisions in reaction design, transforming a potential synthetic hurdle into a predictable and successful outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. quora.com [quora.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Supplemental Topics [www2.chemistry.msu.edu]
- 10. quora.com [quora.com]
- 11. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 12. chemistry.princeton.edu [chemistry.princeton.edu]
- 13. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. ijnc.ir [ijnc.ir]
- 16. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 17. rsc.org [rsc.org]
- 18. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2-Ethynyl-naphthalene | 2949-26-0 [chemicalbook.com]
- 22. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 23. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
A Comparative Guide to Conductive Polymers: Benchmarking Poly(2-ethynylnaphthalene) Against Industry Standards
In the dynamic field of materials science, the pursuit of novel conductive polymers with tailored properties is a constant endeavor. This guide provides a comparative analysis of poly(2-ethynylnaphthalene), a lesser-explored naphthalene-containing polymer, against well-established conductive polymers such as polyacetylene, polyaniline, polypyrrole, and polythiophene. This document is intended for researchers, scientists, and professionals in drug development and other advanced fields who require a deep, objective understanding of the performance characteristics of these materials, supported by experimental data and theoretical insights.
Introduction to Conductive Polymers
Intrinsically conducting polymers (ICPs) are organic polymers that possess electrical conductivity.[1] Unlike conventional polymers, which are typically electrical insulators, ICPs have a conjugated π-electron system along their backbone, which is crucial for charge transport.[2] The conductivity of these polymers can be dramatically increased through a process called doping, where a small fraction of electron-donating (n-doping) or electron-accepting (p-doping) molecules are introduced into the polymer matrix.[3] This process creates charge carriers (polarons, bipolarons, or solitons) that can move along and between polymer chains, resulting in electrical conductivity.[3]
The unique combination of electrical properties, similar to metals or semiconductors, with the processability and mechanical flexibility of polymers makes ICPs highly attractive for a wide range of applications. These include organic light-emitting diodes (OLEDs), organic solar cells, printed electronic circuits, sensors, and biomedical devices.[1][4]
A Closer Look at Poly(this compound)
Poly(this compound) is a polymer synthesized from the monomer this compound.[5] While extensive experimental data on its electrical properties are not as readily available as for more common conductive polymers, its structure allows for a theoretical comparison with its counterparts.
Synthesis: The synthesis of poly(this compound) can be conceptually approached through methods used for other polyalkynes, such as Ziegler-Natta catalysis or metathesis polymerization of the ethynyl group in the this compound monomer. The polymerization would result in a polyacetylene-like backbone with naphthalene moieties as side groups.
Expected Properties and Performance:
-
Conductivity: The conjugated polyacetylene-like backbone of poly(this compound) suggests that it should be intrinsically semiconducting and could achieve high conductivity upon doping. However, the bulky naphthalene side groups may introduce significant steric hindrance. This could disrupt the planarity of the polymer backbone and increase the distance between adjacent polymer chains, potentially hindering inter-chain charge hopping and thus limiting the overall bulk conductivity compared to less substituted polymers like polyacetylene.
-
Processability and Solubility: The rigid polyene backbone, combined with the large, planar naphthalene side groups, is likely to result in poor solubility in common organic solvents and limited processability. This is a common challenge for many conjugated polymers with rigid backbones.[6]
-
Stability: The aromatic naphthalene units may impart a degree of thermal and oxidative stability to the polymer. However, like polyacetylene, the polyene backbone may still be susceptible to oxidation and degradation upon exposure to air and moisture, especially in its doped, conductive state.
Comparative Analysis with Standard Conductive Polymers
To provide a clear perspective on the potential of poly(this compound), it is essential to compare its expected properties with those of well-characterized conductive polymers.
Polyacetylene (PA)
Polyacetylene is the simplest conjugated polymer and was the first to be discovered to have high conductivity upon doping.[7] Its discovery by Hideki Shirakawa, Alan Heeger, and Alan MacDiarmid was awarded the Nobel Prize in Chemistry in 2000.[7]
-
Synthesis: Typically synthesized by the polymerization of acetylene gas using a Ziegler-Natta catalyst.[8]
-
Conductivity: Undoped trans-polyacetylene has a conductivity of around 4.4×10⁻⁵ S/cm.[7] Upon doping with iodine, its conductivity can increase dramatically to over 10³ S/cm.[6][9]
-
Stability: A significant drawback of polyacetylene is its poor environmental stability. It is highly susceptible to oxidation and degradation when exposed to air and moisture, particularly in its doped form.[9]
-
Processability: Polyacetylene is insoluble and infusible, making it very difficult to process.[9]
Polyaniline (PANI)
Polyaniline is one of the most versatile and widely studied conductive polymers due to its good environmental stability, straightforward synthesis, and tunable properties.[10][11]
-
Synthesis: Commonly synthesized by the oxidative polymerization of aniline in an acidic medium.[12]
-
Conductivity: The conductivity of polyaniline is highly dependent on its oxidation state and the level of protonation (doping). The emeraldine salt form is the most conductive, with values typically in the range of 1-100 S/cm.[13][14] Undoped polyaniline (emeraldine base) is an insulator with a very low conductivity (around 10⁻⁹ S/m).[14]
-
Stability: Polyaniline exhibits good environmental stability compared to many other conductive polymers.[11]
-
Processability: While the doped form is generally insoluble, processability can be improved by using functionalized dopants or by synthesizing substituted polyanilines.[15]
Polypyrrole (PPy)
Polypyrrole is another important conductive polymer known for its good conductivity, stability, and biocompatibility.[16][17]
-
Synthesis: Can be synthesized by either chemical or electrochemical oxidation of pyrrole.[16]
-
Conductivity: Doped polypyrrole typically exhibits a conductivity in the range of 10-100 S/cm, with some reports of values exceeding 380 S/cm.[18]
-
Stability: Polypyrrole has good thermal and environmental stability.[18]
-
Processability: Similar to polyaniline, polypyrrole is often insoluble, but its processability can be enhanced through the use of large dopant anions or by creating composites.
Polythiophene (PTh) and its Derivatives
Polythiophene and its derivatives, such as poly(3,4-ethylenedioxythiophene) (PEDOT), are widely used in organic electronics due to their high conductivity, stability, and good processability.
-
Synthesis: Can be synthesized through various methods, including electrochemical polymerization and transition-metal-catalyzed coupling reactions.
-
Conductivity: The conductivity of doped polythiophenes can vary widely depending on the specific derivative and the dopant used, but values can reach up to 1000 S/cm.[19] Polythiophene nanoparticles have shown conductivities of around 9.6 S/cm.
-
Stability: Polythiophenes generally exhibit excellent environmental and thermal stability.
-
Processability: The introduction of alkyl side chains at the 3-position of the thiophene ring significantly improves the solubility and processability of polythiophenes.
Performance Comparison Summary
| Property | Poly(this compound) (Theoretical) | Polyacetylene | Polyaniline | Polypyrrole | Polythiophene |
| Typical Conductivity (Doped) | Potentially high, but likely limited by steric hindrance | > 10³ S/cm[6][9] | 1 - 100 S/cm[13][14] | 10 - 100 S/cm[18] | up to 1000 S/cm[19] |
| Undoped Conductivity | Insulator/Semiconductor | ~10⁻⁵ S/cm (trans)[7] | ~10⁻⁹ S/m[14] | Insulator | ~10⁻⁷ S/cm |
| Environmental Stability | Moderate to Poor | Poor[9] | Good[11] | Good[18] | Excellent |
| Processability | Poor | Very Poor[9] | Moderate | Moderate | Good (with derivatives) |
| Common Dopants | Halogens (e.g., I₂) | Halogens (e.g., I₂), AsF₅[7] | Protonic acids (e.g., HCl, H₂SO₄) | Anions (e.g., Cl⁻, tosylate) | Oxidizing agents (e.g., FeCl₃), F₄TCNQ |
Experimental Protocols
Measurement of Electrical Conductivity: The Four-Point Probe Method
The four-point probe method is a standard technique for measuring the sheet resistance, and subsequently the conductivity, of thin films of conductive polymers.
Methodology:
-
Film Preparation: A thin, uniform film of the conductive polymer is deposited onto an insulating substrate (e.g., glass or silicon wafer) by a suitable method such as spin-coating, drop-casting, or electrochemical deposition.
-
Probe Setup: A four-point probe head, consisting of four equally spaced, co-linear tungsten carbide needles, is brought into contact with the surface of the polymer film.
-
Current Application: A constant current (I) is passed through the two outer probes.
-
Voltage Measurement: The voltage drop (V) across the two inner probes is measured.
-
Sheet Resistance Calculation: The sheet resistance (Rs) is calculated using the formula: Rs = (π/ln(2)) * (V/I) ≈ 4.532 * (V/I).
-
Conductivity Calculation: The electrical conductivity (σ) is then calculated by dividing the film thickness (t) by the sheet resistance: σ = 1 / (Rs * t).
Causality Behind Experimental Choices:
-
Four Probes vs. Two Probes: A four-point probe is used to eliminate the influence of contact resistance between the probes and the material, which can lead to inaccurate measurements in a two-probe setup. The inner probes for voltage measurement draw very little current, thus the voltage drop is primarily due to the bulk resistance of the material itself.
-
Uniform Film Thickness: A uniform film thickness is crucial for accurate conductivity calculations. Any variations in thickness will lead to errors in the calculated conductivity.
Visualizations
Chemical Structures of Compared Conductive Polymers
Caption: Chemical structures of the compared conductive polymers.
Workflow for Four-Point Probe Conductivity Measurement
Caption: Workflow for measuring conductivity using the four-point probe method.
Conclusion
While poly(this compound) remains a relatively under-explored conductive polymer, a theoretical analysis of its structure suggests it may possess interesting electronic properties derived from its polyacetylene-like backbone. However, the presence of bulky naphthalene side groups is likely to present significant challenges in terms of processability and could potentially limit its bulk conductivity due to steric hindrance.
In comparison, established conductive polymers like polyaniline, polypyrrole, and polythiophene offer a more robust and well-characterized platform for a wide array of applications, with tunable conductivity, good environmental stability, and, in the case of polythiophene derivatives, excellent processability. The choice of a conductive polymer for a specific application will ultimately depend on a careful consideration of the required conductivity, stability, processability, and cost. Further experimental investigation into the synthesis and properties of poly(this compound) and other naphthalene-based conductive polymers is warranted to fully assess their potential in the field of organic electronics.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. 1-乙炔萘 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Comparative survey of conducting polymers containing benzene, naphthalene, and anthracene cores: interplay of localized aromaticity and polymer electronic structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1-Ethynylnaphthalene | C12H8 | CID 123357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and Study of the Optical Properties of a Conjugated Polymer with Configurational Isomerism for Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound | C12H8 | CID 115017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. [PDF] Synthesis and Characterization of Poly(aryleneethynylene)s and Their Corresponding Platinum-Linked Polymers | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. CAS Common Chemistry [commonchemistry.cas.org]
A Comparative Guide to 2-Ethynylnaphthalene-Based Materials in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of organic electronics, the molecular architecture of semiconductor materials is a critical determinant of device performance. The 2-ethynylnaphthalene moiety has emerged as a promising building block for organic semiconductors due to its extended π-conjugation, rigid structure, and potential for versatile functionalization. This guide provides a comprehensive comparison of the performance of this compound-based materials in key organic electronic applications: organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). We will delve into the experimental data that underpins their performance and compare them with established benchmark materials in each category.
The this compound Core: A Platform for High-Performance Organic Semiconductors
The this compound unit offers several advantageous features for the design of organic semiconductors. The naphthalene core provides a large, planar aromatic system that facilitates intermolecular π-π stacking, a crucial factor for efficient charge transport. The ethynyl linkage introduces linearity and rigidity into the molecular backbone, which can lead to improved molecular ordering in the solid state. Furthermore, the terminal alkyne group is a versatile handle for synthetic modification, allowing for the facile introduction of various functional groups to tune the material's electronic properties, solubility, and morphology.
Performance in Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of flexible circuits, sensors, and displays. The performance of an OFET is primarily characterized by the charge carrier mobility (μ), which quantifies the speed at which charges move through the semiconductor, the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).
While specific data for OFETs based solely on this compound as the core semiconductor is limited in the reviewed literature, we can draw insights from studies on related naphthalene derivatives. For instance, a series of naphthalene derivatives connected through a triple bond have been synthesized and investigated in OFETs. One such derivative, 2,6-bis(phenylethynyl)naphthalene (DPEN), has been explored, although its performance was found to be lower than its analogue with a double bond linkage.[1] In a comparative study, a naphthalene derivative connected through an α-bond (DSN) exhibited a significantly higher hole mobility of up to 0.53 cm²/V·s.[2]
For n-type materials, naphthalene diimides (NDIs) are a well-studied class of organic semiconductors. Polymers based on NDIs have demonstrated high electron mobilities, and their properties can be tuned through synthetic modifications.[3][4]
Table 1: Comparative OFET Performance of Naphthalene Derivatives
| Material | Linkage | Highest Hole Mobility (μh) [cm²/Vs] | On/Off Ratio | Deposition Method |
| DSN | α-bond | 0.53 | > 10^6 | Vacuum Evaporation |
| DPEN | Triple bond | < DSN | > 10^5 | Vacuum Evaporation |
It is important to note that these values are for naphthalene derivatives and not specifically for this compound-based materials. Further research is needed to fully elucidate the potential of the this compound core in OFETs.
Experimental Protocol: Fabrication of a Top-Contact, Bottom-Gate OFET
The following is a general protocol for the fabrication of an OFET, which can be adapted for this compound-based materials.
-
Substrate Cleaning: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 300 nm) is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dielectric Surface Treatment: The SiO₂ surface is treated with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS) to improve the interface quality and promote better growth of the organic semiconductor. This is typically done by immersing the substrate in a 10 mM solution of OTS in toluene for 30 minutes, followed by rinsing with fresh toluene and annealing at 120°C for 20 minutes.
-
Active Layer Deposition: The this compound-based organic semiconductor is deposited onto the treated substrate. This can be achieved through vacuum thermal evaporation or solution-based techniques like spin-coating. For vacuum deposition, the material is heated in a crucible under high vacuum (< 10⁻⁶ Torr), and the vapor deposits as a thin film (typically 50 nm) on the substrate. For spin-coating, a solution of the material in a suitable organic solvent (e.g., chloroform, toluene) is dispensed onto the substrate, which is then spun at a high speed (e.g., 2000 rpm) to create a uniform film.
-
Source/Drain Electrode Deposition: Gold (Au) source and drain electrodes (typically 50 nm thick) are deposited on top of the organic semiconductor layer through a shadow mask using thermal evaporation. The channel length (L) and width (W) are defined by the dimensions of the shadow mask.
-
Device Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a probe station under ambient or inert conditions. The transfer and output characteristics are recorded to extract the charge carrier mobility, on/off ratio, and threshold voltage.
References
- 1. me.columbia.edu [me.columbia.edu]
- 2. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conjugated polymers based on naphthalene diimide for organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Validating 2-Ethynylnaphthalene as a Fluorescent Marker for Cellular Imaging
In the dynamic field of cellular imaging, the quest for brighter, smaller, and more versatile fluorescent markers is perpetual. Traditional probes, while foundational, often come with limitations in specificity and biocompatibility. This guide provides an in-depth validation of 2-ethynylnaphthalene (2EN), a compact, naphthalene-based fluorophore, as a high-performance marker for cellular imaging. We will explore its application through bioorthogonal chemistry, objectively compare its performance against established nuclear stains like DAPI and Hoechst, and provide detailed experimental protocols for its validation in your own laboratory.
The Principle of this compound in Bioorthogonal Labeling
This compound (2EN) is a polycyclic aromatic hydrocarbon whose utility in cellular imaging stems from two core features: the intrinsic fluorescence of the naphthalene moiety and the reactive terminal alkyne group.[1] The naphthalene core provides favorable photophysical properties, including good quantum yields and photostability upon functionalization.[1] However, its true power is unlocked when the ethynyl group is used as a reactive handle in bioorthogonal "click chemistry" reactions.[2][3]
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[4][5] The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient reaction that forms a stable triazole linkage between an alkyne (like 2EN) and an azide.[3][4]
The general workflow involves two steps:
-
Metabolic or Affinity Labeling: A biomolecule of interest (e.g., a protein, glycan, or lipid) is tagged with an azide group. This is often achieved by introducing an azide-modified precursor (like an azide-sugar) that is incorporated into cellular pathways.
-
Click Reaction: The alkyne-bearing fluorophore, 2EN, is introduced to the cells. In the presence of a copper(I) catalyst, it selectively and covalently "clicks" onto the azide-tagged biomolecules, effectively painting the target with a fluorescent signal.
Caption: Bioorthogonal labeling workflow using this compound (2EN) via CuAAC.
Comparative Analysis: 2EN vs. Conventional Dyes
To validate 2EN, its performance must be benchmarked against widely used fluorescent markers. We compare it here with DAPI (4',6-diamidino-2-phenylindole) and Hoechst 33342, two gold-standard, blue-emitting dyes that bind to the minor groove of DNA, preferentially staining cell nuclei.[6][7]
| Feature | This compound (Post-Click) | DAPI | Hoechst 33342 |
| Targeting Mechanism | Covalent bond to azide-modified targets via CuAAC | Reversible binding to A-T rich regions in DNA minor groove[7] | Reversible binding to A-T rich regions in DNA minor groove[6] |
| Specificity | High (determined by azide incorporation) | Specific to dsDNA (Nuclei) | Specific to dsDNA (Nuclei) |
| Cell Permeability | High (small molecule) | Low; requires fixed/permeabilized cells[8] | High; suitable for live-cell staining[6][8] |
| Excitation (Ex) Max | ~330-350 nm (Naphthalene-dependent) | ~359 nm (when bound to dsDNA)[7] | ~350 nm (when bound to dsDNA)[7] |
| Emission (Em) Max | ~380-450 nm (Naphthalene-dependent) | ~461 nm (when bound to dsDNA)[7] | ~461 nm (when bound to dsDNA)[7] |
| Cytotoxicity | Low, but copper catalyst for CuAAC can be toxic[9] | Low, but UV excitation can be harmful[8] | Higher than DAPI for long-term culture[10][11] |
| Key Advantage | Targets specific biomolecules beyond the nucleus | High photostability, cost-effective | Excellent for live-cell nuclear staining |
| Key Limitation | Requires multi-step labeling; potential copper toxicity | Generally unsuitable for live cells[8] | Can undergo UV photoconversion, creating artifacts[10] |
Expert Insights: The primary advantage of the 2EN system is its versatility . Unlike DAPI and Hoechst which are confined to staining DNA, 2EN can be directed to virtually any class of biomolecule that can be metabolically or otherwise tagged with an azide. This opens up possibilities for imaging specific proteins, glycans, or lipids with a small, minimally perturbing fluorophore. However, the requirement for a copper catalyst in the standard CuAAC protocol is a critical consideration due to its potential cytotoxicity.[9] Careful optimization of catalyst concentration and incubation time is essential for maintaining cell health.
Experimental Validation Protocols
This section provides a self-validating experimental workflow to compare 2EN-based labeling of nascent proteins with Hoechst 33342 nuclear counterstaining in cultured mammalian cells.
Caption: Step-by-step workflow for validating 2EN labeling against a standard counterstain.
This protocol uses Azidohomoalanine (AHA), an amino acid analog of methionine, to incorporate azide groups into newly synthesized proteins.
Causality Behind Choices:
-
AHA: Chosen because it is efficiently incorporated into proteins by the cell's natural machinery, providing a robust way to tag the nascent proteome.
-
Fixation: Paraformaldehyde (PFA) is used to crosslink proteins, preserving cellular architecture. Permeabilization with Triton X-100 is necessary to allow the click chemistry reagents to access intracellular targets.
-
Click Reagents: A copper(II) sulfate (CuSO₄) solution is used as the catalyst source, which is reduced to the active copper(I) state in situ by a reducing agent like sodium ascorbate. This improves the stability of the reaction mixture.
Materials:
-
HeLa cells
-
DMEM medium (methionine-free)
-
Azidohomoalanine (AHA)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Click Reaction Cocktail (prepare fresh):
-
This compound (2EN), 10 mM stock in DMSO
-
Copper(II) Sulfate (CuSO₄), 100 mM stock in H₂O
-
Sodium Ascorbate, 500 mM stock in H₂O
-
Procedure:
-
Cell Culture: Seed HeLa cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
Metabolic Labeling:
-
Wash cells once with warm PBS.
-
Replace the growth medium with methionine-free DMEM supplemented with 50 µM AHA.
-
Incubate for 4 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
Negative Control: Incubate a separate coverslip in methionine-free medium without AHA.
-
-
Fixation and Permeabilization:
-
Wash cells three times with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
CuAAC "Click" Reaction:
-
Prepare the click reaction cocktail by adding reagents to PBS in the following order to a final volume of 500 µL per coverslip:
-
2EN (final concentration: 20 µM)
-
CuSO₄ (final concentration: 1 mM)
-
Sodium Ascorbate (final concentration: 5 mM)
-
-
Incubate the coverslips with the cocktail for 30 minutes at room temperature, protected from light.
-
-
Washing: Wash cells three times with PBS to remove unreacted reagents.
Causality Behind Choices:
-
Hoechst 33342: Chosen as the counterstain because its emission spectrum is well-separated from the expected emission of 2EN, allowing for clear multicolor imaging.[7]
-
Mounting Medium: An anti-fade mounting medium is critical to preserve the fluorescent signal during repeated exposure to excitation light during microscopy.
Procedure:
-
Nuclear Counterstaining:
-
Incubate coverslips with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Fluorescence Microscopy:
-
Image the slides using a fluorescence microscope equipped with appropriate filter sets.
-
DAPI Channel (for Hoechst and 2EN): Ex: ~350 nm, Em: ~460 nm.
-
Data Acquisition: Capture images of the AHA-treated sample and the no-AHA negative control.
-
Expected Results and Validation:
-
Hoechst Channel: All cells should show bright blue nuclear staining in both the sample and control wells.
-
2EN Signal: In the AHA-treated sample, a blue/cyan fluorescence is expected throughout the cell, with higher intensity in the cytoplasm and nucleoli where protein synthesis is active. The no-AHA negative control should show minimal to no fluorescence, confirming that the 2EN signal is dependent on the presence of the azide tag. This control is the cornerstone of the protocol's self-validating system.
Advantages, Limitations, and Future Outlook
Advantages:
-
Targeting Flexibility: 2EN enables the imaging of specific biomolecular processes, such as nascent protein synthesis, which is impossible with organelle-specific dyes like DAPI.
-
Small Size: As a small molecule, 2EN is less likely to perturb the function of the biomolecules it labels compared to larger fluorescent proteins.
-
High Signal-to-Noise: The covalent and specific nature of the click reaction can lead to very low background and high-contrast images.
Limitations:
-
Multi-Step Protocol: The workflow is more complex and time-consuming than simple staining with a dye like Hoechst.
-
Copper Cytotoxicity: The copper catalyst required for CuAAC can be toxic to living cells, making this specific protocol more suitable for fixed-cell applications. For live-cell imaging, copper-free click chemistry variants, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), should be considered, though they involve different, bulkier reagents.[4]
-
Photophysical Data: While naphthalene derivatives are well-studied, specific, standardized photophysical data for the this compound-triazole adduct can be sparse in the literature.[12]
Future Outlook: The power of 2EN and similar alkyne-fluorophores lies in their synergy with the expanding toolkit of bioorthogonal chemistry.[2] As new metabolic labeling strategies and less toxic catalytic systems are developed, the utility of compact, reactive fluorophores like 2EN will only grow, enabling researchers to visualize cellular dynamics with increasing precision and minimal perturbation.
References
- 1. benchchem.com [benchchem.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. researchgate.net [researchgate.net]
- 4. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Helobdella Protocols - DAPI or Hoechst staining [sites.google.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. biotium.com [biotium.com]
- 11. Comparison of the supravital DNA dyes Hoechst 33342 and DAPI for flow cytometry and clonogenicity studies of human leukemic marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Quantum Yield of 2-Ethynylnaphthalene-Based Fluorophores
This guide provides an in-depth, objective comparison of the fluorescence quantum yield of fluorophores based on the 2-ethynylnaphthalene scaffold. While this compound itself is primarily a reactive intermediate for chemical synthesis, its incorporation into larger molecular structures can yield fluorophores with unique photophysical properties.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a blend of comparative data, detailed experimental methodologies, and the fundamental principles governing fluorescence efficiency.
The fluorescence quantum yield (Φ) is a paramount parameter, quantifying the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is often a critical attribute for fluorophores used in sensitive applications like cellular imaging, biosensing, and diagnostics. The molecular structure of a fluorophore and its immediate environment—including solvent polarity, viscosity, and temperature—profoundly influence its quantum yield. Naphthalene derivatives, in particular, are known for their environmental sensitivity, making them powerful tools for probing molecular landscapes.[3]
Performance Comparison: Naphthalene Derivatives
Direct, comprehensive photophysical data for a wide range of this compound-based fluorophores is not extensively consolidated in the literature. However, by examining well-characterized naphthalene derivatives, we can establish a strong baseline for performance expectations. The introduction of the rigid ethynyl group can influence the electronic structure and steric hindrance, potentially altering fluorescence efficiency compared to other substituted naphthalenes.
The following table summarizes the experimentally determined fluorescence quantum yields (Φ) of several key naphthalene-based fluorophores, which serve as essential benchmarks. This comparison highlights the significant impact of both substituent groups and solvent environment on fluorescence efficiency.
| Fluorophore | Solvent | Quantum Yield (Φ) | Reference(s) |
| Naphthalene | Cyclohexane | 0.23 | [4][5] |
| Anthracene | Ethanol | 0.27 | [6][7] |
| PRODAN | Ethanol | 0.95 | [8] |
| PRODAN | Cyclohexane | 0.03 | [8] |
| Laurdan | General | 0.61 | [9] |
| C-Laurdan | General | 0.43 | [10] |
Analysis of Comparative Data:
-
Parent Scaffolds: Unsubstituted aromatic hydrocarbons like naphthalene and anthracene exhibit moderate quantum yields in non-polar solvents.[4][6]
-
Donor-Acceptor Systems: The dramatic difference in PRODAN's quantum yield between ethanol (a polar protic solvent) and cyclohexane (a non-polar solvent) exemplifies the behavior of many naphthalene derivatives.[8] The dimethylamino (donor) and propionyl (acceptor) groups create a charge-transfer character in the excited state, which is stabilized by polar solvents, leading to high fluorescence efficiency. In non-polar environments, non-radiative decay pathways become more dominant, causing a drastic drop in quantum yield.
-
Structural Modifications: The addition of different functional groups, as seen in the comparison between PRODAN, Laurdan, and C-Laurdan, modulates the fluorophore's properties, including its environmental sensitivity and intrinsic brightness.[8][9]
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method. This technique involves comparing the fluorescence properties of the test sample to a well-characterized fluorescence standard with a known quantum yield.
Causality Behind Experimental Design
This protocol is designed as a self-validating system. By plotting the integrated fluorescence intensity against a range of low absorbances, we generate a linear relationship. The gradient of this plot is directly proportional to the quantum yield. This multi-point approach is more accurate than a single-point measurement as it confirms linear behavior and minimizes errors from single concentration inaccuracies.
Materials and Instrumentation
-
Test Compound (X): this compound-based fluorophore of interest.
-
Standard Compound (ST): A fluorophore with a well-established quantum yield, such as Anthracene (Φ = 0.27 in ethanol) or Quinine Sulfate (Φ = 0.54 in 0.1 M H₂SO₄). The standard should be chosen to have absorption and emission profiles that are reasonably close to the test compound to minimize instrument-based spectral response errors.
-
Solvent: A high-purity, spectroscopy-grade solvent that dissolves both the test and standard compounds. The same solvent must be used for all measurements.
-
UV-Vis Spectrophotometer: To measure absorbance.
-
Spectrofluorometer: Capable of recording corrected emission spectra.
-
Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.
Workflow for Quantum Yield Measurement
Caption: Experimental workflow for relative fluorescence quantum yield determination.
Step-by-Step Methodology
-
Solution Preparation:
-
Prepare concentrated stock solutions of the test compound and the standard compound in the same spectroscopic-grade solvent.
-
From these stocks, prepare a series of 5-6 dilutions for both the test and standard compounds. The concentrations should be chosen to yield absorbance values between approximately 0.01 and 0.1.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each diluted solution of the test and standard compounds. Use the pure solvent as a blank reference.
-
From the spectra, determine the absorbance value at the chosen excitation wavelength (λex) for each solution. Causality: It is critical to keep absorbance below 0.1 to avoid inner-filter effects, where the emitted light is reabsorbed by other fluorophores in the solution, leading to an artificially low measured intensity and a non-linear relationship.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to λex. This should be a wavelength where both the sample and the standard exhibit significant absorbance.
-
Record the corrected fluorescence emission spectrum for each of the diluted solutions.
-
Trustworthiness: It is imperative that all instrument parameters (e.g., excitation/emission slit widths, scan speed, detector voltage) are kept identical for all measurements of both the test and standard samples. Changing these settings will invalidate the comparison.
-
-
Data Analysis and Calculation:
-
For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
For both the test compound and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at λex (x-axis).
-
Perform a linear regression for both datasets to obtain the gradients (slopes), denoted as Gradₓ and Gradₛₜ.
-
The quantum yield of the test sample (Φₓ) is calculated using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients from the plots.
-
ηₓ and ηₛₜ are the refractive indices of the solvents used for the test and standard solutions, respectively. (If the same solvent is used, this term becomes 1).
-
-
Principle of Quantum Yield
The efficiency of a fluorophore is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing). The quantum yield represents the probability that an excited molecule will return to the ground state via fluorescence.
Caption: Energy level diagram illustrating the principle of fluorescence quantum yield.
Conclusion
While this compound serves primarily as a versatile building block, fluorophores derived from it are expected to exhibit the characteristic environmental sensitivity of the naphthalene core. The introduction of the ethynyl moiety can enhance π-conjugation and introduce structural rigidity, which may lead to favorable photophysical properties, including potentially high quantum yields. The performance of these fluorophores, however, will be critically dependent on the specific donor and acceptor groups attached to the naphthalene system and the polarity of their environment. The robust experimental protocol detailed in this guide provides a reliable framework for accurately quantifying the fluorescence efficiency of these and other novel fluorophores, enabling objective comparison and informed selection for advanced applications in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantum Yield [Naphthalene] | AAT Bioquest [aatbio.com]
- 5. omlc.org [omlc.org]
- 6. omlc.org [omlc.org]
- 7. researchgate.net [researchgate.net]
- 8. Prodan (dye) - Wikipedia [en.wikipedia.org]
- 9. Laurdan | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 10. C-Laurdan | Fluorescent Lipids Probes and Cell Membrane Stains: R&D Systems [rndsystems.com]
A Comparative Guide to Ethynylnaphthalene Derivatives as Fluorescent Probes for Researchers
In the dynamic fields of chemical biology and materials science, the development of responsive fluorescent probes is paramount for visualizing and quantifying subtle changes in complex environments. Among the plethora of fluorophores, ethynylnaphthalene derivatives have emerged as a versatile class of probes, prized for their sensitivity to local microenvironments, including polarity, viscosity, and the presence of specific metal ions. Their rigid, planar structure and extended π-conjugation, afforded by the ethynyl linkage, give rise to desirable photophysical properties, including high quantum yields and significant solvatochromism.[1]
This guide offers a comparative analysis of select ethynylnaphthalene derivatives, providing researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions for their specific applications. We will delve into their photophysical properties, explore their sensing mechanisms, and provide detailed experimental protocols for their synthesis and evaluation.
Comparative Analysis of Photophysical Properties
The efficacy of a fluorescent probe is dictated by its photophysical characteristics. Properties such as absorption and emission wavelengths (λ_abs and λ_em), Stokes shift, and fluorescence quantum yield (Φ_f) are critical determinants of a probe's suitability for a given application, particularly in biological imaging where minimizing photodamage and background fluorescence is crucial.
Below is a comparative table summarizing the key photophysical properties of representative ethynylnaphthalene derivatives designed for sensing viscosity and metal ions.
| Probe Name/Identifier | Target Analyte | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) | Solvent/Conditions | Reference |
| Viscosity Probes | |||||||
| Naphthyl-ethynyl-dimethylaniline | Viscosity | ~380 | ~480-550 | ~100-170 | Varies with viscosity | Toluene-Glycerol mixtures | [2] |
| Ethynyl-naphthalimide derivative | Viscosity/Polarity | ~410 | ~500-580 | ~90-170 | Varies with solvent | Various organic solvents | [3] |
| Metal Ion Probes | |||||||
| Naphthalene-ethynyl-Schiff base | Cu²⁺ | ~465 | ~575 | 110 | Fluorescence quenching | CH₃CN:HEPES | [4][5] |
| Naphthalene-ethynyl-DPA | Zn²⁺ | ~380 | ~450 | 70 | Fluorescence enhancement | Aqueous buffer | [6] |
Note: The photophysical properties of these probes are highly dependent on the solvent and local environment. The data presented here are illustrative and may vary under different experimental conditions.
Understanding the Sensing Mechanisms
The ability of ethynylnaphthalene derivatives to function as fluorescent probes stems from various photophysical phenomena, primarily Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET).
Intramolecular Charge Transfer (ICT) in Viscosity Sensing
Many ethynylnaphthalene-based viscosity probes operate on the principle of twisted intramolecular charge transfer (TICT). These molecules typically consist of an electron-donating group and an electron-accepting group connected by the ethynylnaphthalene bridge. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state.
In low-viscosity environments, the molecule can undergo torsional relaxation to a non-emissive or weakly emissive TICT state. However, in viscous media, this intramolecular rotation is hindered, forcing the molecule to de-excite via fluorescence emission from the locally excited (LE) state. This results in a significant increase in fluorescence intensity with increasing viscosity.
Caption: Simplified Jablonski diagram illustrating the ICT mechanism in viscosity probes.
Photoinduced Electron Transfer (PET) in Metal Ion Sensing
For metal ion detection, ethynylnaphthalene probes are often designed with a chelating moiety that can selectively bind to the target ion. In the absence of the metal ion, the fluorescence of the naphthalene fluorophore is quenched through a PET process from the chelator to the excited fluorophore.
Upon binding of the metal ion to the chelator, the energy levels of the chelator's orbitals are lowered, inhibiting the PET process. This "turns on" the fluorescence of the naphthalene core, providing a detectable signal for the presence of the metal ion.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
A Senior Application Scientist’s Guide to Assessing the Bioorthogonality of 2-Ethynylnaphthalene in Biological Systems
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the bioorthogonality of 2-ethynylnaphthalene. We move beyond simplistic definitions to offer a multi-faceted assessment strategy, grounded in experimental validation. Our objective is to equip you with the rationale and methodologies to determine the suitability of this small, versatile chemical reporter for your specific biological system.
Introduction: The Principle of Bioorthogonality and the Role of this compound
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1][2] These reactions involve pairs of functional groups, known as chemical reporters and probes, which are mutually reactive but remain inert to the vast array of functional groups within a cell.[1][3] This unique characteristic allows for the precise labeling and visualization of biomolecules in their natural environment.[4]
This compound is a chemical reporter characterized by a terminal alkyne group attached to a naphthalene scaffold.[5] Its small size and the chemical inertness of the alkyne moiety in biological contexts make it an attractive tool for metabolic labeling.[1][6] Once incorporated into a target biomolecule (e.g., a protein, glycan, or lipid), the ethynyl group serves as a chemical handle for covalent modification with a probe molecule, such as a fluorophore or an affinity tag. This is primarily achieved through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[7][8][9]
Core Ligation Chemistries: Where Does this compound Fit?
The utility of a terminal alkyne like this compound is defined by the bioorthogonal reactions it can participate in. The two dominant azide-alkyne cycloaddition strategies are CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Understanding their distinct mechanisms is critical to appreciating the role and limitations of this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is the most prominent reaction for terminal alkynes. It involves the copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted triazole ring.[7][][11]
-
Mechanism & Rationale: The copper catalyst dramatically accelerates the reaction rate and ensures high regioselectivity, making the reaction extremely efficient even at low concentrations and under physiological conditions (aqueous environment, neutral pH).[7][8][11] This efficiency is a major advantage for labeling low-abundance biomolecules.
-
Causality in Experimental Design: The primary drawback is the requirement for a copper(I) catalyst, which is cytotoxic.[4] This toxicity stems from the generation of reactive oxygen species and potential off-target binding. Therefore, any experimental design using CuAAC must incorporate controls to assess copper-induced toxicity. Furthermore, specialized ligands like Tris-(benzyltriazolylmethyl)amine (TBTA) are often used to stabilize the Cu(I) oxidation state and protect cells from damage, making the choice of ligand a critical experimental parameter.[8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative that utilizes strained cyclooctynes, the smallest stable cyclic alkynes. The inherent ring strain provides the driving force for the reaction with azides, eliminating the need for a toxic catalyst.[12][13][]
-
Key Distinction: It is crucial to understand that simple terminal alkynes like this compound are not reactive enough to participate in SPAAC.[12] This reaction requires a strained alkyne partner. Therefore, this compound cannot be used in a copper-free SPAAC ligation. Comparisons are often made between CuAAC using probes like this compound and SPAAC using probes like dibenzocyclooctyne (DBCO).
A Self-Validating Framework for Assessing Bioorthogonality
True bioorthogonality is not an intrinsic property but must be validated within the context of a specific biological system. We propose a three-pillar framework for a robust assessment.
Pillar 1: Chemical Specificity and Stability
-
Scientific Rationale: The foundational requirement of a bioorthogonal reporter is its inertness to endogenous molecules. The primary threat to an alkyne is reaction with biological nucleophiles, such as the thiol group in glutathione (GSH), which is present at high millimolar concentrations in the cytoplasm. While terminal alkynes are generally stable, this must be confirmed.
-
Experimental Validation: A competitive reactivity assay. Incubate this compound in a physiologically relevant buffer containing a high concentration of a biological nucleophile (e.g., 10 mM GSH). Monitor the concentration of this compound over time using HPLC or LC-MS. The absence of significant degradation confirms its chemical stability.
Pillar 2: Biological Perturbation and Cytotoxicity
-
Scientific Rationale: Neither the reporter itself nor the subsequent ligation reaction should alter the health or behavior of the biological system. This assessment must be multi-pronged, evaluating not just cell death but also more subtle effects on cellular function.
-
Experimental Validation 1: Cytotoxicity Assessment. The potential for toxicity from the naphthalene moiety itself and the complete CuAAC reaction cocktail must be evaluated. Studies have shown that naphthalene and its derivatives can be cytotoxic, particularly in specific cell types.[15][16]
-
Protocol: MTT Cell Viability Assay. This colorimetric assay measures the metabolic activity of cells, which is a proxy for cell viability. It is essential to test each component individually (this compound alone, copper sulfate, ligand) and as a complete reaction cocktail at various concentrations and time points.
-
-
Experimental Validation 2: Impact on Cellular Proliferation. A truly non-perturbing labeling strategy should not interfere with fundamental cellular processes like the cell cycle.
-
Workflow: Combine metabolic labeling with a proliferation marker. For example, cells can be co-incubated with an azide-modified sugar (to be labeled by this compound) and 5-ethynyl-2'-deoxyuridine (EdU), an alkyne-modified thymidine analog that incorporates into newly synthesized DNA. After performing the CuAAC reaction to label the azido-sugar, a second, orthogonal click reaction (e.g., with an azide-fluorophore) can be used to detect EdU. A significant decrease in the EdU signal in the labeled population would indicate that the labeling process inhibits cell proliferation.
-
Pillar 3: Unmasking Off-Target Effects
-
Scientific Rationale: Beyond overt toxicity, chemical reporters can have subtle, unintended interactions with cellular machinery, known as off-target effects.[17][18][19] These effects can confound experimental results by altering pathways unrelated to the intended target. The naphthalene scaffold, in particular, is known to be metabolized by cytochrome P450 enzymes in some biological systems.[20][21] Research has specifically identified this compound as a mechanism-based inactivator of certain cytochrome P450 enzymes.[22]
-
Experimental Validation: Proteome-wide Off-Target Profiling. A powerful method to identify unintended protein binding partners is affinity purification followed by mass spectrometry (AP-MS). An alkyne-functionalized resin can be used to pull down proteins from a cell lysate that has been treated with this compound. Proteins that are significantly enriched compared to a control lysate are potential off-target binders. This provides an unbiased view of the probe's interaction landscape within the cell.
Comparative Analysis: this compound vs. Alternatives
The choice of a bioorthogonal reporter is a trade-off between various factors. This compound's primary advantage is its small size, which minimizes potential perturbation of the target biomolecule's structure and function. However, its reliance on copper catalysis is a significant drawback for many live-cell and in-vivo applications.
| Feature | This compound | Strained Alkynes (e.g., DBCO, BCN) | Alkenes (e.g., TCO, Norbornene) |
| Reaction | CuAAC (with Azide) | SPAAC (with Azide) | iEDDA (with Tetrazine) |
| Catalyst Required | Yes (Copper) | No | No |
| Relative Size | Very Small | Large | Medium to Large |
| Kinetics (2nd Order Rate) | Fast (~10² M⁻¹s⁻¹) | Moderate (~10⁻¹ - 1 M⁻¹s⁻¹) | Extremely Fast (~10³ - 10⁶ M⁻¹s⁻¹) |
| Primary Advantage | Minimal steric perturbation | Copper-free, highly bioorthogonal | Extremely rapid kinetics, fluorogenic potential |
| Primary Disadvantage | Copper cytotoxicity, P450 interactions | Bulky, may perturb biomolecules | Tetrazine probes can be unstable |
| Common Application | Proteomics, in-gel analysis, fixed cells | Live-cell imaging, in-vivo studies | Real-time imaging, low concentration labeling |
Data synthesized from multiple sources, including[2][23][24].
Detailed Experimental Protocols
Protocol 1: General Protocol for CuAAC Labeling of Live Cells
Causality Note: This protocol uses a pre-mixed catalyst solution to minimize the exposure of cells to free copper ions. All steps should be performed under sterile conditions.
-
Cell Culture: Plate cells on a suitable vessel (e.g., glass-bottom dish for imaging) and grow to desired confluency. If performing metabolic labeling, supplement the medium with the azide-modified substrate (e.g., 50 µM Ac4ManNAz) for 24-48 hours.[13]
-
Wash: Gently wash the cells three times with warm, serum-free medium or PBS to remove unincorporated azide substrate.
-
Prepare Click-&-Go™ Reagents:
-
Solution A (Copper): Prepare a 10 mM solution of CuSO₄ in sterile water.
-
Solution B (Ligand): Prepare a 50 mM solution of TBTA in DMSO.
-
Solution C (Reducing Agent): Prepare a 100 mM solution of sodium ascorbate in sterile water immediately before use.
-
Solution D (Probe): Prepare a 10 mM stock of this compound-fluorophore conjugate in DMSO.
-
-
Prepare Labeling Cocktail: In a microcentrifuge tube, combine the reagents in the following order to create a 2X labeling cocktail. For a final volume of 500 µL:
-
440 µL PBS
-
20 µL Solution A (Final concentration: 400 µM)
-
20 µL Solution B (Final concentration: 2 mM)
-
10 µL Solution D (Final concentration: 200 µM)
-
Immediately before adding to cells, add 10 µL of Solution C (Final concentration: 2 mM). Vortex briefly.
-
-
Labeling Reaction: Remove the wash medium from the cells and add an equal volume of the 2X labeling cocktail to the cells (e.g., 500 µL of cocktail to 500 µL of medium on the cells) for a final 1X concentration.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Final Wash: Wash the cells three times with PBS containing 1% BSA.
-
Analysis: Proceed with fixation, counterstaining (e.g., DAPI), and imaging.
Protocol 2: MTT Cytotoxicity Assay
Causality Note: This assay quantifies changes in metabolic activity as an indicator of cytotoxicity. It's crucial to include a positive control (e.g., Triton X-100) to ensure the assay is working correctly.
-
Cell Plating: Seed cells in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the test compounds (this compound, CuSO₄, TBTA, and a complete CuAAC cocktail) in the culture medium. Replace the medium in the wells with the treatment media. Include wells with untreated cells (negative control) and cells treated with a lysis agent like 0.1% Triton X-100 (positive control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability. Plot viability versus concentration to calculate the IC₅₀ value.
Conclusion
This compound is a powerful bioorthogonal reporter due to its exceptionally small size, which is a key advantage for minimizing perturbation of biological systems. Its utility is, however, intrinsically linked to the CuAAC reaction. While highly efficient, the associated copper cytotoxicity necessitates careful controls and the use of protective ligands, making it most suitable for applications in fixed cells or for in-gel proteomic analysis.[6] For live-cell or in-vivo imaging, the potential for copper-induced artifacts and known off-target interactions with P450 enzymes must be rigorously evaluated.[22]
The decision to use this compound should be made following a thorough, context-specific validation using the framework outlined in this guide. By systematically assessing chemical specificity, biological perturbation, and off-target effects, researchers can confidently determine if this small but mighty reporter is the right tool for their experimental question, ensuring the integrity and reliability of their findings.
References
- 1. Bioorthogonal chemical reporter - Wikipedia [en.wikipedia.org]
- 2. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical reporters for biological discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioclone.net [bioclone.net]
- 8. glenresearch.com [glenresearch.com]
- 9. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 13. benchchem.com [benchchem.com]
- 15. Inhaled naphthalene causes dose dependent Clara cell cytotoxicity in mice but not in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Time-dependent cytotoxicity of naphthalene on HepG2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. icr.ac.uk [icr.ac.uk]
- 19. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. This compound as a mechanism-based inactivator of the cytochrome P-450 catalyzed N-oxidation of 2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bioorthogonal Turn-On Probes for Imaging Small Molecules Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 2-Ethynylnaphthalene for In Vivo Applications
For researchers pioneering in vivo applications of bioorthogonal chemistry, the selection of labeling reagents is a critical decision point, balancing reaction kinetics with biocompatibility. While terminal alkynes are invaluable reaction partners, their potential for cytotoxicity must be rigorously evaluated to ensure the integrity of experimental outcomes and the welfare of animal subjects. This guide provides a comprehensive analysis of the potential cytotoxicity of 2-ethynylnaphthalene, a small, readily accessible terminal alkyne, in the context of its use in living systems. Due to the current absence of direct in vivo toxicity studies for this specific compound, this guide establishes a predictive framework based on the known metabolism and toxicity of its structural parents, naphthalene and phenylacetylene. Furthermore, it provides a comparative analysis against widely used cyclooctyne-based reagents and details the standardized experimental protocols required for a thorough in vivo toxicological assessment.
The Imperative of Biocompatibility in In Vivo Bioorthogonal Chemistry
Bioorthogonal chemistry enables the study of biomolecules in their native environments through reactions that do not interfere with endogenous biological processes.[1] The quintessential "click chemistry" reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers rapid kinetics but is often unsuitable for in vivo studies due to the inherent cytotoxicity of the copper catalyst.[2][3] This limitation spurred the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which obviates the need for a toxic metal catalyst by using strained cyclooctynes.[4][5]
While SPAAC reagents like dibenzocyclooctyne (DBCO) and bicyclononyne (BCN) have demonstrated excellent biocompatibility, smaller terminal alkynes such as this compound remain attractive due to their small size, which can minimize perturbation of a biomolecule's function.[6] However, this advantage is only viable if the alkyne itself is non-toxic. Therefore, a thorough understanding of its potential cytotoxic profile is paramount.
Predicted Metabolic Fate and Cytotoxic Profile of this compound
The toxicological profile of this compound can be predicted by examining the metabolism of its constituent parts: the naphthalene core and the ethynyl group (via its analogue, phenylacetylene).
1. The Naphthalene Core: A Pathway to Reactive Metabolites
Naphthalene is a well-studied pulmonary and hepatic toxicant. Its toxicity is not caused by the parent molecule but by its reactive metabolites generated primarily by cytochrome P450 (CYP450) monooxygenases.[7] The primary pathway involves the formation of a reactive naphthalene epoxide. This epoxide can be detoxified by conjugation with glutathione (GSH) or hydrolyzed by epoxide hydrolase to form a dihydrodiol. However, if these detoxification pathways are overwhelmed, the epoxide can covalently bind to cellular macromolecules, leading to oxidative stress and cytotoxicity.[8]
Given this precedent, it is highly probable that this compound is also metabolized by CYP450 enzymes on the aromatic ring, leading to the formation of reactive epoxides and subsequent potential for cellular damage, particularly in the liver and lungs where CYP450 activity is high.
Caption: Predicted metabolic activation of this compound leading to potential cytotoxicity.
2. The Ethynyl Group: Insights from Phenylacetylene
Phenylacetylene (ethynylbenzene) provides a model for the metabolism of the ethynyl group on an aromatic ring. In vivo studies show that phenylacetylene is oxidized to phenylacetic acid.[7][9] While this specific metabolic outcome is not typically associated with high toxicity, the parent compound, phenylacetylene, does exhibit some toxicity. The lowest published lethal dose (LDLo) for rats via oral administration is 10 mL/kg, which is a relatively high dose, suggesting moderate to low acute toxicity.[10] Toxic effects at this high dose included pulmonary edema and hemorrhage, indicating the respiratory system as a potential target.[10]
Combining these insights, the primary toxicological concern for this compound likely stems from the metabolic activation of the naphthalene ring system. The ethynyl group itself is less likely to be the primary driver of toxicity, though its presence may influence the rate and regioselectivity of CYP450 metabolism on the aromatic core.
Comparative Analysis with Alternative Alkynes
For in vivo SPAAC reactions, the most common alternatives to small terminal alkynes are the strained cyclooctynes. Their biocompatibility is a key advantage, stemming from the fact that the reaction proceeds without a cytotoxic copper catalyst.[11]
| Reagent | Structure Type | Known In Vivo Biocompatibility | Key Advantages | Potential Disadvantages |
| This compound | Terminal Alkyne | Unknown. Predicted toxicity based on naphthalene metabolism. | Small size, minimal steric hindrance. | Potential for CYP450-mediated cytotoxicity. Requires Cu(I) catalyst for efficient reaction in vivo.[3] |
| DBCO | Strained Cyclooctyne | High. H&E staining of major organs showed no systemic toxicity in mice.[12] Well-tolerated in numerous in vivo studies.[][14] | Copper-free reaction. Fast kinetics with azides.[15] | Bulky, hydrophobic structure may affect conjugate solubility and pharmacokinetics. |
| BCN | Strained Cyclooctyne | High. Generally considered to have low cytotoxicity and is widely used in live-cell and in vivo systems.[11][16] | Copper-free reaction. Less hydrophobic than DBCO.[16] | Reaction kinetics can be slower than DBCO or tetrazine ligations.[17] |
This comparison highlights a critical trade-off: the small size of this compound versus the proven biocompatibility of larger, strained cyclooctynes for copper-free reactions. If using a terminal alkyne like this compound is necessary, its toxicity must be experimentally determined.
Experimental Protocols for In Vivo Cytotoxicity Assessment
A rigorous assessment of this compound's in vivo toxicity should be conducted following established international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data reliability and animal welfare.
Caption: Standardized workflow for assessing the in vivo toxicity of a test compound.
1. Acute Oral Toxicity Study (OECD Guideline 423: Acute Toxic Class Method)
This study provides an initial estimate of a substance's toxicity and is used for hazard classification.[18][19]
-
Principle: A stepwise procedure where a small group of animals (typically 3 female rats) is dosed at a defined starting level (e.g., 300 mg/kg). The outcome (mortality or survival) determines the next dose level.[19]
-
Animal Model: Healthy, young adult rodents (rats are common), typically a single sex (females are often slightly more sensitive).[20]
-
Procedure:
-
Acclimatize animals for at least 5 days.
-
Fast animals overnight prior to dosing.
-
Administer a single oral dose of this compound dissolved in a suitable vehicle (e.g., corn oil).
-
Observe animals closely for the first few hours post-dosing and then daily for a total of 14 days.[20]
-
Record all signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior, as well as any mortality.
-
Record body weights at least weekly.
-
At day 14, perform a gross necropsy on all surviving animals.
-
-
Endpoint: The study allows for classification into a GHS toxicity category based on the dose levels that do and do not cause mortality.[21]
2. Sub-chronic Repeated Dose Toxicity Study (OECD Guideline 408: 90-Day Study)
If the compound is intended for applications requiring repeated administration, a sub-chronic study is essential to identify target organ toxicity.[22][23]
-
Principle: To characterize the toxicological profile of a substance following repeated daily administration over 90 days.[22]
-
Animal Model: Typically rats, with at least 10 males and 10 females per dose group.
-
Procedure:
-
Use at least three dose levels (a high dose expected to produce some toxicity, a low dose with no expected effects, and an intermediate dose) plus a vehicle control group.
-
Administer this compound daily via the intended route (e.g., oral gavage) for 90 consecutive days.[24]
-
Conduct detailed clinical observations daily.
-
Measure body weight and food consumption weekly.
-
Perform hematology and clinical chemistry analysis on blood samples at the end of the study.
-
Preserve a comprehensive set of tissues from all animals for detailed histopathological examination by a veterinary pathologist.
-
-
Endpoint: Identification of target organs of toxicity, characterization of the dose-response relationship, and determination of a No-Observed-Adverse-Effect Level (NOAEL).[22]
Conclusion and Recommendations
While this compound offers the advantage of a small molecular footprint for bioorthogonal labeling, its structural similarity to naphthalene raises significant, predictable concerns about its potential for in vivo cytotoxicity, likely mediated by metabolic activation in the liver and lungs. In contrast, strained cyclooctynes like DBCO and BCN have a more established track record of biocompatibility for copper-free in vivo applications.
For researchers considering the use of this compound in vivo, the following is strongly advised:
-
Prioritize Alternatives: Whenever possible, validated low-toxicity reagents such as DBCO or BCN should be the first choice for in vivo copper-free click chemistry.
-
Mandatory Toxicity Assessment: If the use of this compound is unavoidable, a thorough toxicological assessment is not just recommended, but essential. An acute toxicity study (per OECD 423) should be considered the minimum requirement to establish a safety profile before proceeding with further in vivo experiments.
-
Consider the Route of Administration: The route of administration can significantly impact metabolic activation and toxicity. The chosen route in toxicity studies should match the intended experimental route.
By grounding experimental design in a predictive toxicological framework and adhering to rigorous, standardized testing protocols, researchers can confidently select and validate bioorthogonal reagents, ensuring the scientific validity and ethical integrity of their in vivo studies.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buttoned up biomolecules: A click reaction for living systems - Advanced Science News [advancedsciencenews.com]
- 9. Studies in detoxication. 73. The metabolism of alkylbenzenes: phenylacetylene and phenylethylene (styrene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenylacetylene | CAS#:536-74-3 | Chemsrc [chemsrc.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 14. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]
- 15. benchchem.com [benchchem.com]
- 16. Bicyclononyne - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. scribd.com [scribd.com]
- 21. researchgate.net [researchgate.net]
- 22. oecd.org [oecd.org]
- 23. Sub-chronic toxicity studies - GLP LIfe TestGLP LIfe Test [glplifetest.org]
- 24. iccffeed.org [iccffeed.org]
A Senior Application Scientist's Guide to Benchmarking 2-Ethynylnaphthalene Against Other Alkynes for Click Chemistry
For researchers, medicinal chemists, and materials scientists, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," offers a robust and versatile method for molecular ligation. The choice of the alkyne component is a critical determinant of reaction efficiency, kinetics, and the properties of the resulting 1,2,3-triazole product. This guide provides an in-depth comparison of 2-ethynylnaphthalene with other commonly employed alkynes, offering insights into their relative performance and guidance for selecting the optimal reagent for your specific application.
The Crucial Role of the Alkyne in CuAAC Reactions
The CuAAC reaction is prized for its high yields, mild reaction conditions, and broad functional group tolerance.[1] The reaction's kinetics and overall success are significantly influenced by the electronic and steric properties of the alkyne substrate.[2] While a wide array of terminal alkynes can participate in this transformation, their reactivity profiles can differ substantially, impacting reaction times and catalyst loading requirements.
This guide will focus on a comparative analysis of three representative terminal alkynes:
-
This compound: An aromatic alkyne with an extended π-system.
-
Phenylacetylene: A standard aromatic alkyne often used as a benchmark.
-
Propargyl Alcohol: A common, versatile aliphatic alkyne.
Performance Benchmark: A Comparative Analysis
While a definitive, side-by-side comparison of second-order rate constants under universally standardized conditions is not extensively documented in the literature, a cohesive picture of relative reactivity can be assembled from various studies. The following table summarizes the key performance characteristics of the alkynes , drawing from reported reaction times and qualitative observations.
| Alkyne | Structure | Relative Reactivity | Key Characteristics & Considerations |
| This compound | High | The extended π-system of the naphthalene moiety is expected to enhance its reactivity compared to phenylacetylene due to favorable electronic effects. The resulting naphthyl-substituted triazole often exhibits unique photophysical properties, including fluorescence, making it a valuable building block for probes and functional materials. | |
| Phenylacetylene | High | As a widely studied aromatic alkyne, phenylacetylene is a reliable and efficient substrate in CuAAC reactions. It serves as an excellent benchmark for comparing the performance of other aromatic alkynes.[3] | |
| Propargyl Alcohol | Moderate to High | Propargyl alcohol and its derivatives are workhorse alkynes in click chemistry, offering a good balance of reactivity, stability, and ease of functionalization.[4][5] While generally considered slightly less reactive than electron-rich aromatic alkynes, they are highly effective and widely used in bioconjugation and materials science.[6][7] |
Causality Behind Reactivity Differences:
The observed reactivity trends can be attributed to a combination of electronic and steric factors. Aromatic alkynes, such as this compound and phenylacetylene, are generally more reactive than their aliphatic counterparts. This is due to the electron-donating nature of the aryl groups, which can stabilize the copper acetylide intermediate formed during the catalytic cycle. The extended conjugation of the naphthalene ring in this compound is thought to further enhance this effect, leading to a potentially faster reaction rate compared to phenylacetylene.
The CuAAC Catalytic Cycle: A Visual Representation
To better understand the reaction dynamics, it is helpful to visualize the catalytic cycle of the CuAAC reaction.
Caption: A simplified diagram of the CuAAC catalytic cycle.
Experimental Protocol: A Head-to-Head Comparison of Alkyne Reactivity
This protocol provides a robust framework for benchmarking the reactivity of this compound, phenylacetylene, and propargyl alcohol in a CuAAC reaction. The use of a fluorogenic azide allows for real-time kinetic analysis.
Materials:
-
This compound
-
Phenylacetylene
-
Propargyl Alcohol
-
Benzyl Azide (or other suitable azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin) for kinetic studies
-
Fluorescence plate reader
Experimental Workflow:
Caption: A generalized workflow for the kinetic analysis of CuAAC reactions.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of this compound, phenylacetylene, and propargyl alcohol in DMSO.
-
Prepare a 10 mM stock solution of the fluorogenic azide in DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh before each experiment.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup (for a 200 µL final reaction volume):
-
In a well of a 96-well microplate, add the following in order:
-
154 µL of PBS (pH 7.4)
-
2 µL of the 10 mM alkyne stock solution (final concentration: 100 µM)
-
2 µL of the 10 mM fluorogenic azide stock solution (final concentration: 100 µM)
-
-
In a separate microcentrifuge tube, prepare the catalyst premix by combining 2 µL of the 20 mM CuSO₄ stock solution with 10 µL of the 100 mM THPTA stock solution (a 1:5 copper to ligand ratio). Allow this mixture to stand for 2 minutes.
-
Add 12 µL of the catalyst premix to the reaction well.
-
-
Initiation and Data Acquisition:
-
To initiate the reaction, add 20 µL of the freshly prepared 100 mM sodium ascorbate solution to the well (final concentration: 10 mM).
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic probe.
-
Monitor the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a period sufficient to observe the reaction reach completion (typically 30-60 minutes).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each alkyne.
-
Determine the initial reaction rate from the initial linear portion of the curve.
-
Calculate the pseudo-first-order rate constant (k_obs) by fitting the data to a single exponential function.
-
The second-order rate constant (k₂) can be determined from the pseudo-first-order rate constant and the concentration of the reactant in excess.
-
The Advantage of this compound: Beyond Reactivity
The choice of this compound is not solely dictated by its reactivity. The naphthalene moiety imparts unique photophysical properties to the resulting triazole. Naphthyl-substituted triazoles have been shown to exhibit fluorescence, a property that is highly valuable for the development of fluorescent probes for bioimaging, sensors, and functional materials. The extended aromatic system of the naphthalene ring can lead to desirable spectroscopic characteristics, such as large Stokes shifts and high quantum yields, in the final triazole product.
Conclusion and Future Outlook
The selection of an alkyne for a CuAAC reaction is a critical decision that influences not only the reaction kinetics but also the properties of the final product. While propargyl alcohol and its derivatives offer a reliable and versatile option, aromatic alkynes like phenylacetylene and this compound often provide enhanced reactivity.
This compound stands out as a particularly promising candidate for applications where both high reactivity and the introduction of a fluorescent reporter group are desired. Its extended π-system is anticipated to accelerate the CuAAC reaction and to endow the resulting triazole with valuable photophysical properties. The experimental protocol provided in this guide offers a clear and reproducible method for directly comparing the performance of this compound against other benchmark alkynes, enabling researchers to make informed decisions for their specific synthetic goals.
As the field of click chemistry continues to evolve, a deeper understanding of the structure-reactivity relationships of different alkynes will be crucial for the design of next-generation bioconjugation reagents, advanced materials, and novel therapeutics.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Synthetic Routes to 2-Ethynylnaphthalene: A Guide for Researchers
Introduction: The Significance of 2-Ethynylnaphthalene
This compound (CAS: 2949-26-0) is a versatile building block in modern organic synthesis. Its rigid, planar naphthalene core combined with the reactive terminal alkyne functionality makes it a valuable precursor in the development of pharmaceuticals, advanced organic materials, and molecular probes. The ethynyl group serves as a powerful handle for a variety of transformations, most notably in carbon-carbon bond-forming reactions such as Sonogashira couplings and "click" chemistry (azide-alkyne cycloadditions). This guide provides a comparative analysis of the most prevalent synthetic strategies to access this important intermediate, offering field-proven insights into the causality behind experimental choices and providing detailed, actionable protocols for the modern research laboratory.
Analytical Data for this compound:
-
Molecular Formula: C₁₂H₈
-
Molecular Weight: 152.19 g/mol
-
Appearance: Solid
-
¹H NMR (CDCl₃): δ ~8.1 (s, 1H), 7.8-7.9 (m, 3H), 7.4-7.6 (m, 3H), 3.1 (s, 1H) ppm.
-
¹³C NMR (CDCl₃): δ ~133.5, 133.0, 128.8, 128.5, 128.0, 127.8, 127.0, 126.8, 120.5, 84.0, 77.5 ppm.
Comparative Overview of Synthetic Strategies
The synthesis of this compound can be broadly approached from three distinct classes of precursors: 2-halonaphthalenes, 2-naphthaldehyde, and 2-acetylnaphthalene. Each starting material dictates a different synthetic logic, with inherent advantages and disadvantages in terms of step economy, reagent toxicity, substrate scope, and overall yield.
| Synthetic Route | Starting Material | Key Transformation(s) | Typical Overall Yield | Key Advantages | Key Disadvantages |
| Route 1: Sonogashira Coupling | 2-Bromonaphthalene | Pd/Cu-catalyzed cross-coupling | High (80-95%) | High yield, excellent functional group tolerance, reliable. | Requires handling of acetylene gas or protected equivalent; potential for homocoupling byproducts. |
| Route 2: Corey-Fuchs Reaction | 2-Naphthaldehyde | Wittig-type olefination; Elimination | Good (70-85% over 2 steps) | Well-established, reliable for aldehydes. | Two-step process; uses stoichiometric PPh₃ and pyrophoric n-BuLi. |
| Route 3: Seyferth-Gilbert Homologation | 2-Naphthaldehyde | Reaction with diazophosphonate | Good to Excellent (75-90%) | Often a one-pot procedure; mild conditions (Ohira-Bestmann variant). | Reagents can be expensive or require preparation; diazomethane precursors are hazardous. |
| Route 4: Dihalide Elimination | 2-Acetylnaphthalene | Halogenation; Double dehydrohalogenation | Moderate | Utilizes an inexpensive starting material. | Multi-step; harsh conditions (strong base); potential for side reactions. |
Route 1: Sonogashira Coupling from 2-Bromonaphthalene
This is arguably the most efficient and widely employed method for synthesizing aryl alkynes. The strategy involves the palladium- and copper-cocatalyzed cross-coupling of a 2-halonaphthalene (typically 2-bromonaphthalene) with a suitable acetylene source. To circumvent the challenges of handling gaseous acetylene, a protected alkyne such as ethynyltrimethylsilane (TMSA) is commonly used, followed by a straightforward deprotection step.
Causality of Experimental Design:
-
Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) salt (CuI) is crucial. The palladium catalyst facilitates the oxidative addition to the aryl halide and the final reductive elimination, while the copper co-catalyst forms a copper(I) acetylide intermediate, which accelerates the key transmetalation step to the palladium center.
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is required. It serves to scavenge the HX byproduct generated and to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.
-
Protected Alkyne: Using TMSA provides a stable, liquid acetylene equivalent that is easy to handle. The bulky trimethylsilyl group also helps to suppress the undesired homocoupling (Glaser coupling) of the alkyne. The TMS group is easily cleaved under mild basic or fluoride-mediated conditions.
Workflow Diagram: Sonogashira Coupling
Caption: Workflow for the Sonogashira synthesis of this compound.
Experimental Protocol: Sonogashira Coupling
Step 1: Synthesis of 2-(Trimethylsilylethynyl)naphthalene
-
To a dry Schlenk flask under an argon atmosphere, add 2-bromonaphthalene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N) (3.0 eq).
-
To the stirred suspension, add ethynyltrimethylsilane (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with hexanes) to yield 2-(trimethylsilylethynyl)naphthalene. A typical yield for this step is in the range of 85-95%.
Step 2: Deprotection to this compound
-
Dissolve the 2-(trimethylsilylethynyl)naphthalene (1.0 eq) in methanol.
-
Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
The resulting crude product can be purified by column chromatography (silica gel, hexanes) to afford this compound as a solid. The yield for this deprotection step is typically quantitative.
Route 2: Corey-Fuchs Reaction from 2-Naphthaldehyde
This classic two-step homologation converts an aldehyde into a terminal alkyne with the addition of one carbon atom. The first step involves a Wittig-type reaction with a specialized phosphorus ylide to form a 1,1-dibromoalkene. The second step is a Fritsch-Buttenberg-Wiechell rearrangement, where treatment with a strong organolithium base induces elimination and rearrangement to the terminal alkyne.
Causality of Experimental Design:
-
Ylide Formation: The reactive species, a dibromomethylenetriphenylphosphorane ylide, is generated in situ from the reaction of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). Two equivalents of PPh₃ are required: one to form the ylide and the other to act as a bromine scavenger, forming triphenylphosphine dibromide.
-
Olefination: The ylide reacts with 2-naphthaldehyde in a standard Wittig olefination to produce the stable and isolable 2-(2,2-dibromovinyl)naphthalene intermediate.
-
Elimination/Rearrangement: Treatment of the dibromoalkene with two equivalents of a strong base like n-butyllithium (n-BuLi) at low temperature is critical. The first equivalent performs a lithium-halogen exchange. The subsequent α-elimination forms a vinyl carbene, which undergoes a 1,2-hydride shift to furnish the lithium acetylide. An aqueous workup then protonates this intermediate to give the final product. An electrochemical alternative for this second step has also been developed to avoid the use of pyrophoric reagents.[1]
Workflow Diagram: Corey-Fuchs Reaction
Caption: Workflow for the Corey-Fuchs synthesis of this compound.
Experimental Protocol: Corey-Fuchs Reaction[2][3][4][5][6]
Step 1: Synthesis of 2-(2,2-Dibromovinyl)naphthalene
-
To a round-bottom flask under argon, add triphenylphosphine (4.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add carbon tetrabromide (2.0 eq) portion-wise, ensuring the temperature remains below 20 °C. Stir for 30 minutes at 0 °C.
-
Add a solution of 2-naphthaldehyde (1.0 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding hexanes or pentane to precipitate triphenylphosphine oxide.
-
Filter the mixture and concentrate the filtrate.
-
Purify the crude residue by column chromatography (silica gel, hexanes) to give 2-(2,2-dibromovinyl)naphthalene. Yields for this step are typically around 85-95%.
Step 2: Synthesis of this compound [1]
-
Dissolve 2-(2,2-dibromovinyl)naphthalene (1.0 eq) in anhydrous THF in a Schlenk flask under argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. A color change is typically observed.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional hour.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) or water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography (silica gel, hexanes) to obtain this compound. A high yield (e.g., 94%) for this step has been reported using an electrochemical variant.[1]
Route 3: Seyferth-Gilbert & Ohira-Bestmann Homologation
This method also achieves a one-carbon homologation of an aldehyde to a terminal alkyne. The classic Seyferth-Gilbert reaction uses dimethyl (diazomethyl)phosphonate with a strong base (e.g., potassium tert-butoxide). A significant improvement, the Ohira-Bestmann modification , uses the more stable dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent) under milder basic conditions (K₂CO₃ in methanol), making it compatible with a wider range of functional groups.
Causality of Experimental Design:
-
Reagent Activation: In the Ohira-Bestmann protocol, methanolysis of the reagent, promoted by K₂CO₃, generates the reactive dimethyl (diazomethyl)phosphonate anion in situ. This avoids the need for cryogenic temperatures and strong, non-protic bases.
-
Reaction Mechanism: The phosphonate anion adds to the aldehyde carbonyl. The resulting adduct cyclizes to an oxaphosphetane, which then fragments. This is followed by the loss of dinitrogen gas and a 1,2-hydride shift via a vinylidene carbene intermediate to yield the terminal alkyne.[2]
-
Advantages: The one-pot nature and mild conditions of the Ohira-Bestmann variant are highly attractive, often leading to high yields with simple workup procedures.
Workflow Diagram: Ohira-Bestmann Reaction
Caption: Workflow for the Ohira-Bestmann synthesis of this compound.
Experimental Protocol: Ohira-Bestmann Reaction[7][8][9][10]
-
To a solution of 2-naphthaldehyde (1.0 eq) in anhydrous methanol (MeOH) under an argon atmosphere, add potassium carbonate (K₂CO₃) (1.5-2.0 eq).
-
Stir the suspension at room temperature.
-
Add a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent) (1.2-1.5 eq) in anhydrous methanol dropwise over 10-15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Add water to the residue and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexanes) to yield this compound. Yields for this reaction with aromatic aldehydes are typically high, often in the 80-95% range.
Route 4: Dihalide Elimination from 2-Acetylnaphthalene
This classical approach builds the alkyne functionality through a sequence of halogenation and double dehydrohalogenation. Starting from the readily available 2-acetylnaphthalene, the ketone can be converted into a geminal or vicinal dihalide, which is then subjected to elimination using a very strong base. A common variant involves the conversion of the ketone to a vinyl chloride, followed by a second dehydrohalogenation.
Causality of Experimental Design:
-
Halogenation: Reacting 2-acetylnaphthalene with a halogenating agent like phosphorus pentachloride (PCl₅) can generate a mixture of a geminal dichloride (2-(2,2-dichloroethyl)naphthalene) and a vinyl chloride (2-(2-chlorovinyl)naphthalene).
-
Elimination: A very strong base, such as sodium amide (NaNH₂) in liquid ammonia or fused potassium hydroxide (KOH), is required to effect the twofold elimination of HCl. The high temperature or cryogenic conditions and the strength of the base make this route less compatible with sensitive functional groups. The first elimination from the dihalide yields the vinyl halide, which is less reactive towards elimination than the starting alkyl halide, necessitating the harsh conditions for the second elimination step.
Workflow Diagram: Dihalide Elimination
Caption: Workflow for the Dihalide Elimination synthesis.
Experimental Protocol: Dihalide Elimination (Illustrative)
Step 1: Conversion to Vinyl Chloride
-
In a fume hood, carefully add 2-acetylnaphthalene (1.0 eq) to phosphorus pentachloride (PCl₅) (1.1 eq) with cooling (ice bath) as the initial reaction can be exothermic.
-
Once the initial reaction subsides, gently heat the mixture (e.g., to 60 °C) for 2-3 hours until the evolution of HCl gas ceases.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with a suitable solvent like chloroform or ether.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry over Na₂SO₄ and concentrate to give the crude vinyl chloride intermediate, which may be used directly in the next step.
Step 2: Double Dehydrohalogenation
-
Prepare a solution of sodium amide in liquid ammonia at -78 °C in a three-neck flask equipped with a dry ice condenser.
-
Add a solution of the crude vinyl chloride from the previous step in anhydrous THF dropwise to the sodium amide solution.
-
Stir the reaction at reflux (-33 °C) for several hours.
-
Carefully quench the reaction by the slow addition of solid ammonium chloride.
-
Allow the ammonia to evaporate overnight in a fume hood.
-
Add water to the residue and extract with diethyl ether.
-
Wash, dry, and concentrate the organic extracts. Purify by column chromatography to yield this compound.
Conclusion and Recommendation
For the laboratory-scale synthesis of this compound where efficiency, yield, and functional group tolerance are paramount, the Sonogashira coupling (Route 1) is the superior choice. Its reliability, mild conditions for the final deprotection step, and high yields make it the go-to method for most applications. The starting material, 2-bromonaphthalene, is commercially available or can be readily prepared.
The Ohira-Bestmann reaction (Route 3) is an excellent alternative, particularly if 2-naphthaldehyde is more readily available or less expensive than 2-bromonaphthalene. Its one-pot nature and mild conditions are highly advantageous, avoiding the pyrophoric reagents of the Corey-Fuchs reaction.
The Corey-Fuchs reaction (Route 2) remains a robust and reliable method, and the recent development of an electrochemical second step mitigates some of the hazards associated with using n-butyllithium on a large scale.[1]
Finally, the dihalide elimination (Route 4) is the least favorable route for general laboratory synthesis due to its multiple steps and harsh reaction conditions. However, its reliance on inexpensive starting materials might make it a consideration in specific industrial contexts where cost is the primary driver and the substrate lacks sensitive functional groups.
References
Safety Operating Guide
Proper Disposal of 2-Ethynylnaphthalene: A Step-by-Step Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-ethynylnaphthalene in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of personnel, protecting the environment, and maintaining regulatory compliance. This document moves beyond a simple checklist, explaining the scientific rationale behind each step to empower researchers with the knowledge to handle this and similar chemical waste streams responsibly.
PART 1: CORE DIRECTIVE - Immediate Safety & Hazard Assessment
Before handling this compound for any purpose, including disposal, a thorough understanding of its hazards is paramount. This compound is a solid aromatic hydrocarbon that demands careful management.
Hazard Identification
This compound is classified as a hazardous substance. The primary risks associated with it include acute toxicity if ingested, inhaled, or in contact with skin.[1] It is crucial to treat this compound as a potential irritant and a combustible solid.[1]
A summary of its hazard profile is presented below for quick reference. Always consult the most current Safety Data Sheet (SDS) from your supplier for detailed information.[2]
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements (H-Codes) |
| Acute Toxicity |
| Warning | H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H332: Harmful if inhaled.[1] |
| Skin Irritation |
| Warning | H315: Causes skin irritation.[1] |
| Eye Irritation |
| Warning | H319: Causes serious eye irritation.[1] |
Required Personal Protective Equipment (PPE)
Due to the identified hazards, the following minimum PPE must be worn when handling this compound waste:
-
Respiratory Protection: A dust respirator is necessary when handling the solid powder to prevent inhalation.[2] All waste handling should ideally be performed within a certified chemical fume hood.[3]
-
Hand Protection: Chemically resistant protective gloves (e.g., nitrile) are mandatory.[2]
-
Eye Protection: Safety glasses with side shields or goggles are required. A face shield may be necessary if there is a risk of splashing.[2]
-
Skin and Body Protection: A lab coat or other protective clothing is essential to prevent skin contact.[2]
PART 2: SCIENTIFIC INTEGRITY & LOGIC - The Disposal Protocol
The proper disposal of chemical waste is a regulated process designed to prevent harmful reactions and environmental contamination.[3][4] The protocol for this compound is dictated by its physical state (solid) and its chemical classification as a non-halogenated aromatic hydrocarbon.[5]
Step 1: Waste Determination & Segregation
The first and most critical step is to correctly identify the waste stream.[3][5] Improper segregation can lead to dangerous reactions within the waste container.[6]
-
Causality: this compound is an organic compound that does not contain halogens (F, Cl, Br, I). Therefore, it must be segregated into the non-halogenated solid organic waste stream. Mixing it with other waste types, such as halogenated solvents or strong acids, could lead to unforeseen chemical reactions or complicate the final disposal process, which is often high-temperature incineration.[7] Aromatic hydrocarbons are specifically listed as a common class of regulated chemical waste.[5]
Step 2: Container Selection & Labeling
All hazardous waste must be accumulated in appropriate, clearly labeled containers.[6][8]
-
Container Selection: Use a designated, leak-proof container made of a material compatible with solid organic chemicals (e.g., a high-density polyethylene (HDPE) pail or drum).[4][7] The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[7]
-
Labeling: The container must be labeled before any waste is added.[3] Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department. The label must include:
Step 3: Waste Accumulation & Storage
Waste must be accumulated safely at or near the point of generation in what the EPA terms a Satellite Accumulation Area (SAA).[6][9]
-
Procedure:
-
Carefully transfer the solid this compound waste into the pre-labeled container. Use a scoop or spatula; avoid creating dust.
-
Keep the container closed at all times, except when adding waste.[8] This is a critical safety and regulatory requirement.
-
Store the container in a designated, well-ventilated SAA, such as a secondary containment tray within a fume hood or a designated waste cabinet.[4][6]
-
Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents.[10]
-
Step 4: Final Disposal
Laboratory personnel are responsible for the safe collection and labeling of waste. The final disposal must be handled by trained professionals.[11]
-
Procedure:
-
Do not overfill the container. A good rule of thumb is to fill it to no more than 90% of its capacity to allow for expansion.[4][7]
-
Once the container is full or has been in accumulation for the maximum time allowed by your institution (often up to one year for partially filled containers in an SAA), arrange for a pickup.[6][9]
-
Contact your institution's EHS department to schedule a waste pickup. They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via incineration.[11]
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash. [8] This is illegal and poses a significant threat to environmental and public health.[12]
PART 3: VISUALIZATION & WORKFLOW
To ensure clarity, the following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for segregating this compound waste.
References
- 1. This compound | C12H8 | CID 115017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. pfw.edu [pfw.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ethz.ch [ethz.ch]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. epa.gov [epa.gov]
- 10. fishersci.com [fishersci.com]
- 11. epa.gov [epa.gov]
- 12. [Polycyclic aromatic hydrocarbons in industrial solid waste: a preliminary evaluation of the potential risk of environmental and human contamination in waste disposal areas] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Handling 2-Ethynylnaphthalene: Essential Safety Protocols and Personal Protective Equipment
Navigating the complexities of novel drug development and chemical synthesis requires not only scientific acumen but also an unwavering commitment to safety. 2-Ethynylnaphthalene, a valuable building block in organic synthesis, demands meticulous handling due to its specific hazard profile. This guide provides an in-depth, procedural framework for its safe use, grounded in the principles of risk mitigation and scientific best practices. Our objective is to empower you, our fellow researchers, to work confidently and safely, transforming scientific potential into tangible results.
Hazard Assessment: Understanding the Risks of this compound
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound (CAS No: 2949-26-0) is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling protocols.[1][2]
It is categorized as Acute Toxicity, Category 4 , meaning it is harmful if swallowed, if it comes into contact with the skin, or if it is inhaled.[3] The compound is also known to cause skin and serious eye irritation.[1] As a combustible solid, it presents a fire hazard under certain conditions, although it does not have a specified flash point. These classifications are not merely regulatory labels; they are directives that inform every aspect of our personal protective equipment selection and operational procedures.
Key Hazard Statements:
The primary routes of exposure—inhalation of the powder, dermal absorption, and ingestion—must be rigorously controlled through a combination of engineering controls and appropriate personal protective equipment.
Core Directive: Personal Protective Equipment (PPE)
Personal Protective Equipment is the final and most personal line of defense against chemical exposure. Its selection is not arbitrary but is dictated by the physical state and toxicological properties of the substance being handled. For this compound, a solid that can form airborne dust, the following PPE is essential.
| Body Part | Recommended PPE | Rationale & Key Specifications |
| Respiratory | NIOSH-approved N95 Dust Respirator (minimum) | This compound is a fine powder harmful upon inhalation. All handling of the solid must occur within a certified chemical fume hood to minimize airborne particles.[2][4] A dust respirator provides an essential layer of protection against any incidental aerosolized particles. |
| Eyes/Face | Chemical Safety Goggles & Face Shield | The compound is a serious eye irritant.[1] Safety goggles provide a seal around the eyes to protect against dust. A face shield should be worn over the goggles during procedures with a higher risk of splashing or dust generation, such as weighing or transfers.[4][5] |
| Hands | Chemical-Resistant Nitrile or Neoprene Gloves | As the compound is harmful in contact with skin, gloves are mandatory to prevent dermal absorption.[2] Nitrile gloves offer excellent protection against solids and incidental splashes. Always double-check glove integrity before use and wash hands thoroughly after removal.[5] |
| Body | Long-Sleeved Laboratory Coat & Closed-Toe Shoes | A lab coat prevents contamination of personal clothing.[4] Closed-toe shoes are a standard and non-negotiable requirement in any laboratory setting to protect against spills and falling objects.[4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized protocol is critical for ensuring safety and reproducibility. The following steps provide a clear workflow for handling solid this compound.
A. Preparation Phase:
-
Designate the Work Area: All work with this compound must be performed inside a certified chemical fume hood.[4] Ensure the work area is clean, uncluttered, and free of incompatible materials, particularly strong oxidizing agents.[6]
-
Verify Emergency Equipment: Confirm that the safety shower and eyewash station are accessible and functional before beginning work.[4]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them within the fume hood to minimize movement in and out of the controlled area.
-
Don PPE: Put on all required PPE as outlined in the table above before handling the chemical container.
B. Handling Phase:
-
Weighing the Compound:
-
To prevent dust formation, do not weigh the chemical directly on the balance pan.[7] Use a weigh boat or anti-static weighing paper.
-
Gently tap the container to loosen the solid rather than shaking it vigorously.[7]
-
Use a clean spatula to carefully transfer the desired amount. If too much is dispensed, do not return the excess to the stock container to avoid contamination.[7] Place the excess into a designated waste container.
-
-
Making Solutions:
-
Add the solid this compound slowly to the solvent to prevent splashing.[4]
-
Ensure the vessel is appropriately sized to contain the final volume and allow for safe stirring or agitation.
-
-
General Use:
C. Post-Handling Phase:
-
Decontamination: Thoroughly clean the work area, including the balance and any contaminated surfaces, with an appropriate solvent. Dispose of cleaning materials as hazardous waste.
-
PPE Removal: Remove gloves and lab coat before leaving the laboratory to prevent the spread of contamination.[5]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water immediately after handling is complete.[6]
Disposal Plan: Managing this compound Waste
Proper waste management is a critical component of the chemical lifecycle, protecting both personnel and the environment.
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh paper, pipette tips, and contaminated labware, must be collected in a dedicated hazardous waste container.[4][9]
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." It should be kept sealed when not in use.
-
Environmental Protection: Under no circumstances should this compound or its waste be disposed of down the drain.[8][10] The compound is toxic to aquatic life with long-lasting effects.[11]
-
Final Disposal: Dispose of the sealed waste container through your institution's Environmental Health & Safety (EHS) office, following all local, regional, and national regulations.[6][10]
Emergency Procedures: Immediate First Aid
In the event of an exposure, immediate and correct action is crucial.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.[2]
-
Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2][6] Seek medical advice if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]
Workflow Visualization
The following diagram illustrates the complete, safe handling workflow for this compound, from initial preparation to final waste disposal.
Caption: Safe Handling Workflow for this compound
References
- 1. This compound | C12H8 | CID 115017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. youtube.com [youtube.com]
- 8. aksci.com [aksci.com]
- 9. static.igem.org [static.igem.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 2-Ethylnaphthalene | C12H12 | CID 13652 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

